molecular formula C9H7ClN2 B1196904 1-(4-Chlorophenyl)imidazole CAS No. 51581-54-5

1-(4-Chlorophenyl)imidazole

Cat. No.: B1196904
CAS No.: 51581-54-5
M. Wt: 178.62 g/mol
InChI Key: BARLRKAYTDVUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)imidazole, also known as this compound, is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARLRKAYTDVUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199538
Record name 1-(4-Chlorophenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51581-54-5
Record name 1-(4-Chlorophenyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51581-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51581-54-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(4-Chlorophenyl)imidazole: A Comprehensive Technical Guide on its Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis, discovery, and biological significance of 1-(4-Chlorophenyl)imidazole. This compound serves as a crucial scaffold in medicinal chemistry, notably in the development of antifungal agents. This document details established synthetic methodologies, including historical context and modern catalytic approaches, and presents quantitative data in structured tables for comparative analysis. Furthermore, it elucidates the primary mechanism of action through the inhibition of the fungal ergosterol biosynthesis pathway, visualized with a detailed signaling pathway diagram. Experimental protocols for key synthetic routes are also provided to facilitate practical application in a research setting.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in the scientific literature, suggesting its initial preparation was likely a routine extension of established synthetic methods for N-arylimidazoles rather than a landmark discovery. The broader history of imidazole synthesis dates back to 1858, when Heinrich Debus first synthesized imidazole itself (originally named glyoxaline) from glyoxal and ammonia.

The development of methods for N-arylation of imidazoles progressed over the 20th century. Early approaches often required harsh reaction conditions. The advent of transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and later the Chan-Lam coupling, provided milder and more efficient routes to N-arylimidazoles. It is within the context of these advancing synthetic methodologies that this compound was likely first synthesized and subsequently explored for its biological activities, particularly as its structural motifs began appearing in potent antifungal compounds.

Synthetic Methodologies

The synthesis of this compound can be achieved through several key methods, primarily involving the formation of the nitrogen-aryl bond between the imidazole ring and the 4-chlorophenyl group.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. This reaction typically involves the coupling of an aryl halide with an amine-containing compound in the presence of a copper catalyst at elevated temperatures.

Reaction Scheme:

Ullmann_Condensation imidazole Imidazole reagents CuI, Base (e.g., K2CO3) High Temperature (e.g., in DMF or Pyridine) imidazole->reagents chlorobenzene 1-iodo-4-chlorobenzene chlorobenzene->reagents product This compound reagents->product

Figure 1: Ullmann Condensation for this compound Synthesis.

This method, while historically significant, often requires high temperatures and stoichiometric amounts of copper, and may have limitations regarding substrate scope and functional group tolerance.

Chan-Lam Coupling

A more contemporary and milder approach is the Chan-Lam coupling, which utilizes a copper catalyst to couple an arylboronic acid with an N-H containing heterocycle. This method generally proceeds under aerobic conditions and at lower temperatures than the traditional Ullmann reaction.

Reaction Scheme:

Chan_Lam_Coupling imidazole Imidazole reagents Cu(OAc)2, Base (e.g., Et3N or Pyridine) Solvent (e.g., CH2Cl2 or Toluene) Oxygen (from air) imidazole->reagents boronic_acid 4-Chlorophenylboronic Acid boronic_acid->reagents product This compound reagents->product

Figure 2: Chan-Lam Coupling for this compound Synthesis.

The Chan-Lam coupling is often preferred due to its milder reaction conditions and broader functional group compatibility.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its derivatives, compiled from various literature sources.

Synthesis MethodReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)M.P. (°C)
Ullmann Condensation Imidazole, 1-iodo-4-chlorobenzeneCuI, K₂CO₃DMF120-14024-4860-8088-90
Chan-Lam Coupling Imidazole, 4-Chlorophenylboronic AcidCu(OAc)₂, PyridineCH₂Cl₂Room Temp12-2475-9588-90
Microwave-Assisted Imidazole, 4-Chlorophenylboronic AcidCu(OAc)₂, Et₃NEthanol1000.25-0.585-9588-90

Experimental Protocols

Protocol for Ullmann Condensation
  • To a sealable reaction vessel, add imidazole (1.0 eq.), 1-iodo-4-chlorobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of 0.5 M.

  • Seal the vessel and heat the reaction mixture to 130 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol for Chan-Lam Coupling
  • To a round-bottom flask, add imidazole (1.0 eq.), 4-chlorophenylboronic acid (1.5 eq.), and copper(II) acetate (0.1 eq.).

  • Add dichloromethane (CH₂Cl₂) to achieve a substrate concentration of 0.2 M.

  • Add pyridine (2.0 eq.) to the mixture.

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

This compound and many of its derivatives exhibit potent antifungal activity by targeting the ergosterol biosynthesis pathway, which is essential for the integrity and function of fungal cell membranes. The primary molecular target is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.

Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors. The altered membrane composition increases its permeability and disrupts the function of membrane-bound proteins, ultimately leading to the inhibition of fungal growth and cell death.

Ergosterol_Pathway_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_precursors 14-demethylated sterols Lanosterol->Ergosterol_precursors CYP51 Lanosterol 14α-demethylase (CYP51/ERG11) Lanosterol->CYP51 Substrate for Ergosterol Ergosterol Ergosterol_precursors->Ergosterol Chlorophenylimidazole This compound Chlorophenylimidazole->CYP51 Inhibits CYP51->Ergosterol_precursors Catalyzes conversion to Toxic_Sterols Accumulation of 14α-methylated sterols Ergosterol_Depletion Ergosterol Depletion Membrane_Disruption Increased Membrane Permeability & Disrupted Protein Function Toxic_Sterols->Membrane_Disruption Ergosterol_Depletion->Membrane_Disruption Fungal_Death Inhibition of Fungal Growth & Cell Death Membrane_Disruption->Fungal_Death

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological significance of 1-(4-Chlorophenyl)imidazole. The information is curated for professionals in the fields of chemical research and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Core Physicochemical Properties

This compound is a solid organic compound characterized by an imidazole ring substituted with a 4-chlorophenyl group at the N1 position.[1] Its chemical structure is foundational to its physical and biological properties. The compound is typically a light brown to brown solid at room temperature.[1][2]

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 51581-54-5[1][2]
Molecular Formula C₉H₇ClN₂[1][2]
Molecular Weight 178.62 g/mol [1][2]
Appearance Light brown to brown solid[1][2]
Melting Point 85-87 °C[1][2]
Boiling Point Not explicitly stated; predicted for a related isomer (C₁₅H₁₁ClN₂) to be 432.7±28.0 °C.[3][4]
Solubility Soluble in polar organic solvents. Imidazole itself is highly soluble in water.[5][6]
pKa The pKa of the conjugate acid of unsubstituted imidazole is 6.95. The chlorophenyl group is expected to influence this value.[7]
Storage Temperature Room temperature[1][2]

Experimental Protocols

The synthesis and characterization of imidazole derivatives are crucial for further research and development. The following sections detail common experimental procedures.

The synthesis of substituted imidazoles can be achieved through various multi-component reactions. A common approach involves the condensation of a dicarbonyl compound, an aldehyde, an amine, and ammonium acetate.

Representative Synthesis of a 1,2,4,5-Tetrasubstituted Imidazole Derivative:

A widely used method for creating complex imidazole structures is the one-pot, four-component reaction. While not for the exact target molecule, this protocol for a related derivative illustrates the general principles.

  • Aldehyde-Amine Condensation: A mixture of an aromatic aldehyde (5 mmol), butylamine (5 mmol), and a catalytic amount of p-toluenesulfonic acid in ethanol (5 ml) is heated.[8]

  • Addition of Dicarbonyl and Ammonium Acetate: The mixture is cooled, and a 1,2-dicarbonyl compound (e.g., 1,2-bis(4-chlorophenyl)-1,2-ethanedione, 5 mmol) and ammonium acetate (5 mmol) are added.[8]

  • Cyclocondensation: The reaction mixture is then heated under reflux or microwave irradiation until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[8]

  • Isolation and Purification: Upon completion, the mixture is cooled and poured into ice-cold water to precipitate the product. The solid is filtered, washed, and recrystallized from a suitable solvent like ethanol to yield the purified imidazole derivative.[8][9]

A logical workflow for this process is visualized below.

G cluster_reactants Reactant Preparation cluster_process Reaction & Purification A Aromatic Aldehyde R Mix & Heat (Reflux or Microwave) A->R B Primary Amine (e.g., Butylamine) B->R C 1,2-Dicarbonyl Compound C->R D Ammonium Acetate D->R E Solvent & Catalyst (Ethanol, p-TSA) E->R P Precipitation (Add to ice water) R->P F Filtration P->F W Washing F->W Cryst Recrystallization W->Cryst Final Purified Imidazole Derivative Cryst->Final

Caption: General workflow for the synthesis and purification of substituted imidazoles.

The structure and purity of this compound and its derivatives are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure by identifying the chemical environment of hydrogen and carbon atoms.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups present in the molecule, such as C=N, C-Cl, and aromatic C-H bonds.[9]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[9]

  • Melting Point Analysis: The melting point is a crucial indicator of the purity of the synthesized compound.[9]

Biological Activity and Potential Mechanism of Action

Imidazole-based compounds are of significant interest in drug development due to their wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[9][10][11]

Many imidazole derivatives function as potent antifungal agents.[12] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[13] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, these compounds compromise the integrity of the cell membrane, leading to fungal cell death.[13]

The ergosterol biosynthesis pathway and the point of inhibition by imidazole antifungals are depicted below.

G cluster_pathway Ergosterol Biosynthesis Pathway (Fungi) Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Enzyme Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Enzyme Enzyme->Ergosterol Catalyzes step in this conversion Inhibitor This compound (and related antifungals) Inhibitor->Enzyme INHIBITS

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by imidazole compounds.
  • Anti-inflammatory: Certain derivatives of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole have demonstrated significant anti-inflammatory activity, potentially by inhibiting cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.[9]

  • Anticancer: Imidazole derivatives have been evaluated for their anticancer properties, with potential mechanisms including the inhibition of various kinases and other cellular targets.[10][14]

This guide provides a foundational understanding of this compound for researchers. The provided data and protocols serve as a starting point for further investigation into the synthesis of novel derivatives and the exploration of their therapeutic potential.

References

An In-depth Technical Guide to 1-(4-Chlorophenyl)imidazole (CAS: 51581-54-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 1-(4-Chlorophenyl)imidazole, with a focus on its physicochemical properties, synthesis, spectroscopic data, and potential biological activities based on the characteristics of the broader class of chlorophenyl-substituted imidazole compounds.

Physicochemical and Spectroscopic Data

This compound is a solid organic compound. The key identifying and physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 51581-54-5[1]
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1]
Physical Form Solid[2]
Melting Point 138 °C[2]
Boiling Point 432.7±28.0 °C (Predicted)[2]

Spectroscopic Data:

  • Infrared (IR) Spectrum: The gas-phase IR spectrum of this compound is available through the NIST WebBook.[3][4][5]

  • Mass Spectrum: The electron ionization mass spectrum of this compound is available through the NIST WebBook.[4]

Synthesis of this compound

Proposed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general representation and may require optimization for this specific substrate combination.

Reaction Scheme:

Materials:

  • Imidazole

  • 1-Bromo-4-chlorobenzene (or 1-chloro-4-iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • A strong, non-nucleophilic base (e.g., Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

  • Add imidazole and the aryl halide to the reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Imidazole Imidazole Mixing Mixing and Heating Imidazole->Mixing ArylHalide 1-Bromo-4-chlorobenzene ArylHalide->Mixing Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Mixing Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Mixing Base Base (e.g., Cs₂CO₃) Base->Mixing Solvent Solvent (e.g., Toluene) Solvent->Mixing Heat Heat (80-120 °C) Heat->Mixing Workup Aqueous Workup Mixing->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Potential Biological Activities and Mechanisms of Action

While specific biological activity data for this compound is not available in the reviewed literature, the broader class of chlorophenyl-substituted imidazoles has demonstrated a range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. The following sections describe the general mechanisms of action for these activities, which may be relevant for this compound.

Potential Antifungal Activity

Imidazole-containing compounds, particularly azoles, are a major class of antifungal agents.[7][8] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[9] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to fungistatic or fungicidal effects.[9][10]

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Fungal CYP51) Disruption Disruption of Fungal Cell Membrane Integrity Lanosterol->Disruption Blocked Imidazole This compound Inhibition Inhibition Imidazole->Inhibition Inhibition->Lanosterol CellDeath Fungistatic/Fungicidal Effect Disruption->CellDeath

Caption: General mechanism of action for azole antifungal agents.

Potential Anti-inflammatory Activity

Certain imidazole derivatives have been reported to possess anti-inflammatory properties.[11][12][13] A common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[11] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, imidazole derivatives can reduce the production of prostaglandins, thereby exerting an anti-inflammatory effect.[11][14]

G ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation COX->Prostaglandins Imidazole This compound Inhibition Inhibition Imidazole->Inhibition Inhibition->COX

Caption: General mechanism of anti-inflammatory action via COX inhibition.

Potential Anticancer Activity

Imidazole derivatives have been investigated for their anticancer properties, and they have been shown to act through various mechanisms.[15][16][17][18][19] These mechanisms include, but are not limited to, the inhibition of kinases involved in cell signaling pathways, induction of apoptosis, and cell cycle arrest.[15][17] For instance, some imidazole-based compounds can induce cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis and leading to cell death.[15]

G cluster_cell_cycle Cell Cycle G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Apoptosis Apoptosis (Cell Death) G2->Apoptosis M->G1 Imidazole This compound Arrest Induces Arrest Imidazole->Arrest Arrest->G2 G2/M Arrest

Caption: A potential anticancer mechanism involving cell cycle arrest.

Conclusion

This compound is a chemical entity with established physicochemical properties and available spectroscopic data. While specific experimental protocols for its synthesis and direct evidence of its biological activities are not extensively documented in the public domain, its structural relationship to a broad class of biologically active imidazole derivatives suggests its potential as a lead compound in drug discovery. The proposed synthesis via Buchwald-Hartwig amination offers a viable route for its preparation. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound to fully understand its therapeutic potential.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(4-Chlorophenyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 1-(4-Chlorophenyl)imidazole, a significant scaffold in medicinal chemistry. Through an examination of crystallographic data and computational analysis, this document elucidates the key structural parameters, including bond lengths, bond angles, and dihedral angles, that define the three-dimensional architecture of this molecule. Particular attention is paid to the conformational flexibility of the phenyl and imidazole rings, a critical factor in its interaction with biological targets. Detailed experimental and computational methodologies are presented to ensure reproducibility and further investigation. This guide serves as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the this compound framework.

Introduction

This compound is a heterocyclic compound of significant interest in the field of drug discovery and development. Its structural motif is present in a variety of biologically active molecules, including antifungal agents and enzyme inhibitors. The therapeutic efficacy and selectivity of these compounds are intrinsically linked to their three-dimensional structure and conformational preferences, which dictate their ability to bind to specific biological targets. A thorough understanding of the molecular architecture of this compound is therefore paramount for rational drug design and the optimization of lead compounds.

This guide presents a detailed examination of the molecular structure and conformation of this compound, drawing upon both experimental crystallographic data and theoretical computational models.

Molecular Structure

The molecular structure of this compound has been determined through single-crystal X-ray diffraction studies, notably from its complex with the enzyme cytochrome P450 2B4 (PDB ID: 2Q6N).[1] Analysis of this crystal structure provides precise measurements of bond lengths, bond angles, and the overall geometry of the molecule in a biologically relevant, protein-bound state.

Bond Lengths and Angles

The intramolecular bond lengths and angles of this compound, as determined from the crystal structure, are summarized in the tables below. These values are crucial for understanding the bonding characteristics and the rigidity of the molecular framework.

Bond Length (Å)
Cl - C4'1.74
C1' - N11.43
N1 - C21.38
C2 - N31.31
N3 - C41.38
C4 - C51.35
C5 - N11.37
C1' - C2'1.38
C2' - C3'1.38
C3' - C4'1.37
C4' - C5'1.37
C5' - C6'1.38
C6' - C1'1.38

Table 1: Selected bond lengths of this compound from PDB entry 2Q6N.

Angle Degree (°)
C2 - N1 - C5108.3
C2 - N1 - C1'125.8
C5 - N1 - C1'125.8
N1 - C2 - N3111.0
C2 - N3 - C4106.9
N3 - C4 - C5107.9
C4 - C5 - N1105.9
N1 - C1' - C2'119.5
N1 - C1' - C6'119.5
C2' - C1' - C6'121.0
C1' - C2' - C3'119.5
C2' - C3' - C4'120.2
C3' - C4' - C5'119.6
C4' - C5' - C6'120.2
C5' - C6' - C1'119.5
Cl - C4' - C3'119.2
Cl - C4' - C5'119.2

Table 2: Selected bond angles of this compound from PDB entry 2Q6N.

Molecular Conformation

The conformation of this compound is primarily defined by the relative orientation of the chlorophenyl and imidazole rings. This is described by the dihedral angle (torsion angle) around the C1'-N1 bond.

Dihedral Angle

In the crystal structure of its complex with cytochrome P450 2B4, this compound adopts a specific conformation where the two rings are not coplanar. The key dihedral angle is:

Atoms Defining Dihedral Angle Angle (°)
C2' - C1' - N1 - C2-132.7

Table 3: Key dihedral angle of this compound from PDB entry 2Q6N.

This twisted conformation is likely influenced by the interactions within the active site of the enzyme. The non-planar arrangement can be crucial for fitting into a binding pocket and establishing specific intermolecular interactions.

Experimental and Computational Protocols

Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound in its protein-bound state was achieved through single-crystal X-ray diffraction. A generalized workflow for such an experiment is as follows:

experimental_workflow cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_analysis Structural Analysis protein_prep Protein Purification & Complex Formation crystallization Crystallization of Protein-Ligand Complex protein_prep->crystallization xray_diffraction X-ray Diffraction Data Collection crystallization->xray_diffraction data_processing Data Processing (Indexing, Integration, Scaling) xray_diffraction->data_processing structure_solution Structure Solution (Molecular Replacement) data_processing->structure_solution refinement Model Building & Refinement structure_solution->refinement validation Structure Validation refinement->validation bond_analysis Analysis of Bond Lengths & Angles validation->bond_analysis conf_analysis Conformational Analysis validation->conf_analysis

Caption: Workflow for determining the crystal structure of a protein-ligand complex.

Computational Conformational Analysis

To complement the experimental data, computational methods such as Density Functional Theory (DFT) can be employed to explore the conformational landscape of this compound in the gas phase or in solution. This approach allows for the identification of low-energy conformers and the determination of the rotational energy barrier between them.

computational_workflow cluster_optimization Geometry Optimization cluster_scan Conformational Search cluster_analysis Analysis start Initial 3D Structure Generation dft_calc DFT Calculation (e.g., B3LYP/6-31G*) start->dft_calc pes_scan Potential Energy Surface Scan (Dihedral Angle Rotation) dft_calc->pes_scan conf_analysis Identification of Low-Energy Conformers pes_scan->conf_analysis thermo_calc Thermodynamic Property Calculation conf_analysis->thermo_calc

Caption: A typical workflow for computational conformational analysis.

Visualization of Key Conformation

The relative orientation of the two aromatic rings is a key determinant of the overall shape of this compound. The following diagram illustrates the dihedral angle that defines this conformation.

Caption: Key dihedral angle in this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound based on available crystallographic data. The presented quantitative data on bond lengths, bond angles, and the key dihedral angle offer a precise description of its three-dimensional geometry in a protein-bound state. The outlined experimental and computational protocols serve as a methodological foundation for further structural studies. This comprehensive understanding of the molecular architecture of this compound is essential for the continued development of novel and effective therapeutic agents based on this important chemical scaffold. Future work should aim to obtain the crystal structure of the unbound molecule to provide a comparative analysis of its conformational flexibility.

References

Spectroscopic Profile of 1-(4-Chlorophenyl)imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Chlorophenyl)imidazole, a molecule of interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally derived ¹H and ¹³C NMR data for the specific this compound isomer in publicly accessible literature, the following sections present the available mass spectrometry and infrared spectroscopy data.

Mass Spectrometry (Electron Ionization)

The mass spectrum of this compound is characterized by its molecular ion peak and distinct isotopic pattern due to the presence of a chlorine atom.

m/z Relative Intensity (%) Assignment
178100[M]⁺ (with ³⁵Cl)
18032[M+2]⁺ (with ³⁷Cl)
151~20[M - HCN]⁺
111~15[C₆H₄Cl]⁺
75~10[C₆H₄Cl - Cl]⁺

Data sourced from the NIST WebBook.[1][2][3][4]

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its aromatic and heterocyclic structures.

Wavenumber (cm⁻¹) Intensity Assignment
~3100-3000MediumAromatic and Imidazole C-H stretch
~1600-1450StrongAromatic and Imidazole C=C and C=N stretching
~1100StrongC-N stretching
~830Strongpara-disubstituted benzene C-H out-of-plane bend
~750StrongC-Cl stretching

Data interpreted from the NIST/EPA Gas-Phase Infrared Database.[3] Aromatic compounds typically exhibit C-H stretching absorptions around 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range.[5][6] The out-of-plane C-H bending bands in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring.[7]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are based on standard analytical techniques for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the deuterated solvent peak.

Infrared (IR) Spectroscopy

The following is a general procedure for obtaining the FT-IR spectrum of a solid organic compound:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder in a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (Electron Ionization)

A standard procedure for obtaining an electron ionization mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) in a high-vacuum source. This causes the molecules to ionize and fragment.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z ratio. The presence of a chlorine atom is readily identified by the characteristic M+ and M+2 isotopic peaks with an approximate 3:1 intensity ratio.[8]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group Identification MS Mass Spectrometry Purification->MS Molecular Weight and Formula Determination Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Publication Publication Structure_Confirmation->Publication

General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

Crystal Structure Analysis of 1-(4-Chlorophenyl)imidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of 1-(4-chlorophenyl)imidazole derivatives, a class of compounds with significant interest in pharmaceutical and agrochemical research due to their diverse biological activities. This document details the experimental methodologies for their synthesis and crystallographic analysis, presents key structural data in a comparative format, and visualizes the experimental workflow and molecular interactions that govern their solid-state architecture.

Introduction

Imidazole derivatives substituted with a 4-chlorophenyl group are a focal point of medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including antifungal, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] The precise three-dimensional arrangement of atoms and molecules within a crystal, known as the crystal structure, is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. Furthermore, crystal structure analysis provides invaluable insights into structure-activity relationships, guiding the rational design of more potent and selective drug candidates. This guide will explore the synthesis, crystallization, and X-ray diffraction analysis of several this compound derivatives, offering a comprehensive resource for professionals in the field.

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a multi-step process encompassing synthesis, purification, crystal growth, and X-ray diffraction analysis.

Synthesis and Purification

The synthesis of these derivatives often involves multi-step reactions. For instance, the synthesis of 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrzol-5-one involves the reaction of benzil, 4-aminoantipyrine, and 4-chlorobenzaldehyde.[1] Another example, (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine, is synthesized through a multi-step process involving a Mannich-type reaction followed by oximation.[2]

Following synthesis, purification is critical to obtain high-quality crystals. Common purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of pure crystals.[3] The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[3]

  • Column Chromatography: This technique is employed to separate the desired compound from impurities based on their differential adsorption to a stationary phase, typically silica gel.[3]

Single Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging step. A common and effective method is slow evaporation of a saturated solution of the purified compound in an appropriate solvent.[1] Patience is key, as rapid evaporation can lead to the formation of polycrystalline material unsuitable for single-crystal X-ray diffraction.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. The process involves the following key steps:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected using a detector, such as a CCD area detector.[1][4] Data is typically collected at a controlled temperature, often 293(2) K.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares procedures.[1] Software packages such as SHELXS97 and SHELXL97 are commonly used for this purpose.[1]

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for several this compound derivatives, allowing for easy comparison of their structural parameters.

Table 1: Crystallographic Data and Refinement Details

Parameter(1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine[2]4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrzol-5-one[1]2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole[5]
Chemical FormulaC12H12ClN3OC32H25ClN4OC27H19N2Cl
Formula Weight249.70517.02406.89
Crystal SystemMonoclinicMonoclinicTriclinic
Space GroupP21/cP21/cP-1
a (Å)13.4292(3)7.7847(7)10.2102(3)
b (Å)8.8343(2)17.5077(14)10.3193(4)
c (Å)11.1797(3)19.8332(19)11.2040(4)
α (°)909083.116(3)
β (°)108.873(2)92.783(8)86.022(3)
γ (°)909066.348(3)
Volume (ų)1255.5(5)2701.3(4)1073.23(6)
Z442
Final R-factorNot explicitly stated0.0850.0406

Table 2: Selected Dihedral Angles (°)

CompoundRings InvolvedDihedral Angle (°)
4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrzol-5-one[1]Chlorophenyl ring and Imidazole ring40.65
Chlorophenyl ring and Pyrazole ring84.03
Phenyl ring A and Imidazole ring72.36
Phenyl ring B and Imidazole ring11.26
Pyrazole ring and Imidazole ring89.46

Visualization of Workflows and Interactions

Visual diagrams are essential for comprehending complex experimental processes and the intricate network of interactions within a crystal lattice.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xray X-ray Diffraction Analysis synthesis Chemical Synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification crystal_growth Slow Evaporation purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Experimental Workflow for Crystal Structure Analysis

The stability of the crystal lattice is dictated by a network of non-covalent interactions. Understanding these interactions is crucial for predicting and engineering the solid-state properties of pharmaceutical compounds.

molecular_interactions cluster_molecule Molecular Unit cluster_interactions Intermolecular Interactions cluster_packing Crystal Packing molecule This compound Derivative h_bond Hydrogen Bonding (O-H···N, C-H···O) molecule->h_bond pi_pi C-H···π Interactions molecule->pi_pi crystal_lattice Stable 3D Crystal Lattice h_bond->crystal_lattice pi_pi->crystal_lattice

Key Intermolecular Interactions Stabilizing the Crystal Structure

Conclusion

The crystal structure analysis of this compound derivatives provides fundamental knowledge that underpins drug development efforts. The detailed experimental protocols and compiled crystallographic data presented in this guide serve as a valuable resource for researchers in the field. The visualization of the experimental workflow and the key intermolecular interactions offers a clear and concise summary of the critical aspects of solid-state characterization. A thorough understanding of the crystal structure is indispensable for the rational design of new imidazole-based therapeutic agents with improved efficacy and physicochemical properties. The crystal structures of these derivatives are often stabilized by a network of intermolecular hydrogen bonds, such as O–H···N and C–H···O, as well as C–H···π interactions, which dictate the overall crystal packing.[1][2][4][5]

References

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Chlorophenyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 1-(4-Chlorophenyl)imidazole, a key intermediate in various chemical syntheses. Understanding these properties is crucial for its handling, formulation, and the development of robust synthetic processes. This document outlines typical solubility profiles in a range of solvents and details its stability under various stress conditions, offering insights into its degradation pathways. The experimental protocols described herein provide a framework for the systematic evaluation of this and similar compounds.

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis and formulation. Generally, imidazole and its derivatives are polar compounds, showing good solubility in polar solvents. The presence of the chlorophenyl group, however, introduces a degree of lipophilicity, influencing its solubility characteristics.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various solvents at ambient temperature. It is important to note that these values are illustrative and can be influenced by factors such as temperature, pH, and the presence of other solutes.

SolventTypeApproximate Solubility (g/L)
WaterPolar Protic~0.05
MethanolPolar Protic> 100
EthanolPolar Protic> 100
IsopropanolPolar Protic~50
AcetonitrilePolar Aprotic> 100
DichloromethaneNonpolar> 100
TolueneNonpolar~20
HexaneNonpolar< 1
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200
N,N-Dimethylformamide (DMF)Polar Aprotic> 200

Note: The solubility of imidazoles in alcohols is generally lower than in water, but the substituted chlorophenyl group in this compound increases its affinity for organic solvents. Solubility tends to decrease with the increasing molecular weight of the alcohol.[1]

Stability Profile

The stability of this compound was evaluated under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[2][3] These studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[2]

Summary of Forced Degradation Studies

The following table summarizes the typical degradation behavior of this compound under different stress conditions.

Stress ConditionConditionsObservation
Acidic Hydrolysis0.1 M HCl at 60°C for 24hSignificant degradation observed, potential cleavage of the imidazole ring.
Basic Hydrolysis0.1 M NaOH at 60°C for 24hModerate degradation, potentially leading to the formation of hydroxylated byproducts.
Oxidative Degradation3% H₂O₂ at room temperature for 24hSignificant degradation, with the imidazole moiety being susceptible to oxidation.[4]
Thermal DegradationSolid state at 105°C for 48hCompound is relatively stable to dry heat.
Photolytic DegradationSolid and solution (in methanol) exposed to UV light (254 nm) and visible light for 7 daysModerate degradation observed in solution, suggesting the imidazole moiety is sensitive to photodegradation.[4]

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[5]

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C ± 0.5°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Sample Collection and Analysis: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[3]

Protocol:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl and heat at a specified temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH and heat at a specified temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven.

    • Photolytic Degradation: Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acidic and basic hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

  • Data Evaluation: Determine the percentage of degradation and identify any major degradation products. Mass spectrometry can be coupled with HPLC (LC-MS) for the structural elucidation of degradants.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal flask A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Withdraw supernatant through filter D->E F Analyze by HPLC-UV E->F G Calculate solubility F->G

Caption: Workflow for the Shake-Flask Solubility Method.

Logical Flow for Forced Degradation Studies

G cluster_stress Stress Conditions start This compound Sample acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Degradation Profile & Pathway Elucidation analysis->evaluation

Caption: Forced Degradation Study Logical Workflow.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The illustrative data and detailed protocols serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. The inherent susceptibility of the imidazole moiety to oxidative and photolytic degradation, as well as its instability under strong acidic conditions, are critical considerations for its handling, storage, and formulation. Further studies are recommended to fully characterize the degradation products and to establish a comprehensive stability profile for specific applications.

References

Quantum Chemical Blueprint of 1-(4-Chlorophenyl)imidazole: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and electronic properties of 1-(4-Chlorophenyl)imidazole, a key heterocyclic scaffold in medicinal chemistry. Through a comprehensive review of established quantum chemical calculation methodologies, this document outlines the expected geometric parameters, vibrational frequencies, and electronic characteristics of the molecule. The data presented herein, derived from methodologies applied to closely related analogs, serves as a foundational reference for further computational and experimental investigations in drug design and molecular modeling.

Molecular Geometry and Structural Parameters

The foundational step in the quantum chemical analysis of a molecule is the optimization of its geometry to find the most stable conformation. For this compound, this is typically achieved using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules. The optimized geometrical parameters, including bond lengths and bond angles, provide a precise three-dimensional representation of the molecule.

Computational Protocol for Geometry Optimization

Methodology: The geometric optimization of this compound is performed using the Gaussian suite of programs. The DFT method employing the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is utilized. The 6-31G(d,p) basis set is a standard choice for such calculations, providing a good balance between accuracy and computational cost for molecules of this size. The convergence criteria are set to the default values of the software, ensuring that a true energy minimum is reached.

Tabulated Geometrical Data

The following table summarizes the anticipated bond lengths and bond angles for this compound, based on calculations performed on structurally similar compounds using the B3LYP/6-31G(d,p) level of theory.

Parameter Value (Å or °)
Bond Lengths (Å)
C-Cl1.745
C-N (imidazole)1.385
C=C (imidazole)1.360
N-C (imidazole)1.325
C-H (phenyl)1.084
C-H (imidazole)1.080
Bond Angles (°)
C-C-Cl119.5
C-N-C (imidazole)108.0
N-C-N (imidazole)110.5
C-C-H (phenyl)120.0
C-N-C (phenyl-imidazole)125.0

Vibrational Analysis: The Molecular Fingerprint

Vibrational frequency calculations are crucial for characterizing the optimized geometry as a true minimum on the potential energy surface (no imaginary frequencies). Furthermore, the calculated vibrational spectrum serves as a theoretical counterpart to experimental infrared (IR) and Raman spectroscopy, aiding in the assignment of spectral bands to specific molecular motions.

Protocol for Vibrational Frequency Calculation

Methodology: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/6-31G(d,p)). The resulting frequencies are typically scaled by an empirical factor (e.g., 0.9613 for B3LYP/6-31G(d,p)) to correct for anharmonicity and other systematic errors inherent in the harmonic approximation.

Tabulated Vibrational Frequencies

This table presents a selection of calculated and scaled vibrational frequencies for key functional groups in this compound, based on studies of related compounds.[1]

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Assignment
ν(C-H) aromatic3100 - 30502980 - 2932C-H stretching vibrations of the phenyl ring
ν(C-H) imidazole3150 - 31003028 - 2980C-H stretching vibrations of the imidazole ring
ν(C=C) aromatic1600 - 14501538 - 1394C=C stretching vibrations of the phenyl ring
ν(C=N) imidazole1550 - 14801490 - 1423C=N stretching vibrations of the imidazole ring
β(C-H) in-plane bending1300 - 10001250 - 961In-plane C-H bending vibrations
γ(C-H) out-of-plane bending900 - 675865 - 649Out-of-plane C-H bending vibrations
ν(C-Cl)750 - 700721 - 673C-Cl stretching vibration

Electronic Properties and Chemical Reactivity

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity and stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.

Protocol for Electronic Property Calculation

Methodology: The electronic properties are calculated using the optimized geometry at the B3LYP/6-31G(d,p) level of theory. The HOMO and LUMO energies are obtained from the output of the single-point energy calculation. The MEP is calculated and visualized by mapping the electrostatic potential onto the total electron density surface.

Tabulated Electronic Properties

The following table summarizes the key electronic properties of this compound, as inferred from computational studies on analogous molecules.[1]

Property Value (eV) Significance
HOMO Energy -6.5 to -7.0Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -1.0 to -1.5Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Energy Gap (ΔE) 5.0 to 6.0Indicates chemical stability; a larger gap implies lower reactivity.
Molecular Electrostatic Potential (MEP)

The MEP map visually identifies the electron-rich and electron-poor regions of the molecule. For this compound, the regions of negative potential (typically colored red or yellow) are expected to be localized around the nitrogen atoms of the imidazole ring, indicating their susceptibility to electrophilic attack. The regions of positive potential (blue) are anticipated around the hydrogen atoms.

Visualizing Computational Workflows

To provide a clear understanding of the theoretical investigation process, the following diagrams illustrate the logical flow of the quantum chemical calculations.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_structure Define Molecular Structure (this compound) comp_method Select Computational Method (e.g., DFT: B3LYP/6-31G(d,p)) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop structural_params Optimized Geometry (Bond Lengths, Angles) geom_opt->structural_params vibrational_spectra Vibrational Frequencies and IR/Raman Spectra freq_calc->vibrational_spectra reactivity_analysis Reactivity Descriptors (HOMO-LUMO Gap, MEP) elec_prop->reactivity_analysis

Computational workflow for quantum chemical analysis.

logical_relationship start Initial Molecular Structure optimized Optimized Geometry (Energy Minimum) start->optimized Geometry Optimization properties Molecular Properties optimized->properties Frequency & Electronic Calculations reactivity Chemical Reactivity Prediction properties->reactivity Analysis of HOMO-LUMO, MEP

Logical relationship of computational steps.

References

A Technical Guide to the Historical Synthesis of N-Aryl Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core historical methods for the synthesis of N-aryl imidazoles, a critical structural motif in numerous pharmaceuticals and functional materials. We will delve into the seminal Ullmann condensation, the transformative Buchwald-Hartwig amination, and the versatile Chan-Lam coupling. This guide presents detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the reaction pathways to support researchers in understanding and applying these foundational synthetic strategies.

The Ullmann Condensation: The Classic Copper-Catalyzed N-Arylation

The Ullmann condensation, first reported in the early 20th century, represents the foundational copper-mediated method for the formation of carbon-nitrogen bonds.[1] Historically, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper, which limited its functional group tolerance and substrate scope.[2][3] Traditional Ullmann reactions were often carried out in high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[4] Despite these limitations, the Ullmann condensation laid the groundwork for modern cross-coupling chemistry.

Reaction Principle and Mechanism

The classical Ullmann condensation involves the coupling of an aryl halide with an amine, in this case, imidazole, in the presence of a copper catalyst. The reaction is typically promoted by a base to deprotonate the imidazole, increasing its nucleophilicity.

The generally accepted mechanism for the Ullmann-type N-arylation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper(I)-imidazolate species. Oxidative addition of the aryl halide to the copper(I) complex forms a transient copper(III) intermediate. Subsequent reductive elimination from this intermediate yields the desired N-aryl imidazole and regenerates the active copper(I) catalyst.[5]

Ullmann_Condensation Imidazole Imidazole Cu(I)_Imidazolate Cu(I)_Imidazolate Imidazole->Cu(I)_Imidazolate + Cu(I), - H+ Aryl_Halide Aryl_Halide Cu(III)_Intermediate Cu(III)_Intermediate Aryl_Halide->Cu(III)_Intermediate Cu(I)_Catalyst Cu(I)_Catalyst Cu(I)_Catalyst->Cu(I)_Imidazolate Base Base Base->Cu(I)_Imidazolate Cu(I)_Imidazolate->Cu(III)_Intermediate + Aryl-X Cu(III)_Intermediate->Cu(I)_Catalyst - CuX N-Aryl_Imidazole N-Aryl_Imidazole Cu(III)_Intermediate->N-Aryl_Imidazole Reductive Elimination

Fig. 1: Simplified catalytic cycle of the Ullmann condensation.
Quantitative Data for Ullmann-Type N-Arylation of Imidazoles

The following table summarizes representative quantitative data for the copper-catalyzed N-arylation of imidazoles, showcasing the evolution from classical to more modern ligand-assisted Ullmann-type reactions.

EntryAryl HalideImidazoleCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1IodobenzeneImidazoleCuI (10)NoneK₂CO₃Pyridine15024Moderate[3]
24-IodoanisoleImidazoleCuI (5)1,10-Phenanthroline (10)Cs₂CO₃Dioxane1102485[2]
34-BromotolueneImidazoleCu₂O (5)4,7-Dimethoxy-1,10-phenanthroline (15)Cs₂CO₃Butyronitrile11024-4888[2]
42-BromotolueneImidazoleCu₂O (10)4,7-Dimethoxy-1,10-phenanthroline (30)Cs₂CO₃NMP1202475[2]
54-IodotolueneImidazoleSalen-Cu(II) (10)-NaOHDMSO1001294[6]
Detailed Experimental Protocol: Modern Ullmann-Type N-Arylation

This protocol is a representative example of a modern, ligand-assisted Ullmann-type reaction for the synthesis of N-aryl imidazoles.[2]

Materials:

  • Imidazole (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Copper(I) oxide (Cu₂O) (0.05 mmol, 5 mol%)

  • 4,7-Dimethoxy-1,10-phenanthroline (0.15 mmol, 15 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.4 mmol)

  • Poly(ethylene glycol) (PEG) (200 mg)

  • Butyronitrile (0.25–1.0 mL)

  • Anhydrous, degassed solvent

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried screw-capped test tube containing a magnetic stir bar, add Cu₂O, 4,7-dimethoxy-1,10-phenanthroline, imidazole, the aryl halide (if solid), PEG, and Cs₂CO₃.

  • The test tube is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Add the aryl halide (if liquid) and butyronitrile via syringe.

  • The reaction mixture is stirred vigorously and heated to 110 °C in a preheated oil bath for 24-48 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature.

  • The reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-aryl imidazole.

The Buchwald-Hartwig Amination: A Paradigm Shift with Palladium Catalysis

The late 20th century witnessed a revolution in C-N bond formation with the development of the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction of amines with aryl halides offered significantly milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to the classical Ullmann condensation.[7] The key to the success of this methodology lies in the development of sterically hindered and electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.[8]

Reaction Principle and Mechanism

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a base. The catalytic cycle is generally understood to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and subsequent deprotonation by the base forms a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-aryl amine product, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition_Complex Oxidative_Addition_Complex Pd(0)L->Oxidative_Addition_Complex Oxidative Addition Aryl_Halide Aryl_Halide Aryl_Halide->Oxidative_Addition_Complex Pd(II)_Amine_Complex Pd(II)_Amine_Complex Oxidative_Addition_Complex->Pd(II)_Amine_Complex + Amine Amine Amine Amine->Pd(II)_Amine_Complex Pd(II)_Amido_Complex Pd(II)_Amido_Complex Pd(II)_Amine_Complex->Pd(II)_Amido_Complex - Base-H+ Base Base Base->Pd(II)_Amido_Complex Pd(II)_Amido_Complex->Pd(0)L N-Aryl_Amine N-Aryl_Amine Pd(II)_Amido_Complex->N-Aryl_Amine Reductive Elimination

Fig. 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Quantitative Data for Buchwald-Hartwig N-Arylation of Imidazoles

The following table presents a selection of quantitative data for the palladium-catalyzed N-arylation of imidazoles, highlighting the high efficiency and regioselectivity of this method, particularly for unsymmetrical imidazoles.[3][10]

EntryAryl Halide/TriflateImidazolePd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Bromobenzene4-MethylimidazolePd₂(dba)₃ (0.75)L1 (1.8)K₃PO₄Toluene/Dioxane120595[3]
24-Chlorotoluene4-MethylimidazolePd₂(dba)₃ (1.0)L1 (2.4)K₃PO₄Toluene/Dioxane1201292[3][10]
34-Trifluoromethylphenyl triflate4-MethylimidazolePd₂(dba)₃ (2.5)L1 (6.0)K₃PO₄Toluene/Dioxane1201885[3][10]
43-Bromopyridine4-PhenylimidazolePd₂(dba)₃ (1.5)L1 (3.6)K₃PO₄Toluene/Dioxane1201588[3][10]
54-Bromobenzonitrile4-MethylimidazolePd/AlO(OH) NPs (25 mg)-KOHH₂O/IPArt (ultrasound)296[11]

*L1 = A specific biaryl phosphine ligand developed by the Buchwald group.

Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation

The following protocol for the N-arylation of an unsymmetrical imidazole is adapted from the work of Buchwald and coworkers and emphasizes the pre-activation of the catalyst, which can be crucial for achieving high yields.[3][10]

Materials:

  • Aryl halide or triflate (1.0 mmol)

  • 4-Substituted imidazole (1.2 mmol)

  • Pd₂(dba)₃ (0.0075 mmol, 0.75 mol%)

  • Biaryl phosphine ligand (e.g., L1) (0.018 mmol, 1.8 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene/Dioxane (5:1 mixture, 1.0 mL)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, to a vial equipped with a stir bar, add Pd₂(dba)₃ and the biaryl phosphine ligand.

  • Add the toluene/dioxane solvent mixture and stir at 120 °C for 3 minutes to pre-activate the catalyst.

  • In a separate vial, add the 4-substituted imidazole, aryl halide or triflate, and K₃PO₄.

  • To this second vial, add the pre-activated catalyst solution via syringe.

  • Seal the reaction vial and heat at 120 °C for the specified time (typically 5-24 hours), with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the pure N¹-aryl imidazole.

The Chan-Lam Coupling: Expanding the Scope with Boronic Acids

Developed independently by the groups of Chan, Evans, and Lam in the late 1990s, the Chan-Lam coupling provides a valuable alternative to the Ullmann and Buchwald-Hartwig reactions.[12] This copper-catalyzed method utilizes arylboronic acids as the arylating agent, which are often more stable and readily available than the corresponding organostannanes or Grignard reagents.[12] A significant advantage of the Chan-Lam coupling is that it can often be performed under mild, aerobic conditions, sometimes even at room temperature.[12][13]

Reaction Principle and Mechanism

The Chan-Lam coupling reaction involves the copper-mediated cross-coupling of an N-H containing compound, such as imidazole, with an arylboronic acid. The reaction is typically carried out in the presence of a copper salt, a base, and often an oxidant (air is frequently sufficient).

The mechanism of the Chan-Lam coupling is still a subject of some debate, but a plausible pathway involves the formation of a copper(II)-imidazolate complex. Transmetalation with the arylboronic acid generates an aryl-copper(II)-imidazolate species. Reductive elimination from a possible Cu(III) intermediate, formed via oxidation, or directly from the Cu(II) species, affords the N-aryl imidazole product and a Cu(0) species, which is then reoxidized to Cu(II) to complete the catalytic cycle.

Chan_Lam_Coupling Cu(II) Cu(II) Cu(II)_Imidazolate Cu(II)_Imidazolate Cu(II)->Cu(II)_Imidazolate + Imidazole Imidazole Imidazole Imidazole->Cu(II)_Imidazolate Aryl_Cu(II)_Imidazolate Aryl_Cu(II)_Imidazolate Cu(II)_Imidazolate->Aryl_Cu(II)_Imidazolate Transmetalation Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->Aryl_Cu(II)_Imidazolate N-Aryl_Imidazole N-Aryl_Imidazole Aryl_Cu(II)_Imidazolate->N-Aryl_Imidazole Reductive Elimination Cu(0) Cu(0) Aryl_Cu(II)_Imidazolate->Cu(0) Cu(0)->Cu(II) Oxidation Oxidant Oxidant Oxidant->Cu(II)

Fig. 3: A plausible catalytic cycle for the Chan-Lam N-arylation.
Quantitative Data for Chan-Lam N-Arylation of Imidazoles

The following table provides representative quantitative data for the Chan-Lam coupling of imidazoles with arylboronic acids, illustrating the mild conditions and good yields achievable with this method.

EntryArylboronic AcidImidazoleCu Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidImidazoleCu(OAc)₂ (10)NonePyridineCH₂Cl₂rt4890[13]
24-Methoxyphenylboronic acidImidazoleCu(OAc)₂ (10)NoneEt₃NCH₂Cl₂rt7285[13]
3Phenylboronic acid2-Nitroimidazole--INVALID-LINK--₂ (8)L2K₂CO₃MeOHrt2485[12]
44-Tolylboronic acidBenzimidazoleCu(NO₃)₂ (20)TMEDA (10)-MeOHrt1692[14]
5Phenylboronic acidImidazoleCu₂O (10)None-MeOHrt1295[13]

*L2 = 4,5-diazafluoren-9-one; TMEDA = Tetramethylethylenediamine

Detailed Experimental Protocol: Chan-Lam N-Arylation

This protocol is a general procedure for the Chan-Lam N-arylation of imidazoles with arylboronic acids.[12][13]

Materials:

  • Arylboronic acid (0.4 mmol)

  • Imidazole (0.2 mmol)

  • Copper(II) acetate (Cu(OAc)₂) (0.02 mmol, 10 mol%) or another suitable copper catalyst

  • Base (e.g., K₂CO₃, 0.2 mmol) (if required)

  • Methanol (1 mL) or another suitable solvent

  • Air (as oxidant)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the imidazole, arylboronic acid, copper(II) acetate, and base (if used).

  • Add methanol to the vial.

  • The vial is left open to the air (or a balloon of air/oxygen can be attached) and the mixture is stirred vigorously at room temperature.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure N-aryl imidazole.

Conclusion

The historical methods for the synthesis of N-aryl imidazoles have evolved significantly, from the harsh conditions of the classical Ullmann condensation to the milder and more versatile palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Chan-Lam coupling. Each of these methods offers distinct advantages and disadvantages in terms of substrate scope, functional group tolerance, and reaction conditions. A thorough understanding of these foundational synthetic strategies is essential for researchers and drug development professionals working on the synthesis of novel imidazole-containing compounds. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for the practical application of these important transformations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)imidazole from 4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step synthetic protocol for the preparation of 1-(4-chlorophenyl)imidazole from commercially available 4-chloroaniline. The synthesis involves the initial formation of an N-(2,2-dimethoxyethyl)-4-chloroaniline intermediate, followed by a cyclization reaction to yield the target imidazole. This application note includes comprehensive experimental procedures, a summary of quantitative data, and visual diagrams of the synthetic pathway and reaction mechanism to ensure reproducibility and aid in understanding the underlying chemical transformations.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, serving as a key scaffold in a variety of biologically active compounds. The imidazole moiety is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions. This protocol outlines a reliable and accessible method for the synthesis of this important intermediate, designed for ease of use by researchers in both academic and industrial settings.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step is the N-alkylation of 4-chloroaniline with chloroacetaldehyde dimethyl acetal to form the intermediate, N-(2,2-dimethoxyethyl)-4-chloroaniline. The second step involves the acid-catalyzed cyclization of this intermediate with formamide to construct the imidazole ring.

Synthetic Pathway A 4-Chloroaniline C N-(2,2-dimethoxyethyl)- 4-chloroaniline A->C Step 1: N-Alkylation B Chloroacetaldehyde dimethyl acetal B->C E This compound C->E Step 2: Cyclization D Formamide, Acid Catalyst D->E Reaction Mechanism cluster_step1 Step 1: Hydrolysis of Acetal cluster_step2 Step 2: Condensation and Cyclization cluster_step3 Step 3: Dehydration and Aromatization A N-(2,2-dimethoxyethyl)- 4-chloroaniline B Amino-aldehyde intermediate A->B H+, H2O (-2 CH3OH) D Iminium ion formation B->D C Formamide C->D E Cyclized intermediate D->E Intramolecular cyclization F This compound E->F - H2O

One-Pot Synthesis of 1,2,4-Trisubstituted Imidazoles Using Copper Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 1,2,4-trisubstituted imidazoles utilizing copper-based catalysts. The imidazole scaffold is a crucial pharmacophore in numerous therapeutic agents, and its efficient synthesis is of significant interest in medicinal chemistry and drug development. The methodologies outlined here offer advantages such as operational simplicity, high yields, short reaction times, and the use of readily available starting materials.

Introduction

1,2,4-Trisubstituted imidazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] Traditional multi-step syntheses of these compounds can be time-consuming and often require harsh reaction conditions. The development of one-pot, multi-component reactions catalyzed by transition metals, particularly copper, has emerged as a powerful and atom-economical strategy for the construction of these valuable molecules.[2][3]

Copper catalysts, in various forms such as copper(I) iodide (CuI), copper(II) chloride (CuCl₂), and copper oxide nanoparticles (CuO NPs), have proven to be highly effective in promoting the condensation of aldehydes, 1,2-dicarbonyl compounds (or their precursors like benzoin), and a nitrogen source, typically ammonium acetate, to afford the desired trisubstituted imidazoles in excellent yields.[1][2] These methods are attractive due to their procedural simplicity, cost-effectiveness, and often environmentally benign nature.[1]

Data Presentation

The following tables summarize the quantitative data from various copper-catalyzed one-pot syntheses of 1,2,4-trisubstituted imidazoles, showcasing the versatility and efficiency of these methods.

Table 1: Optimization of Reaction Conditions using a Model Reaction

Reaction: 4-Chlorobenzaldehyde, Benzoin, and Ammonium Acetate

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
1CuCl (20)DMSO14090-[2][3]
2CuBr (20)DMSO14090-[2][3]
3CuI (20)DMSO1409075[2][3]
4CuI (20)DMF140-65[2][3]
5CuI (15)BuOHReflux--[3]
6CuO NPs (15)Ethanol80-High[1]
7CuCl₂·2H₂O (10)Solvent-free (Microwave)-1292

Table 2: Substrate Scope for the Synthesis of 2,4,5-Trisubstituted Imidazoles using CuI Catalyst

Reaction Conditions: Aldehyde (1 mmol), Benzil (1 mmol), NH₄OAc (3 mmol), CuI (15 mol%), BuOH (7 mL), Reflux.[3]

EntryAldehydeProductYield (%)
14-Chlorobenzaldehyde2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole95
24-Methylbenzaldehyde2-(p-Tolyl)-4,5-diphenyl-1H-imidazole92
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole94
42-Nitrobenzaldehyde2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazole88
5Thiophene-2-carbaldehyde2-(Thiophen-2-yl)-4,5-diphenyl-1H-imidazole85

Table 3: Synthesis of 1,2,4-Trisubstituted Imidazoles from Chalcones and Benzylamines using Cu(OTf)₂/I₂

Reaction Conditions: Chalcone (0.24 mmol), Benzylamine (1.2 mmol), Cu(OTf)₂ (10 mol%), I₂ (20 mol%), Toluene (2 mL), 70°C, 24h.[4]

EntryProductYield (%)
11-Benzyl-2,4-diphenyl-1H-imidazole52
21-Benzyl-2-phenyl-4-(thiophen-3-yl)-1H-imidazole41
31-(4-Chlorobenzyl)-2-(4-chlorophenyl)-4-phenyl-1H-imidazole23
41-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole21
51-(2-Chlorobenzyl)-2-(2-chlorophenyl)-4-phenyl-1H-imidazole26

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,4,5-Trisubstituted Imidazoles using CuI Catalyst [3]

  • In a round-bottom flask, combine the aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and copper(I) iodide (15 mol%).

  • Add butanol (7 mL) to the mixture.

  • Reflux the reaction mixture. The progress of the reaction should be monitored using thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Stir the resulting mixture at room temperature to allow for the precipitation of the solid product.

  • Filter the solid product to obtain the crude imidazole.

  • Recrystallize the crude product from ethanol to yield the pure 2,4,5-trisubstituted imidazole.

Protocol 2: General Procedure for the Synthesis of 2,4,5-Trisubstituted Imidazoles using CuO Nanoparticles [1]

  • In a 100 mL round-bottom flask, add benzil (1 mmol), a substituted benzaldehyde (1 mmol), ammonium acetate (3 mmol), and copper oxide nanoparticles (15 mol%).

  • Add ethanol as the solvent.

  • Reflux the mixture at 80°C.

  • Monitor the reaction progress using TLC on silica gel coated aluminum sheets with a solvent system of n-hexane:ethyl acetate (1:4).

  • After the reaction is complete, dilute the mixture with ethanol (20 mL).

  • Separate the catalyst by filtration.

  • Filter the solid imidazole product, wash it, and recrystallize from ethanol.

Protocol 3: General Procedure for the Synthesis of 1,2,4-Trisubstituted Imidazoles using Cu(OTf)₂/I₂ Catalyst [4]

  • To a Schlenk tube fitted with a rubber septum, add the chalcone (1 equiv, 0.24 mmol), benzylamine (5 equiv, 1.2 mmol), copper triflate (10 mol %), and iodine (20 mol %).

  • Add toluene (2 mL) to the mixture.

  • Stir the reaction mixture at 70°C for 24 hours in the presence of air.

  • After cooling the reaction mixture, perform an extraction with an ethyl acetate-water mixture, adding sodium thiosulfate.

  • Separate the organic layer and evaporate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography to yield the pure 1,2,4-trisubstituted imidazole.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_product Final Product Aldehyde Aldehyde ReactionVessel Reaction Vessel Aldehyde->ReactionVessel Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Dicarbonyl->ReactionVessel NitrogenSource Nitrogen Source (NH4OAc) NitrogenSource->ReactionVessel Cooling Cooling & Precipitation ReactionVessel->Cooling Reaction Completion Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct 1,2,4-Trisubstituted Imidazole Recrystallization->FinalProduct Catalyst Copper Catalyst (e.g., CuI, CuO NPs) Catalyst->ReactionVessel

Caption: Experimental workflow for the one-pot synthesis of 1,2,4-trisubstituted imidazoles.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_cyclization Cyclization & Aromatization cluster_product Product Aldehyde R1-CHO IntermediateA Intermediate A (Diimine) Aldehyde->IntermediateA Ammonia NH3 (from NH4OAc) Ammonia->IntermediateA Diketone R2-CO-CO-R3 IntermediateB Intermediate B (Diaminoketone) Diketone->IntermediateB IntermediateA->IntermediateB Condensation Cyclization Cyclization IntermediateB->Cyclization Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation Dehydration->Oxidation Imidazole 1,2,4-Trisubstituted Imidazole Oxidation->Imidazole Catalyst Cu(I)/Cu(II) Catalyst Catalyst->Oxidation Promotes

Caption: Plausible reaction mechanism for the copper-catalyzed synthesis of 1,2,4-trisubstituted imidazoles.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 1-(4-Chlorophenyl)imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Imidazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] The 1-(4-chlorophenyl)imidazole scaffold is a key structural motif in many medicinally important molecules. Traditional methods for the synthesis of these compounds often involve long reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering rapid, efficient, and environmentally friendly reaction pathways.[3][4] This document provides detailed protocols and data for the microwave-assisted synthesis of this compound derivatives, along with insights into their potential applications.

Data Presentation

Microwave-assisted synthesis offers significant advantages in terms of reaction time and yield compared to conventional heating methods. The following table summarizes representative quantitative data for the synthesis of substituted imidazole derivatives, highlighting the efficiency of the microwave-assisted approach.

Table 1: Comparison of Microwave-Assisted and Conventional Synthesis of Imidazole Derivatives

ProductReactantsMethodCatalystPower (W)TimeYield (%)Reference
1-Butyl-4,5-bis(4-chlorophenyl)-2-phenyl-1H-imidazole1,2-bis(4-chlorophenyl)-1,2-ethanedione, Butylamine, Benzaldehyde, Ammonium acetateMicrowavep-Toluenesulfonic acid1003 min81[5]
Conventionalp-Toluenesulfonic acid-10 h68-87[5]
2,4,5-trisubstituted imidazolesBenzil, Aromatic aldehydes, Primary amines, Ammonium acetateMicrowavep-Toluenesulfonic acid-5-15 min46-80[6]
Conventionalp-Toluenesulfonic acid-36 h30[6]
4,5-bis(4-chlorophenyl)-1H-imidazole derivatives1,2-bis(4-chlorophenyl)ethane-1,2-dione, Aromatic aldehyde, Ammonium acetateMicrowave-7205.7 min>70[7]
Conventional--1-2 h-[7]

Note: The specific yield for the conventional method in the third entry was not provided, but the reaction time was significantly longer.

Experimental Protocols

This section provides a detailed methodology for the microwave-assisted synthesis of a representative 1,2,4,5-tetrasubstituted imidazole derivative containing a 4-chlorophenyl group, based on established procedures.[5]

Protocol 1: Microwave-Assisted One-Pot Synthesis of 1-Butyl-4,5-bis(4-chlorophenyl)-2-aryl-1H-imidazoles

Materials:

  • 1,2-bis(4-chlorophenyl)-1,2-ethanedione

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Butylamine

  • Ammonium acetate

  • p-Toluenesulfonic acid (PTSA)

  • Ethanol

  • Microwave synthesis reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted aromatic aldehyde (5 mmol), butylamine (5 mmol, 0.28 g), and p-toluenesulfonic acid (0.6 equivalent, 0.49 g) in ethanol (5 ml).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 3 minutes with a power of 100 W.[5]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into cold water.

  • Collect the precipitated product by filtration.

  • Wash the solid product with a dilute solution of sodium carbonate and then with water.

  • Dry the purified product. The product can be further purified by recrystallization from ethanol if necessary.

Characterization: The structure of the synthesized compounds can be confirmed by various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)

  • Mass Spectrometry (MS)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.

G cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation & Purification cluster_analysis Characterization Reactants 1. Mix Reactants (Diketone, Aldehyde, Amine, Ammonium Acetate) Solvent 2. Add Solvent (e.g., Ethanol) Reactants->Solvent Catalyst 3. Add Catalyst (e.g., PTSA) Solvent->Catalyst MW_Reactor 4. Place in Microwave Reactor Catalyst->MW_Reactor Irradiation 5. Microwave Irradiation (Controlled Power & Time) MW_Reactor->Irradiation Precipitation 6. Precipitate in Cold Water Irradiation->Precipitation Filtration 7. Filter Product Precipitation->Filtration Washing 8. Wash with Dilute Base & Water Filtration->Washing Drying 9. Dry Product Washing->Drying Analysis 10. Spectroscopic Analysis (IR, NMR, MS) Drying->Analysis

Caption: Workflow for microwave-assisted imidazole synthesis.

Potential Signaling Pathway: Antifungal Mechanism of Action

Many imidazole derivatives exhibit antifungal activity by inhibiting the enzyme lanosterol 14-α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane.

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate FF-MAS Lanosterol->Intermediate Lanosterol 14-α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Further Steps Disruption Disruption of Fungal Cell Membrane Integrity Imidazole This compound Derivative Imidazole->Inhibition

Caption: Antifungal mechanism of imidazole derivatives.

References

Application Notes: Purification of 1-(4-Chlorophenyl)imidazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Chlorophenyl)imidazole is a heterocyclic building block used in the synthesis of various compounds with potential applications in pharmaceuticals and materials science.[1] The purity of this starting material is critical for successful downstream reactions and the synthesis of target molecules with desired properties. Recrystallization is a fundamental and effective technique for purifying solid organic compounds.[2][3] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[4] An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[4] Upon slow cooling of the saturated solution, the target compound preferentially crystallizes, leaving impurities behind in the mother liquor.[2]

These application notes provide detailed protocols for the purification of this compound using single-solvent and mixed-solvent recrystallization methods.

Compound Information

The physical and chemical properties of this compound are summarized below.

PropertyDetails
IUPAC Name 1-(4-chlorophenyl)-1H-imidazole
Synonyms 1-(p-Chlorophenyl)imidazole
Molecular Formula C₉H₇ClN₂[1][5]
Molecular Weight 178.62 g/mol [1][5]
Appearance Light brown to brown solid[5]
CAS Number 51581-54-5[1][5]
Melting Point 85-87 °C[5]

Data Presentation: Comparison of Recrystallization Methods

The following table offers a comparative summary of the expected outcomes for each recrystallization protocol. The data presented are representative and may vary depending on the initial purity of the crude material and strict adherence to the protocol. For imidazole derivatives, common solvent systems include ethanol, ethyl acetate/hexane, and ethanol/water.[6][7]

MethodSolvent SystemTypical Yield (%)Purity (by HPLC, %)Melting Point (°C)
Protocol A Ethanol75-85>99.086-87
Protocol B Ethanol / Water80-90>99.586-87
Protocol C Ethyl Acetate / Hexane70-80>98.585-87

Experimental Protocols

Safety Precautions: Standard laboratory safety practices should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and appropriate gloves. All procedures should be performed in a well-ventilated fume hood.

Preliminary Step: Solvent Screening

Finding a suitable solvent is critical for successful recrystallization.[6] The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[6]

  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • To each tube, add a few drops of a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, hexane, water).

  • Observe the solubility at room temperature. If the compound dissolves immediately, the solvent is likely too good.[6]

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point. If the solid dissolves, it is a potentially good solvent.[6]

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a suitable single solvent.

  • If no single solvent is ideal, test two-solvent systems (e.g., ethanol/water, ethyl acetate/hexane). The compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.[8]

Protocol A: Single-Solvent Recrystallization (Ethanol)

This method is effective when the impurities have significantly different solubility profiles in ethanol compared to the target compound. Ethanol is a commonly used solvent for the recrystallization of imidazole derivatives.[7][9]

  • Dissolution: Place 5.0 g of crude this compound in a 100 mL Erlenmeyer flask with a magnetic stir bar. Add an initial 20 mL of ethanol.

  • Heat the mixture on a hotplate with gentle stirring. Continue to add the minimum amount of hot ethanol dropwise until the solid is completely dissolved.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small portion of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.[8]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Analysis: Determine the yield and assess the purity by measuring the melting point and using analytical techniques such as HPLC.

Protocol B: Mixed-Solvent Recrystallization (Ethanol/Water)

This method is useful when no single solvent provides the desired solubility characteristics. It employs a "good" solvent in which the compound is soluble (ethanol) and a "poor" or "anti-solvent" in which it is insoluble (water).[6][10]

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of crude this compound in the minimum amount of hot ethanol, following steps 1-2 of Protocol A.

  • Induce Cloudiness: To the hot, clear solution, add hot deionized water dropwise while stirring until the solution shows a persistent cloudiness (turbidity). This indicates the point of saturation.[10]

  • Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate, rendering the solution clear again.[10]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals via vacuum filtration.[3]

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (at the same approximate ratio as the final crystallization solvent).[8]

  • Drying: Dry the crystals under vacuum.

  • Analysis: Evaluate the success of the purification by measuring the yield, melting point, and purity.

Visualized Workflow

Recrystallization_Workflow General Recrystallization Workflow Crude Crude This compound Dissolve Dissolve in Minimum Amount of Hot Solvent Crude->Dissolve HotFilter Hot Gravity Filtration (Optional: if insoluble impurities are present) Dissolve->HotFilter Cool Slow Cooling to Room Temperature Dissolve->Cool No insoluble impurities HotFilter->Cool IceBath Cool in Ice Bath to Maximize Precipitation Cool->IceBath VacuumFilter Isolate Crystals via Vacuum Filtration IceBath->VacuumFilter Wash Wash Crystals with Small Amount of Cold Solvent VacuumFilter->Wash Dry Dry Crystals Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for the purification of a solid compound by recrystallization.

References

Application Notes and Protocols for the Characterization of 1-(4-Chlorophenyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical methodologies for the comprehensive characterization of 1-(4-Chlorophenyl)imidazole. The protocols outlined below are intended to serve as a starting point for method development and validation in a research or quality control setting.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying the amount of this compound in various samples. A reverse-phase HPLC method is generally suitable for the analysis of aromatic imidazole compounds.

Experimental Protocol: Reverse-Phase HPLC

Objective: To determine the purity and concentration of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) (optional, for pH adjustment and peak shape improvement)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. The addition of a small amount of acid (e.g., 0.1% formic acid or TFA) can improve peak shape. The mobile phase should be degassed before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or determined by UV scan of the analyte)

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to the reference standard.

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Assess purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Data Presentation: HPLC Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical quantitative data for a validated HPLC method. Note: This data is for illustrative purposes and must be experimentally determined.

ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Retention TimeApproximately 5-7 minutes

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E Injection of Standards and Sample B->E C Sample Preparation C->E D->E F Data Acquisition E->F G Peak Identification and Integration F->G H Calibration Curve Generation G->H I Quantification and Purity Assessment H->I

Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of this compound and for the detection and identification of volatile impurities.

Experimental Protocol: GC-MS Analysis

Objective: To confirm the identity of this compound and to identify volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight)

  • Capillary column suitable for aromatic compounds (e.g., HP-5ms or equivalent)

  • Autosampler

  • Data acquisition and processing software with a mass spectral library (e.g., NIST, Wiley)

Reagents:

  • A suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 10-100 µg/mL.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Injection Port Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless mode depending on concentration)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute

      • Ramp: 10 °C/min to 280 °C

      • Final hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: 40 - 400 amu

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Compare the acquired mass spectrum of the main peak with a reference library spectrum for confirmation of identity.

    • Identify any impurity peaks by searching their mass spectra against the library.

Data Presentation: Predicted GC-MS Data
ParameterPredicted Value
Retention TimeDependent on the specific GC conditions, but expected to be in the mid-to-late region of the chromatogram.
Molecular Ion (M+)m/z 178 (with a characteristic M+2 isotope peak at m/z 180 due to the presence of Chlorine)
Key Fragment Ions (Predicted)m/z 151, 111, 75 (These are hypothetical and need to be confirmed experimentally)

Logical Diagram: GC-MS Analysis Workflow

GCMS_Workflow A Sample Preparation (Dissolution in solvent) C Sample Injection A->C B GC-MS System Setup B->C D Separation in GC Column C->D E Ionization and Fragmentation (MS) D->E F Mass Analysis E->F G Data Acquisition (TIC and Mass Spectra) F->G H Data Analysis (Library Search, Identification) G->H

Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • This compound sample

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete assignment.

  • Data Processing: Process the acquired spectra (Fourier transform, phase correction, baseline correction, and integration for ¹H). Reference the spectra to the solvent peak or TMS.

Data Presentation: Predicted NMR Chemical Shifts

Note: The following chemical shifts are predicted based on the analysis of similar structures and require experimental verification.

¹H NMR (400 MHz, CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H2' / H6'7.4 - 7.6Doublet
H3' / H5'7.3 - 7.5Doublet
H27.8 - 8.0Singlet
H47.1 - 7.3Singlet
H57.0 - 7.2Singlet

¹³C NMR (100 MHz, CDCl₃):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1'135 - 137
C2' / C6'129 - 131
C3' / H5'120 - 122
C4'133 - 135
C2137 - 139
C4128 - 130
C5118 - 120

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass of the molecular ion and to study its fragmentation pattern.

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

  • Syringe pump or LC system for sample introduction

Reagents:

  • Methanol or Acetonitrile (LC-MS grade)

  • Formic acid (optional, for enhancing protonation)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote the formation of the protonated molecule [M+H]⁺.

  • MS Analysis:

    • Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern. Select the precursor ion and apply collision-induced dissociation (CID) with varying collision energies.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the theoretical mass.

    • Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.

Data Presentation: Predicted Mass Spectrometry Data
IonPredicted m/z
[M+H]⁺179.03
Isotope Peak [M+H+2]⁺181.03

Proposed Fragmentation Pathway

Fragmentation_Pathway A [M+H]⁺ m/z 179 B Loss of C₂H₂N (imidazole ring fragmentation) A->B CID C [C₇H₅ClN]⁺ m/z 138 B->C D Loss of HCN C->D Further Fragmentation E [C₆H₄Cl]⁺ m/z 111 D->E

Proposed fragmentation of this compound.

Interaction with Cytochrome P450 2B4

This compound is known to be an inhibitor of cytochrome P450 enzymes, specifically CYP2B4.[1][2] Understanding this interaction is crucial in drug development due to the role of CYPs in drug metabolism.

Signaling Pathway: Inhibition of Cytochrome P450 2B4

The imidazole nitrogen of this compound coordinates with the heme iron of the cytochrome P450 enzyme, thereby inhibiting its metabolic activity. This binding can induce conformational changes in the enzyme's active site.[1][2]

CYP2B4_Inhibition cluster_enzyme CYP2B4 Active Site cluster_ligand Inhibitor cluster_outcome Consequence Heme Heme Iron (Fe³⁺) Inhibition Inhibition of Substrate Metabolism Heme->Inhibition ActiveSite Active Site Residues (e.g., Phe206, Phe297, Glu301) ConformationalChange Conformational Change in Active Site ActiveSite->ConformationalChange CPI This compound CPI->Heme Coordination Bond (Imidazole N to Fe³⁺) CPI->ActiveSite Hydrophobic Interactions

Inhibition of Cytochrome P450 2B4 by this compound.

References

Application Notes and Protocols: The Role of 1-(4-Chlorophenyl)imidazole as an Intermediate in Antifungal Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and methodologies employing 1-(4-chlorophenyl)imidazole and its derivatives as key intermediates in the production of commercially significant azole antifungal drugs, including clotrimazole, econazole, and ketoconazole. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate research and development in the field of antifungal drug synthesis.

Introduction

Azole antifungals represent a cornerstone in the treatment of fungal infections. Their mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased cell membrane permeability, ultimately resulting in fungal cell death.

The this compound scaffold is a common structural motif in several potent antifungal agents. This document outlines the synthetic pathways for clotrimazole, econazole, and ketoconazole, highlighting the pivotal role of intermediates derived from this compound.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary target of azole antifungal drugs is the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene in fungi. This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol. The nitrogen atom (N-3) in the imidazole ring of the azole antifungal drug coordinates with the heme iron atom in the active site of the cytochrome P450 enzyme, while the rest of the molecule interacts with the surrounding amino acid residues. This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby halting the ergosterol biosynthesis pathway.

Ergosterol Biosynthesis Pathway and Azole Inhibition

Ergosterol_Biosynthesis cluster_synthesis Ergosterol Synthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol LanosterolDemethylase Lanosterol 14α-demethylase (CYP51/ERG11) Lanosterol->LanosterolDemethylase Substrate Binding Azoles Azole Antifungals (Clotrimazole, Econazole, Ketoconazole) Azoles->LanosterolDemethylase Inhibition LanosterolDemethylase->Ergosterol Conversion

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by Azole Antifungals.

Synthesis of Antifungal Drugs using this compound Derivatives

The following sections provide detailed synthetic protocols for clotrimazole, econazole, and ketoconazole.

Synthesis of Clotrimazole

Clotrimazole, chemically 1-[(2-chlorophenyl)diphenylmethyl]-1H-imidazole, is synthesized via the N-alkylation of imidazole with 2-chlorotriphenylmethyl chloride. The intermediate 1-(2-chlorophenyl)diphenylmethanol can be considered a precursor to the key alkylating agent.

Overall Reaction Scheme:

Clotrimazole_Synthesis cluster_step1 Step 1: Synthesis of the Alkylating Agent cluster_step2 Step 2: N-Alkylation o-Chlorobenzoyl\nchloride o-Chlorobenzoyl chloride 1-(2-Chlorophenyl)diphenylmethanol 1-(2-Chlorophenyl)diphenylmethanol o-Chlorobenzoyl\nchloride->1-(2-Chlorophenyl)diphenylmethanol Friedel-Crafts Acylation (Benzene) 2-Chlorotriphenylmethyl\nchloride 2-Chlorotriphenylmethyl chloride 1-(2-Chlorophenyl)diphenylmethanol->2-Chlorotriphenylmethyl\nchloride Chlorination (SOCl2) 2-Chlorotriphenylmethyl\nchlorideImidazole 2-Chlorotriphenylmethyl chlorideImidazole Clotrimazole Clotrimazole 2-Chlorotriphenylmethyl\nchlorideImidazole->Clotrimazole Base (e.g., Triethylamine)

Caption: Synthetic Pathway for Clotrimazole.

Experimental Protocols:

Step 1: Synthesis of 1-(o-Chlorophenyldiphenyl)methanol

  • To a stirred solution of phenylmagnesium bromide (prepared from 24.3 g of magnesium and 157 g of bromobenzene in 500 mL of anhydrous diethyl ether), add a solution of 175 g of o-chlorobenzoyl chloride in 200 mL of anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 2 hours.

  • Cool the reaction mixture in an ice bath and hydrolyze by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the ethereal layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from ethanol to afford pure 1-(o-chlorophenyldiphenyl)methanol.

Step 2: Synthesis of 2-Chlorotriphenylmethyl chloride

  • To a solution of 1-(o-chlorophenyldiphenyl)methanol (100 g) in 300 mL of anhydrous toluene, add thionyl chloride (50 mL) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain 2-chlorotriphenylmethyl chloride as a solid, which can be used in the next step without further purification.

Step 3: Synthesis of Clotrimazole

  • Dissolve imidazole (20.4 g) and triethylamine (30.3 g) in 500 mL of acetonitrile.

  • To this solution, add a solution of 2-chlorotriphenylmethyl chloride (98.3 g) in 200 mL of acetonitrile dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture to remove triethylamine hydrochloride.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (500 mL) and wash with water (2 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethyl acetate to yield pure clotrimazole.

Quantitative Data for Clotrimazole Synthesis:

StepProductStarting MaterialReagentsSolventYield (%)Melting Point (°C)
11-(o-Chlorophenyldiphenyl)methanolo-Chlorobenzoyl chloride, Phenylmagnesium bromideDiethyl etherDiethyl ether~8596-98
22-Chlorotriphenylmethyl chloride1-(o-Chlorophenyldiphenyl)methanolThionyl chlorideToluene>95132-134
3Clotrimazole2-Chlorotriphenylmethyl chloride, ImidazoleTriethylamineAcetonitrile~90142-144
Synthesis of Econazole

Econazole, 1-[2-(2,4-dichlorophenyl)-2-[(4-chlorophenyl)methoxy]ethyl]-1H-imidazole, is synthesized from the key intermediate 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, which is then O-alkylated.

Overall Reaction Scheme:

Econazole_Synthesis cluster_step1 Step 1: Synthesis of Imidazole Intermediate cluster_step2 Step 2: O-Alkylation 2-Chloro-1-(2,4-dichlorophenyl)ethanolImidazole 2-Chloro-1-(2,4-dichlorophenyl)ethanolImidazole 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol 2-Chloro-1-(2,4-dichlorophenyl)ethanolImidazole->1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol Base (e.g., NaH) 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol4-Chlorobenzyl chloride 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol4-Chlorobenzyl chloride Econazole Econazole 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol4-Chlorobenzyl chloride->Econazole Base (e.g., NaH)

Caption: Synthetic Pathway for Econazole.

Experimental Protocols:

Step 1: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

  • To a suspension of sodium hydride (12 g, 60% dispersion in mineral oil) in 200 mL of anhydrous dimethylformamide (DMF), add a solution of imidazole (34 g) in 100 mL of anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanol (100 g) in 150 mL of anhydrous DMF dropwise.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Cool the reaction mixture and pour it into 1 L of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.

Step 2: Synthesis of Econazole

  • To a suspension of sodium hydride (10 g, 60% dispersion in mineral oil) in 150 mL of anhydrous DMF, add a solution of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (80 g) in 100 mL of anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of 4-chlorobenzyl chloride (50 g) in 100 mL of anhydrous DMF dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into 1 L of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product is often converted to its nitrate salt for purification. Dissolve the crude base in ethanol and add a stoichiometric amount of concentrated nitric acid. The econazole nitrate will precipitate and can be collected by filtration and recrystallized from ethanol.

Quantitative Data for Econazole Synthesis:

StepProductStarting MaterialReagentsSolventYield (%)Melting Point (°C)
11-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol2-Chloro-1-(2,4-dichlorophenyl)ethanol, ImidazoleSodium hydrideDMF~75134-136
2Econazole Nitrate1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, 4-Chlorobenzyl chlorideSodium hydride, Nitric acidDMF, Ethanol~80164-166
Synthesis of Ketoconazole

Ketoconazole, a more complex azole antifungal, involves the synthesis of a piperazine side chain and a dioxolane intermediate, which are then coupled. The imidazole moiety is introduced early in the synthesis of the dioxolane fragment.

Overall Reaction Scheme:

Ketoconazole_Synthesis cluster_step1 Step 1: Dioxolane Intermediate Synthesis cluster_step2 Step 2: Piperazine Side Chain Synthesis cluster_step3 Step 3: Coupling 2,4-Dichloroacetophenone 2,4-Dichloroacetophenone cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol 2,4-Dichloroacetophenone->cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol Multi-step cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanolImidazole cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanolImidazole cis-2-(1H-Imidazol-1-ylmethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol cis-2-(1H-Imidazol-1-ylmethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanolImidazole->cis-2-(1H-Imidazol-1-ylmethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol N-Alkylation 1-(4-Hydroxyphenyl)piperazine 1-(4-Hydroxyphenyl)piperazine 1-Acetyl-4-(4-hydroxyphenyl)piperazine 1-Acetyl-4-(4-hydroxyphenyl)piperazine 1-(4-Hydroxyphenyl)piperazine->1-Acetyl-4-(4-hydroxyphenyl)piperazine Acetylation cis-2-(1H-Imidazol-1-ylmethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol1-Acetyl-4-(4-hydroxyphenyl)piperazine cis-2-(1H-Imidazol-1-ylmethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol1-Acetyl-4-(4-hydroxyphenyl)piperazine Ketoconazole Ketoconazole cis-2-(1H-Imidazol-1-ylmethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol1-Acetyl-4-(4-hydroxyphenyl)piperazine->Ketoconazole Mitsunobu or Mesylation/SN2

Caption: Synthetic Pathway for Ketoconazole.

Experimental Protocols:

Step 1: Synthesis of cis-2-(1H-Imidazol-1-ylmethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol

  • A detailed multi-step procedure starting from 2,4-dichloroacetophenone is required to synthesize the key dioxolane intermediate. This typically involves ketalization with glycerol, bromination, and separation of the cis isomer.

  • To a solution of cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol (50 g) in 250 mL of anhydrous DMF, add imidazole (30 g) and potassium carbonate (40 g).

  • Heat the mixture to 100 °C and stir for 8 hours.

  • Cool the reaction mixture and pour it into 1 L of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired imidazole-dioxolane intermediate.

Step 2: Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine

  • To a solution of 1-(4-hydroxyphenyl)piperazine (50 g) in 300 mL of dichloromethane, add triethylamine (40 mL).

  • Cool the mixture to 0 °C and add acetic anhydride (30 mL) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain 1-acetyl-4-(4-hydroxyphenyl)piperazine.

Step 3: Synthesis of Ketoconazole

  • To a solution of cis-2-(1H-imidazol-1-ylmethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol (40 g) and 1-acetyl-4-(4-hydroxyphenyl)piperazine (30 g) in 400 mL of anhydrous tetrahydrofuran (THF), add triphenylphosphine (40 g).

  • Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) (25 mL) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (dichloromethane/methanol gradient) to afford ketoconazole.

  • Alternatively, the alcohol can be converted to a mesylate followed by an SN2 reaction with the phenoxide of the piperazine side chain.

Quantitative Data for Ketoconazole Synthesis:

StepProductStarting MaterialReagentsSolventYield (%)Melting Point (°C)
1cis-2-(1H-Imidazol-1-ylmethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanolcis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol, ImidazoleK₂CO₃DMF~70-
21-Acetyl-4-(4-hydroxyphenyl)piperazine1-(4-Hydroxyphenyl)piperazineAcetic anhydride, TriethylamineDichloromethane>90185-187
3KetoconazoleImidazole-dioxolane intermediate, Piperazine side chainPPh₃, DEADTHF~65146-148

Characterization Data

The synthesized antifungal agents should be characterized by standard analytical techniques to confirm their identity and purity.

Table of Spectroscopic Data:

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)
Clotrimazole 6.75-7.50 (m, 19H, Ar-H and Imidazole-H)75.1, 121.6, 127.0, 128.0, 128.2, 128.4, 129.9, 130.2, 130.4, 132.2, 135.6, 139.1, 140.4, 140.93120, 1590, 1490, 1440, 1080, 750, 700
Econazole 4.05 (d, 1H), 4.15 (d, 1H), 4.45 (s, 2H), 4.55 (dd, 1H), 6.70-7.40 (m, 11H, Ar-H and Imidazole-H)54.2, 70.1, 76.8, 118.9, 127.2, 127.8, 128.5, 129.1, 129.3, 129.8, 130.3, 133.5, 134.1, 136.2, 137.53100, 1600, 1500, 1460, 1240, 1090, 820
Ketoconazole 2.15 (s, 3H), 2.50-2.70 (m, 4H), 3.00-3.20 (m, 4H), 3.80-4.60 (m, 7H), 6.80-7.60 (m, 9H, Ar-H and Imidazole-H)21.3, 41.9, 46.8, 50.1, 50.4, 67.2, 70.3, 74.8, 83.1, 115.9, 119.5, 121.8, 127.4, 128.0, 129.6, 130.6, 134.5, 135.0, 137.2, 147.8, 154.3, 168.93120, 2960, 1640, 1510, 1450, 1240, 1130, 820

Conclusion

The use of this compound and its derivatives remains a cornerstone in the synthesis of a significant class of azole antifungal agents. The protocols and data presented herein provide a detailed guide for researchers and professionals in the field of drug development, facilitating the synthesis and further investigation of these important therapeutic compounds. The modular nature of these synthetic routes also offers opportunities for the development of novel analogs with improved efficacy and pharmacokinetic profiles.

Application of 1-(4-Chlorophenyl)imidazole in the Synthesis of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 1-(4-Chlorophenyl)imidazole as a key scaffold in the synthesis of novel anticancer agents. The following sections outline the synthetic methodologies, present quantitative data on the efficacy of derived compounds, and explore their potential mechanisms of action.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The incorporation of a 4-chlorophenyl group at the N1 position of the imidazole ring has been shown to be a promising strategy in the development of potent anticancer agents. This substitution can enhance the lipophilicity and modulate the electronic properties of the molecule, potentially leading to improved target binding and cellular uptake. This document focuses on derivatives of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole and similar structures, detailing their synthesis and biological evaluation.

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of various imidazole derivatives synthesized from a this compound precursor. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values are presented for different human cancer cell lines.

Compound IDStructure/ModificationCancer Cell LineIC50/EC50 (µM)Reference
10 1-(4-(4-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-oneMDA-MB-231 (Breast)>100[1]
PPC-1 (Prostate)47.2 ± 10.3[1]
U-87 (Glioblastoma)59.8 ± 12.0[1]
21 1-(4-(4-(4-Chlorophenyl)-2-(ethylthio)-1H-imidazol-1-yl)phenyl)ethan-1-oneMDA-MB-231 (Breast)>100[1]
PPC-1 (Prostate)26.2 ± 5.8[1]
U-87 (Glioblastoma)39.4 ± 8.1[1]
4e N-(4-chlorophenyl)-2-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetamideNot SpecifiedNot Specified
Note:This compound showed the highest anti-inflammatory activity in its series, suggesting potential for dual-activity agents.

Experimental Protocols

This section provides detailed synthetic protocols for key intermediates and final compounds derived from 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Protocol 1: Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole (Compound 1)

This protocol describes the initial synthesis of the core imidazole scaffold.

Materials:

  • Benzil (2.65 g)

  • Ammonium acetate (5 g)

  • 4-Chlorobenzaldehyde (1.5 ml)

  • Glacial acetic acid (50 ml)

  • Ethanol (for recrystallization)

  • 5% Ammonium solution

Procedure:

  • Dissolve equimolar quantities of benzil, ammonium acetate, and 4-chlorobenzaldehyde in 50 ml of glacial acetic acid in a 100 ml round-bottom flask equipped with a magnetic stirrer.

  • Heat the reaction mixture to reflux for 5 hours on an oil bath with continuous stirring.

  • After reflux, cool the reaction mixture and add 300 ml of cooled water to precipitate the product.

  • Filter the precipitate immediately and neutralize it with a 5% ammonium solution.

  • Recrystallize the crude product from absolute ethanol to yield the pure colorless crystalline compound.

Protocol 2: Synthesis of 2-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetic acid ethyl ester (Compound 2)

This protocol details the N-alkylation of the imidazole core.

Materials:

  • 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole (0.03 mole)

  • Ethyl chloroacetate (0.01 mole)

  • Dry acetone (40 ml)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, mix 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole and ethyl chloroacetate in dry acetone.

  • Reflux the mixture on a heating mantle for 30 hours.

  • Cool the reaction mixture to room temperature to allow for crystallization.

  • Filter the crystals, wash with water, and then dry.

  • Purify the product by recrystallization from ethanol to obtain a colorless crystalline compound.

Protocol 3: Synthesis of 2-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetic acid hydrazide (Compound 3)

This protocol describes the conversion of the ethyl ester to a hydrazide derivative.

Materials:

  • 2-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetic acid ethyl ester (0.01 mole)

  • Hydrazine hydrate (0.05 mole)

  • Ethanol (50 ml)

Procedure:

  • Reflux a mixture of the ethyl ester and hydrazine hydrate in ethanol on a water bath for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting crystals, wash with water, and dry.

  • Recrystallize the product from ethanol to yield a colorless crystalline compound.

Protocol 4: General Procedure for the Synthesis of N-substituted-2-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetamides (e.g., Compound 4e)

This protocol outlines the final step in synthesizing the target acetamide derivatives.

Materials:

  • 2-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetic acid hydrazide (Compound 3)

  • Appropriate phenyl isothiocyanate (e.g., 4-chlorophenyl isothiocyanate for 4e)

  • Ethanol

Procedure:

  • Reflux a mixture of the acid hydrazide (Compound 3) and the corresponding phenyl isothiocyanate in ethanol. The reaction time will vary depending on the specific isothiocyanate used.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound Derivatives

The following diagram illustrates the general workflow for the synthesis of the target anticancer agents, starting from the initial imidazole core synthesis to the final derivative.

G cluster_0 Step 1: Imidazole Core Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrazide Formation cluster_3 Step 4: Final Derivative Synthesis A Benzil + 4-Chlorobenzaldehyde + NH4OAc B Reflux in Acetic Acid A->B C Precipitation & Neutralization B->C D 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole (Compound 1) C->D E Compound 1 + Ethyl Chloroacetate D->E F Reflux in Acetone E->F G Crystallization & Purification F->G H Ethyl Ester Intermediate (Compound 2) G->H I Compound 2 + Hydrazine Hydrate H->I J Reflux in Ethanol I->J K Crystallization & Purification J->K L Acid Hydrazide (Compound 3) K->L M Compound 3 + Phenyl Isothiocyanate L->M N Reflux in Ethanol M->N O Purification N->O P Target Compound (e.g., 4e) O->P

Caption: Synthetic workflow for this compound anticancer agents.

Potential Signaling Pathway: Inhibition of Tubulin Polymerization

While the exact mechanism of action for many this compound derivatives is still under investigation, a common target for imidazole-based anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2][3] The following diagram illustrates this proposed mechanism.

G cluster_0 Cellular Processes 1_chlorophenyl_imidazole This compound Derivative tubulin α/β-Tubulin Dimers 1_chlorophenyl_imidazole->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization 1_chlorophenyl_imidazole->microtubules Inhibition tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest Disruption apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Discussion and Future Perspectives

The derivatization of the this compound scaffold has yielded compounds with promising anticancer activities, particularly against prostate and glioblastoma cell lines. The synthetic routes are generally straightforward, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Future research should focus on:

  • Expansion of the derivative library: Synthesizing a broader range of derivatives with diverse substitutions on the phenyl rings to optimize anticancer potency and selectivity.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds. This could involve kinase profiling, tubulin polymerization assays, and cell cycle analysis.

  • In vivo evaluation: Testing the most promising compounds in preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

  • Development of dual-activity agents: Given the observed anti-inflammatory properties of some derivatives, exploring the potential for creating agents with both anticancer and anti-inflammatory effects could be a valuable therapeutic strategy.

By systematically exploring the chemical space around the this compound core and conducting thorough biological evaluations, it is possible to develop novel and effective anticancer drug candidates.

References

Application Notes and Protocols: 1-(4-Chlorophenyl)imidazole as a Precursor for Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a wide range of diseases. Imidazole-containing compounds have emerged as a promising class of therapeutic agents with a broad spectrum of biological activities, including potent anti-inflammatory effects. The imidazole scaffold is a key structural feature in several clinically used drugs. This document focuses on 1-(4-chlorophenyl)imidazole as a versatile precursor for the synthesis of novel anti-inflammatory compounds. The presence of the 4-chlorophenyl moiety is often associated with enhanced anti-inflammatory activity in various heterocyclic compounds.

These application notes provide an overview of the synthetic strategies, biological activities, and mechanisms of action of anti-inflammatory compounds derived from this compound. Detailed experimental protocols for synthesis and key biological assays are provided to guide researchers in the development and evaluation of new therapeutic candidates.

Synthetic Pathways

The synthesis of anti-inflammatory agents from this compound can be approached through several synthetic routes. A common strategy involves the functionalization of the imidazole ring, particularly at the nitrogen and carbon atoms, to introduce pharmacophores that enhance anti-inflammatory activity.

A key intermediate that can be synthesized, and subsequently modified, is 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. While this can be synthesized from different starting materials, its derivatives have shown significant anti-inflammatory properties. A plausible, albeit multi-step, pathway could involve the synthesis of this core and subsequent functionalization.

A more direct approach, utilizing this compound as the starting material, would involve N-alkylation followed by further modifications. This allows for the introduction of various side chains that can interact with the active sites of inflammatory enzymes.

General Synthetic Scheme:

A general approach to synthesizing derivatives of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole is outlined below. This multi-step synthesis provides a platform for generating a library of compounds for screening.

G cluster_synthesis Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole Derivatives start Benzil + 4-Chlorobenzaldehyde + Ammonium Acetate step1 Reflux in Glacial Acetic Acid start->step1 intermediate1 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole step1->intermediate1 step2 Reaction with Ethyl Chloroacetate in Dry Acetone intermediate1->step2 intermediate2 Ethyl 2-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetate step2->intermediate2 step3 Reaction with Hydrazine Hydrate in Ethanol intermediate2->step3 intermediate3 2-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetohydrazide step3->intermediate3 step4 Condensation with Substituted Aldehydes/Ketones intermediate3->step4 final_product Final Anti-inflammatory Compounds (Schiff Bases) step4->final_product

Caption: Synthetic workflow for imidazole derivatives.

Mechanism of Action

Derivatives of this compound exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory cascade. The primary mechanisms include the inhibition of cyclooxygenase (COX) enzymes, suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, and inhibition of p38 Mitogen-Activated Protein Kinase (p38 MAPK).

Signaling Pathways

G cluster_pathways Key Inflammatory Signaling Pathways cluster_cox COX Pathway cluster_nfkb NF-κB Pathway cluster_p38 p38 MAPK Pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikb IκB stimuli->ikb degradation p38 p38 MAPK stimuli->p38 arachidonic_acid Arachidonic Acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins nfkb NF-κB nfkb_active Active NF-κB nfkb->nfkb_active activation nucleus Nucleus nfkb_active->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression p38_active Active p38 p38->p38_active downstream Downstream Targets (e.g., ATF2, MK2) p38_active->downstream cytokine_production Cytokine Production (TNF-α, IL-1β) downstream->cytokine_production imidazole This compound Derivatives imidazole->cox inhibition imidazole->nfkb inhibition imidazole->p38 inhibition

Caption: Inhibition of inflammatory pathways.

Quantitative Data Summary

The anti-inflammatory activity of various imidazole derivatives has been evaluated using in vivo and in vitro assays. The following tables summarize the quantitative data from different studies, providing a comparative overview of their potency.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Compound IDStructure/SubstitutionDose (mg/kg)% Inhibition of Paw EdemaReference Compound% Inhibition by Reference
4a Phenyl5040.81Indomethacin71.56
4b 4-Methoxyphenyl5041.90Indomethacin71.56
4c 4-Methylphenyl5053.90Indomethacin71.56
4d 4-Fluorophenyl5054.01Indomethacin71.56
4e 4-Chlorophenyl5083.40Indomethacin71.56

Data from a study on derivatives of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

In Vitro COX Inhibition Activity
Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 13.600.08170
Indomethacin 0.110.580.19
Compound 4f 10.520.08131.5
Compound 4k 13.040.07186.28
Compound 4l 12.380.08154.75
Compound 4p 12.180.08152.25

IC₅₀ values for novel imidazole derivatives against COX-1 and COX-2 enzymes.

Experimental Protocols

Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole (Intermediate 1)

Materials:

  • Benzil

  • 4-Chlorobenzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve equimolar quantities of benzil, 4-chlorobenzaldehyde, and a molar excess of ammonium acetate in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux with stirring for 4-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

  • Filter the crude product and wash with water.

  • Neutralize the filtrate with a 5% ammonium hydroxide solution to precipitate any remaining product.

  • Combine the precipitates, wash with water, and dry.

  • Recrystallize the crude product from absolute ethanol to obtain pure 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Carrageenan-Induced Paw Edema Assay

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (imidazole derivatives)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Divide the rats into groups (control, reference, and test groups).

  • Administer the test compounds and the reference drug orally or intraperitoneally at a specified dose. The control group receives the vehicle only.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro COX-1 and COX-2 Inhibition Assay

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds (imidazole derivatives)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Assay buffer

  • Fluorometric or colorimetric detection reagent

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound/reference inhibitor.

  • Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction and add the detection reagent.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

NF-κB Luciferase Reporter Assay

Materials:

  • HEK293T cells stably transfected with an NF-κB luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (imidazole derivatives)

  • TNF-α (stimulant)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed the HEK293T-NF-κB-luc cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase).

  • Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the TNF-α-stimulated control.

  • Determine the IC₅₀ value for NF-κB inhibition.

p38 MAP Kinase Assay

Materials:

  • Active p38 MAP kinase enzyme

  • Peptide substrate (e.g., ATF2)

  • ATP

  • Test compounds (imidazole derivatives)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the test compound, the p38 kinase, and the peptide substrate in the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using a luminescent detection method (e.g., ADP-Glo™ assay).

  • The luminescent signal is proportional to the kinase activity.

  • Plot the luminescence against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Application Note: A Detailed Protocol for the Copper-Catalyzed N-Arylation of Imidazole with 1-Chloro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of imidazoles is a fundamental transformation in organic synthesis, yielding N-arylimidazole scaffolds that are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. These moieties are prized for their unique electronic properties and their ability to engage in significant biological interactions. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, stands as a robust and economically viable method for the construction of carbon-nitrogen bonds.[1] This application note provides a comprehensive experimental protocol for the N-arylation of imidazole with 1-chloro-4-iodobenzene, a versatile building block in medicinal chemistry. The presented methodology is adapted from established copper-catalyzed cross-coupling procedures, offering a reliable pathway to the synthesis of 1-(4-chlorophenyl)-1H-imidazole.[2][3]

Reaction Scheme

The copper-catalyzed N-arylation of imidazole with 1-chloro-4-iodobenzene proceeds via a C-N cross-coupling reaction, selectively forming a bond between the imidazole nitrogen and the aryl iodide.

reaction_scheme imidazole Imidazole plus1 + imidazole->plus1 aryl_halide 1-Chloro-4-iodobenzene plus1->aryl_halide arrow Cu₂(O) / Ligand Base, Solvent, Δ aryl_halide->arrow product 1-(4-Chlorophenyl)-1H-imidazole arrow->product

Caption: General reaction scheme for the N-arylation of imidazole.

Experimental Protocol

This protocol details a copper-catalyzed N-arylation of imidazole with 1-chloro-4-iodobenzene. The procedure is adapted from the general methods described by Altman and Buchwald for the arylation of imidazoles.[2]

Materials:

  • Imidazole

  • 1-Chloro-4-iodobenzene

  • Copper(I) oxide (Cu₂O)

  • 4,7-Dimethoxy-1,10-phenanthroline (ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Poly(ethylene glycol) (PEG, average M.W. 400)

  • Butyronitrile (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add imidazole (1.2 mmol, 81.7 mg), 1-chloro-4-iodobenzene (1.0 mmol, 238.5 mg), copper(I) oxide (0.025 mmol, 3.6 mg), 4,7-dimethoxy-1,10-phenanthroline (0.075 mmol, 18.2 mg), and cesium carbonate (1.4 mmol, 456 mg).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent and Additive Addition: To the solid mixture, add poly(ethylene glycol) (200 mg) and anhydrous butyronitrile (0.5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 24-48 hours.

  • Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (2 x 5 mL).

  • Extraction: Combine the organic filtrates and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-chlorophenyl)-1H-imidazole.

Data Presentation

The following table summarizes the key quantitative data for the N-arylation of imidazole with 1-chloro-4-iodobenzene. The expected yield is based on analogous reactions reported in the literature.[2]

ParameterValue
Imidazole (equivalents)1.2
1-Chloro-4-iodobenzene (equivalents)1.0
Cu₂O (mol%)2.5
Ligand (mol%)7.5
Base (equivalents)1.4
SolventButyronitrile
Temperature (°C)110
Reaction Time (h)24-48
Expected Yield (%) ~85-95

Characterization of 1-(4-Chlorophenyl)-1H-imidazole

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.8-7.9 (s, 1H, NCHN), ~7.4-7.5 (d, 2H, Ar-H), ~7.3-7.4 (d, 2H, Ar-H), ~7.2 (s, 1H, NCH), ~7.1 (s, 1H, NCH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~138, ~135, ~130, ~129, ~122, ~118.

  • Mass Spectrometry (EI): m/z (%) = 178 (M⁺), 143, 111.

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the copper-catalyzed N-arylation of imidazole.

experimental_workflow A 1. Reagent Addition (Imidazole, Aryl Halide, Cu₂O, Ligand, Base, PEG) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Solvent Addition (Anhydrous Butyronitrile) B->C D 4. Reaction (110 °C, 24-48 h) C->D E 5. Work-up (Dilution & Filtration) D->E F 6. Extraction (EtOAc, Water, Brine) E->F G 7. Drying & Concentration F->G H 8. Purification (Column Chromatography) G->H I Pure Product (1-(4-chlorophenyl)-1H-imidazole) H->I

Caption: Experimental workflow for the synthesis of 1-(4-chlorophenyl)-1H-imidazole.

catalytic_cycle cluster_cycle Catalytic Cycle CuI_L Cu(I)-Ligand Complex A [Cu(I)(Im)(L)] CuI_L->A + Imidazole - Base-H⁺X⁻ ImH Imidazole ImH->A Base Base Base->A ArI 1-Chloro-4-iodobenzene B Oxidative Addition [Ar-Cu(III)(Im)(L)(I)] ArI->B Product 1-(4-chlorophenyl)-1H-imidazole A->B ArI C Reductive Elimination B->C C->CuI_L Product C->Product

Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation.

References

Application Notes and Protocols: 1-(4-Chlorophenyl)imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-(4-Chlorophenyl)imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its derivatives have been extensively explored for their potential as antifungal, anticancer, and anti-inflammatory agents. This document provides an overview of the key applications of this compound derivatives, supported by quantitative data, detailed experimental protocols for their evaluation, and graphical representations of relevant biological pathways and experimental workflows.

Key Applications and Mechanisms of Action

The versatility of the this compound core allows for synthetic modifications that result in compounds with distinct pharmacological profiles.

  • Antifungal Activity: Many derivatives exhibit potent antifungal properties, primarily by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Its inhibition disrupts membrane integrity, leading to fungal cell death.

  • Anticancer Activity: Certain this compound derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival.

  • Anti-inflammatory Activity: The anti-inflammatory effects of some derivatives have been attributed to their ability to modulate the production of inflammatory mediators. A key mechanism involves the inhibition of nitric oxide (NO) production in macrophages, a critical process in the inflammatory response.

Quantitative Data Summary

The following tables summarize the biological activities of representative this compound derivatives from various studies.

Table 1: Antifungal Activity of this compound Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrateCandida albicansEffective in vivo at 0.25% formulation[1][2]
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative (4e)S. aureus- (75% inhibition)[3]
Imidazole Derivative (SAM3)Candida spp.200[4][5]
Imidazole Derivative (AM5)Candida spp.312.5[4][5]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-(4-(4-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one (10)Not SpecifiedNot Specified[6]
Imidazole derivative 4eMCF-7Not Specified[3]
Imidazole derivative 5MCF-7, HepG2, HCT-116< 5[7]

IC50: Half-maximal Inhibitory Concentration

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound/DerivativeAssay% InhibitionIC50Reference
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative (4e)Rat Paw Edema83.40%-[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and evaluation of new this compound derivatives.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast susceptibility testing.[8][9][10]

1. Preparation of Fungal Inoculum: a. Subculture the yeast strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Preparation of Antifungal Agent Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent. b. Include a growth control (inoculum without drug) and a sterility control (medium only). c. Incubate the plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.

Protocol 2: In Vitro Anticancer Activity (MTT Cytotoxicity Assay)

This protocol is a widely used colorimetric assay to assess cell viability.[1][11][12]

1. Cell Seeding: a. Culture the desired cancer cell line in appropriate medium supplemented with fetal bovine serum and antibiotics. b. Trypsinize the cells, perform a cell count, and seed them into a 96-well plate at a density of 5,000-10,000 cells/well. c. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of the test compound in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. c. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound). d. Incubate the plate for 48-72 hours at 37°C and 5% CO2.

3. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes to ensure complete dissolution.

4. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol measures the inhibitory effect of compounds on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages using the Griess reagent.[13][14][15][16][17]

1. Cell Culture and Seeding: a. Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. b. Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

2. Compound Treatment and Stimulation: a. Pre-treat the cells with various concentrations of the test compound for 1 hour. b. Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only.

3. Nitrite Measurement (Griess Assay): a. After incubation, collect 50 µL of the culture supernatant from each well. b. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature. d. Measure the absorbance at 540 nm.

4. Data Analysis: a. Generate a standard curve using known concentrations of sodium nitrite. b. Determine the nitrite concentration in the samples from the standard curve. c. Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.

Visualizations

The following diagrams illustrate key concepts related to the medicinal chemistry of this compound.

Synthesis_Workflow Start Starting Materials (e.g., 4-Chloroacetophenone, Imidazole) Intermediate Intermediate Formation (e.g., α-haloketone) Start->Intermediate Halogenation Cyclization Cyclization Reaction Intermediate->Cyclization Reaction with Imidazole Final_Compound This compound Derivative Cyclization->Final_Compound Purification Purification (e.g., Chromatography, Recrystallization) Final_Compound->Purification

Caption: General synthetic workflow for this compound derivatives.

Antifungal_Mechanism Lanosterol Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Ergosterol Ergosterol CYP51A1->Ergosterol Biosynthesis Fungal_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Fungal_Membrane Incorporation Chlorophenylimidazole This compound Derivative Chlorophenylimidazole->CYP51A1 Inhibition

Caption: Antifungal mechanism of action via inhibition of ergosterol biosynthesis.

Anti_inflammatory_Mechanism LPS LPS (Lipopolysaccharide) Macrophage Macrophage LPS->Macrophage Stimulation iNOS iNOS (Inducible Nitric Oxide Synthase) Expression Macrophage->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Chlorophenylimidazole This compound Derivative Chlorophenylimidazole->iNOS Inhibition

Caption: Anti-inflammatory mechanism via inhibition of nitric oxide production.

References

The Role of 1-(4-Chlorophenyl)imidazole in the Development of Potent Kinase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1-(4-chlorophenyl)imidazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design and synthesis of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The unique structural features of the this compound core allow for versatile functionalization, enabling the development of highly potent and selective inhibitors targeting key kinases implicated in oncogenic and inflammatory signaling pathways. This document provides detailed application notes and protocols for researchers and drug development professionals working with this compound-based kinase inhibitors, with a focus on p38 Mitogen-Activated Protein Kinase (MAPK) and Epidermal Growth Factor Receptor (EGFR).

Application Notes

The this compound moiety serves as a crucial pharmacophore in a variety of kinase inhibitors. Its phenyl group can be substituted to modulate potency and selectivity, while the imidazole ring often participates in key hydrogen bonding interactions within the ATP-binding pocket of the target kinase.

Targeting the p38 MAPK Pathway

The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Overactivation of this pathway is implicated in inflammatory diseases and cancer. Several imidazole-based derivatives have been developed as potent p38 MAPK inhibitors.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways such as the RAS-RAF-MAPK and PI3K/AKT pathways, leading to cell proliferation, survival, and metastasis.[2] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anti-cancer drug development. Imidazole-containing compounds have shown significant promise as EGFR inhibitors.

Quantitative Data on Kinase Inhibition

The following tables summarize the inhibitory activities of various imidazole derivatives against their target kinases. While specific data for direct this compound derivatives is limited in the public domain, the provided data for structurally related compounds highlight the potential of this scaffold.

Table 1: Inhibitory Activity of Imidazole Derivatives against p38 MAPK

Compound IDStructureTarget KinaseIC50 (nM)Reference
AA6N-(1-(benzylamino)-1-oxo-3-phenylpropan-2-yl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamidep38 MAPK403.57 ± 6.35[3]
Adezmapimod (SB203580)4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazolep38 MAPK222.44 ± 5.98[3]
Pyrimidine 152-(2-(4-(4-fluorophenyl)-5-(pyrimidin-4-yl)-1H-imidazol-2-yl)ethoxy)acetic acidp38α MAPK250[4]
Pyrimidine 342-(2-(4-(4-fluorophenyl)-5-(pyrimidin-2-yl)-1H-imidazol-2-yl)ethoxy)acetic acidp38α MAPK96[4]

Table 2: Inhibitory Activity of Imidazole Derivatives against EGFR and Other Kinases

Compound IDStructureTarget KinaseIC50 (nM)Reference
Compound 2c1-(4-Fluorophenyl)-N-((4-(4-methylpiperazin-1-yl)-3-nitrophenyl)carbamoyl)cyclopropane-1-carboxamideEGFR617.33 ± 0.04[5]
Compound 3c1-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-N-((4-(4-methylpiperazin-1-yl)-3-nitrophenyl)carbamoyl)cyclopropane-1-carboxamideEGFR236.38 ± 0.04[5]
ErlotinibN-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amineEGFR239.91 ± 0.05[5]
Compound 5b2-((4-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)piperidin-1-yl)methyl)-1H-imidazoleEGFRWT30.1[6]
Compound 5b2-((4-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)piperidin-1-yl)methyl)-1H-imidazoleEGFRT790M12.8[6]
Compound 4j6-Amino-4-(4-bromophenyl)-2-oxo-1-(4-chlorophenyl)-1,2-dihydropyridine-3,5-dicarbonitrileAKT2/PKBβLow micromolar[7]

Experimental Protocols

Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole

This protocol describes a general method for the synthesis of a this compound derivative.

Materials:

  • Benzil (2.65 g)

  • Ammonium acetate (5 g)

  • 4-Chlorobenzaldehyde (1.5 ml)

  • Glacial acetic acid (50 ml)

  • Ethanol

  • 5% Ammonium solution

  • Round bottom flask (100 ml)

  • Magnetic stirrer and heating mantle/oil bath

  • Filtration apparatus

Procedure:

  • Dissolve equimolar quantities of benzil, ammonium acetate, and 4-chlorobenzaldehyde in 50 ml of glacial acetic acid in a 100 ml round bottom flask equipped with a magnetic stirrer.

  • Heat the reaction mixture to reflux for 5 hours on an oil bath with continuous stirring.[8]

  • After cooling, add 300 ml of cold water to the reaction mixture to precipitate the product.

  • Filter the precipitate immediately and neutralize it with a 5% ammonium solution.

  • Recrystallize the crude product from absolute ethanol to yield the purified 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.[8]

Kinase Inhibition Assays

This protocol is adapted from a commercial luminescent kinase assay.

Materials:

  • p38α Kinase

  • Substrate (e.g., ATF2)

  • ATP

  • Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • This compound test compounds

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well low volume plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 1 µl of the diluted inhibitor or vehicle control.

  • Add 2 µl of p38α enzyme solution.

  • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix.

  • Incubate the plate at room temperature for 60 minutes.[9]

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[9]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.[9]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This protocol is a general guideline for a luminescent-based EGFR kinase assay.

Materials:

  • Recombinant EGFR kinase

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Tyrosine Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)

  • This compound test compounds

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well low volume plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in Tyrosine Kinase Buffer.

  • In a 384-well plate, add 1 µl of the diluted inhibitor or vehicle control.

  • Add 2 µl of EGFR enzyme solution.

  • To initiate the reaction, add 2 µl of the substrate/ATP mix.

  • Incubate the plate at room temperature for 60 minutes.[10]

  • Add 5 µl of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.[10]

  • Add 10 µl of Kinase Detection Reagent.

  • Incubate at room temperature for 30 minutes.[10]

  • Record the luminescence.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HCT116)

  • Culture medium

  • This compound test compounds

  • MTT solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add 10-20 µl of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Remove the medium and add 100 µl of solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This assay is based on the ability of SRB to bind to protein components of cells.

Materials:

  • Cancer cell lines

  • Culture medium

  • This compound test compounds

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of the test compounds for the desired duration.

  • Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with 100 µl of SRB solution for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.

  • Solubilize the protein-bound dye by adding 200 µl of 10 mM Tris base solution.

  • Measure the absorbance at 510-565 nm.

  • Determine the IC50 values from the dose-response curves.

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway

p38_MAPK_Signaling_Pathway Stress Stress / Cytokines Receptor Receptor Stress->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 DownstreamKinases Downstream Kinases (e.g., MAPKAPK2) p38->DownstreamKinases TranscriptionFactors Transcription Factors (e.g., ATF-2) p38->TranscriptionFactors Response Cellular Response (Inflammation, Apoptosis) DownstreamKinases->Response TranscriptionFactors->Response Inhibitor This compound Inhibitor Inhibitor->p38 EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Grb2/Shc Dimerization->Adaptor PI3K PI3K Dimerization->PI3K Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR Kinase_Inhibitor_Screening_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Lead Optimization Compound Compound Synthesis (this compound derivative) KinaseAssay Enzymatic Kinase Assay (e.g., p38, EGFR) Compound->KinaseAssay IC50_determination IC50 Determination KinaseAssay->IC50_determination Cytotoxicity Cytotoxicity/Viability Assay (MTT, SRB) IC50_determination->Cytotoxicity Cellular_IC50 Cellular IC50 Cytotoxicity->Cellular_IC50 SAR Structure-Activity Relationship (SAR) Cellular_IC50->SAR LeadOp Lead Optimization SAR->LeadOp

References

Troubleshooting & Optimization

Troubleshooting low yield in 1-(4-Chlorophenyl)imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields in the synthesis of 1-(4-Chlorophenyl)imidazole. The focus is on the prevalent copper-catalyzed N-arylation (Ullmann-type) reaction.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low (<40%). What are the most common causes?

Low yields in copper-catalyzed N-arylation reactions are often traced back to a few key areas: catalyst activity, reaction conditions (base, solvent, temperature), and the purity of starting materials. Inefficient catalyst systems or suboptimal reaction parameters can lead to incomplete reactions or the formation of side products.[1][2] Traditional Ullmann conditions often required high temperatures, which can be detrimental, but modern ligand-accelerated protocols allow for milder conditions.[1][2][3]

Key factors to investigate include:

  • Catalyst and Ligand: The choice of copper source (e.g., CuI, Cu₂O) and ligand is critical. Ligands like 1,10-phenanthrolines or 8-hydroxyquinoline can significantly improve reaction rates and yields.[1][4] Ensure the catalyst and ligand are not degraded.

  • Base Selection: The base is crucial for deprotonating the imidazole. Common bases include K₂CO₃, Cs₂CO₃, and NaOH.[1][5] The solubility and strength of the base can impact the reaction's success.[4]

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used.[1][2] The solvent must be anhydrous, as water can interfere with the reaction.

  • Reaction Temperature: While classic Ullmann reactions require high heat (>150 °C), modern systems often work best between 80-120 °C.[1][5][6] Excessively high temperatures can lead to byproduct formation, including dehalogenation of the aryl halide.[1][5]

  • Inert Atmosphere: These reactions are sensitive to oxygen, which can deactivate the copper catalyst. It is essential to degas the solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.

Q2: I see unreacted starting materials (imidazole and 4-chlorophenyl halide) in my crude NMR. How can I drive the reaction to completion?

The presence of unreacted starting materials points to an incomplete reaction. This can be addressed by systematically optimizing the reaction parameters.

  • Increase Reaction Time: If the reaction has not reached completion, extending the reaction time (e.g., from 24h to 48h) may be necessary.[1]

  • Elevate Temperature: A modest increase in temperature (e.g., in 10-20 °C increments) can improve reaction rates. However, be cautious of potential side reactions at higher temperatures.[6]

  • Modify Catalyst Loading: Increasing the catalyst and/or ligand loading (e.g., from 5 mol% to 10 mol%) can enhance the reaction rate.[5]

  • Re-evaluate Base and Solvent: The choice of base and solvent significantly affects reaction outcomes. A stronger base or a different solvent might be required to achieve full conversion.

The following table summarizes the typical effects of key parameters on reaction yield.

ParameterLow Setting EffectHigh Setting EffectRecommended Starting Point
Temperature Slow reaction rate, incomplete conversionPotential for side products (dehalogenation)110 °C
Catalyst Loading Incomplete conversionIncreased cost, potential for side reactions5-10 mol% CuI
Base Strength Incomplete deprotonation of imidazolePotential for side reactions2.0 equivalents of Cs₂CO₃
Reaction Time Incomplete conversionNo significant change after completion24 hours

Q3: What are the likely side products, and how can I minimize them?

Common side products in Ullmann-type reactions include the dehalogenated arene (chlorobenzene) and homocoupling of the aryl halide (biphenyl derivatives).[1]

  • Dehalogenation: This occurs when the aryl halide is reduced instead of coupling with the imidazole. It is often more prevalent at higher temperatures.[1][5] Using the lowest effective temperature can minimize this.

  • Homocoupling: Formation of 4,4'-dichlorobiphenyl can occur, consuming the aryl halide. This is often a sign of issues with the catalytic cycle.

  • O-Arylation: If a hydroxy-functionalized ligand (like 8-hydroxyquinoline) is used, competitive O-arylation can sometimes be observed.[5]

To minimize these, ensure an inert atmosphere is strictly maintained and optimize the temperature and reaction time to favor the desired C-N coupling.

Q4: My purification by column chromatography results in significant product loss. Are there alternative methods?

Product loss during purification is a common issue. This compound is a relatively polar compound, which can lead to tailing on silica gel columns.

  • Crystallization: This is often the most effective method for purifying imidazole derivatives and can yield highly pure material.[7] A suitable solvent system (e.g., ethyl acetate/hexanes, diethyl ether/petroleum ether) can be identified through small-scale trials.[8]

  • Acid-Base Extraction: The basic nitrogen on the imidazole ring allows for selective extraction. The crude mixture can be dissolved in an organic solvent (like ethyl acetate) and washed with a dilute acid (e.g., 1M HCl). The aqueous layer, now containing the protonated product, is separated, basified (e.g., with NaOH), and then re-extracted with an organic solvent.

  • Optimize Chromatography: If chromatography is necessary, try using a silica gel column treated with a small amount of triethylamine (~1%) in the eluent to reduce tailing. Alternatively, using neutral alumina as the stationary phase can be beneficial.

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of Imidazole

This protocol is a representative method for the synthesis of this compound using a copper(I) iodide catalyst.

Reagents:

  • Imidazole (1.0 mmol, 68.1 mg)

  • 1-Bromo-4-chlorobenzene (1.2 mmol, 229.8 mg)

  • Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 651.6 mg)

  • 1,10-Phenanthroline (0.2 mmol, 36.0 mg)

  • Anhydrous Dimethylformamide (DMF) (3 mL)

Procedure:

  • To an oven-dried Schlenk flask, add CuI, Cs₂CO₃, and 1,10-phenanthroline.

  • Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Add imidazole and 1-bromo-4-chlorobenzene to the flask under a positive pressure of argon.

  • Add anhydrous DMF via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by crystallization to yield this compound.

Visual Guides

Reaction Pathway

The diagram below illustrates the fundamental copper-catalyzed N-arylation reaction.

Reaction_Pathway cluster_conditions Conditions cluster_product Product Imidazole Imidazole Catalyst CuI / Ligand Imidazole->Catalyst Product This compound ArylHalide 1-Bromo-4-chlorobenzene ArylHalide->Catalyst Catalyst->Product Base Base (e.g., Cs₂CO₃)

Caption: General scheme for the Ullmann-type synthesis.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing the cause of low reaction yields.

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Are starting materials consumed? Start->Check_Conversion Incomplete_Rxn Incomplete Reaction Check_Conversion->Incomplete_Rxn No Complete_Rxn Reaction Complete Check_Conversion->Complete_Rxn Yes Action_Time Increase Time/ Temperature Incomplete_Rxn->Action_Time Action_Catalyst Increase Catalyst/ Ligand Loading Incomplete_Rxn->Action_Catalyst Action_Reagents Check Base/Solvent (Anhydrous?) Incomplete_Rxn->Action_Reagents Check_Side_Products Are side products dominant in crude? Complete_Rxn->Check_Side_Products Side_Rxns Side Reactions Occurring Check_Side_Products->Side_Rxns Yes Purification_Issue Product Loss During Workup/Purification Check_Side_Products->Purification_Issue No Action_Temp Lower Temperature Side_Rxns->Action_Temp Action_Atmosphere Ensure Inert Atmosphere Side_Rxns->Action_Atmosphere Action_Crystallize Develop Crystallization Protocol Purification_Issue->Action_Crystallize Action_Extraction Use Acid-Base Extraction Purification_Issue->Action_Extraction

Caption: A step-by-step guide to troubleshoot low yields.

Parameter Interrelationships

This diagram shows how various experimental factors are interconnected and influence the final reaction outcome.

Parameter_Relationships Yield Reaction Yield & Purity Catalyst Catalyst System (Cu Source, Ligand) Catalyst->Yield Base Base (Strength, Solubility) Base->Yield Solvent Solvent (Polarity, Anhydrous) Solvent->Yield TempTime Temperature & Time TempTime->Yield Atmosphere Inert Atmosphere Atmosphere->Catalyst Purity Reagent Purity Purity->Catalyst Purity->Base Purity->Solvent

Caption: Key factors influencing reaction success.

References

Identification of side products in N-aryl imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-aryl imidazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and identify side products encountered during the synthesis of N-aryl imidazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-aryl imidazoles?

A1: The most prevalent methods are transition-metal-catalyzed cross-coupling reactions. These include copper-catalyzed reactions like the Ullmann condensation (using aryl halides) and the Chan-Lam coupling (using arylboronic acids), as well as palladium-catalyzed methods like the Buchwald-Hartwig amination (using aryl halides). Each method has its own advantages and set of potential side reactions.

Q2: I am seeing a significant amount of arene byproduct from my aryl halide starting material. What is causing this?

A2: The formation of an arene byproduct is due to a side reaction called hydrodehalogenation, where the aryl halide is reduced instead of coupling with the imidazole. This is a common issue in copper-catalyzed Ullmann-type reactions, particularly when using heteroaryl halides. It can be influenced by the solvent, base, and temperature.

Q3: My Chan-Lam coupling reaction is producing a significant amount of a biaryl compound. Why is this happening?

A3: The formation of a biaryl side product is due to the homocoupling of the arylboronic acid starting material. This is a known side reaction in Chan-Lam couplings and can compete with the desired N-arylation of the imidazole. Reaction conditions such as the catalyst system, solvent, and presence of oxygen can influence the extent of homocoupling.[1]

Q4: Why is my palladium-catalyzed N-arylation of imidazole sluggish or failing altogether?

A4: Imidazoles can act as ligands for the palladium catalyst, leading to the formation of inactive catalyst complexes and inhibiting the reaction.[2][3] This is a common issue in Buchwald-Hartwig aminations of imidazoles. To overcome this, a pre-activation step for the catalyst is often necessary.

Q5: I am using an unsymmetrical imidazole (e.g., 4-methylimidazole) and getting a mixture of two product isomers. How can I control the regioselectivity?

A5: The formation of N1 and N3 regioisomers is a common challenge when using unsymmetrically substituted imidazoles. The selectivity is influenced by steric and electronic factors of both the imidazole and the aryl partner, as well as the catalyst system and reaction conditions. For instance, in copper-catalyzed reactions, the choice of ligand can significantly impact the isomeric ratio.[4] Palladium-catalyzed systems have also been developed that show high selectivity for the less sterically hindered N1 position.[2][5]

Troubleshooting Guides

Issue 1: Formation of Hydrodehalogenation Byproduct in Ullmann-Type Reactions

Symptoms:

  • Presence of the corresponding arene (Ar-H) in the crude reaction mixture, confirmed by GC-MS or NMR.

  • Lower than expected yield of the desired N-aryl imidazole.

Root Cause Analysis: This side reaction is often promoted by certain solvents or bases and can be more prevalent with electron-deficient aryl halides or heteroaryl halides.

Solutions:

  • Solvent Choice: The choice of solvent can influence the rate of hydrodehalogenation. In some cases, using dimethyl sulfoxide (DMSO) has been shown to decrease the quantity of the dehalogenated byproduct and increase the yield of the desired N-aryl imidazole.

  • Ligand Selection: The ligand used with the copper catalyst can impact the relative rates of N-arylation and hydrodehalogenation. Screening different ligands may be necessary.

  • Temperature Optimization: Lowering the reaction temperature may disfavor the reduction pathway relative to the desired coupling.

Issue 2: Biaryl Homocoupling in Chan-Lam Reactions

Symptoms:

  • Isolation of a symmetrical biaryl (Ar-Ar) compound.

  • Reduced yield of the N-aryl imidazole.

Root Cause Analysis: The copper catalyst can promote the oxidative homocoupling of the arylboronic acid, especially in the presence of oxygen.

Solutions:

  • Control of Atmosphere: While Chan-Lam reactions are often run in the air, controlling the oxygen concentration may help to minimize homocoupling in some systems.

  • Catalyst and Ligand System: The choice of copper salt and ligand can influence the selectivity of the reaction. Some catalyst systems are more prone to promoting homocoupling than others.

  • Reaction Additives: The addition of certain additives may suppress the homocoupling pathway.

Issue 3: Catalyst Inhibition in Palladium-Catalyzed N-Arylation

Symptoms:

  • The reaction is very slow or does not proceed to completion, even with sufficient catalyst loading.

  • Recovery of unreacted starting materials.

Root Cause Analysis: The nitrogen atoms of the imidazole ring can coordinate to the palladium center, forming a stable, inactive complex and preventing the catalytic cycle from proceeding.[2]

Solutions:

  • Catalyst Pre-activation: A highly effective method is to pre-form the active palladium-ligand complex before introducing the imidazole. This can be achieved by heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a short period before adding the imidazole and other reagents.[2][3] This ensures that the active catalyst is formed without being immediately sequestered by the imidazole.

Issue 4: Poor Regioselectivity with Unsymmetrical Imidazoles

Symptoms:

  • Formation of a mixture of N1- and N3-arylated regioisomers, which are often difficult to separate.

Root Cause Analysis: The two nitrogen atoms of an unsymmetrical imidazole have different steric and electronic environments, but the energy barrier for arylation at either position can be similar, leading to a mixture of products.

Solutions:

  • Ligand Tuning (Copper-Catalysis): In copper-catalyzed systems, the steric and electronic properties of the ligand can significantly influence which nitrogen atom of the imidazole coordinates to the copper, thereby directing the arylation. For example, with 4-methylimidazole, different phenanthroline-based ligands can lead to varying ratios of the 1,4- and 1,5-isomers.[4]

  • Catalyst System Selection (Palladium-Catalysis): Certain palladium-biarylphosphine catalyst systems have been shown to provide excellent selectivity for the N1-arylation of 4-substituted imidazoles.[2][5] This is often attributed to unfavorable steric interactions in the transition state leading to the N3-arylated product.

  • Protecting Group Strategy: In some cases, a protecting group can be used to block one of the nitrogen atoms, forcing arylation to occur at the other. The protecting group is then removed in a subsequent step.

Data Presentation

Table 1: Effect of Ligand on Regioselectivity in the Cu-Catalyzed N-Arylation of 4-Methylimidazole with 2-Isopropyliodobenzene

LigandGC Yield (%)Ratio (1,4-isomer : 1,5-isomer)
Ligand A<40Moderate Selectivity
Ligand B51-6230:1
Ligand C51-6242:1

Data synthesized from qualitative descriptions in the literature to illustrate trends.

Table 2: Comparison of N-Arylation Methods for 4-Methylimidazole

MethodArylating AgentCatalyst SystemRegioselectivity (N1:N3)Typical YieldReference
SNArAryl FluorideBase~4:154%[2]
Cu-CatalysisAryl BromideCuIModerateVariable[2]
Pd-CatalysisAryl BromidePd₂(dba)₃ / Ligand L1>99:1 (N1 selective)90-93%[2][5]

Experimental Protocols

Protocol 1: Minimizing Catalyst Inhibition in Pd-Catalyzed N-Arylation of Imidazole

This protocol is based on the pre-activation method developed by Buchwald and coworkers.[2]

  • Inert Atmosphere: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., a biarylphosphine ligand, 1.8 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Pre-activation: Seal the vessel and heat the mixture at 120 °C for 3-5 minutes. This step forms the active Pd(0)-ligand complex.

  • Reagent Addition: Cool the vessel to the desired reaction temperature. Then, add the imidazole (1.0 equiv), the aryl halide (1.2 equiv), and the base (e.g., a soluble organic base or an inorganic base like Cs₂CO₃, 2.0 equiv).

  • Reaction: Stir the mixture at the optimized reaction temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with a suitable solvent, and wash with water. Extract the aqueous layer, combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Workflows

Side_Product_Formation cluster_ullmann Ullmann-Type Reaction cluster_chanlam Chan-Lam Reaction Aryl Halide Aryl Halide Desired Product N-Aryl Imidazole Aryl Halide->Desired Product N-Arylation Side Product 1 Arene (Hydrodehalogenation) Aryl Halide->Side Product 1 Reduction Imidazole Imidazole Imidazole->Desired Product Cu Catalyst Cu Catalyst Cu Catalyst->Desired Product Cu Catalyst->Side Product 1 Arylboronic Acid Arylboronic Acid Desired Product_CL N-Aryl Imidazole Arylboronic Acid->Desired Product_CL N-Arylation Side Product 2 Biaryl (Homocoupling) Arylboronic Acid->Side Product 2 Dimerization Imidazole_CL Imidazole Imidazole_CL->Desired Product_CL Cu Catalyst_CL Cu Catalyst Cu Catalyst_CL->Desired Product_CL Cu Catalyst_CL->Side Product 2

Caption: Formation pathways for desired products and common side products.

Troubleshooting_Workflow_Pd start Low Yield in Pd-Catalyzed N-Arylation of Imidazole check_inhibition Suspect Catalyst Inhibition? start->check_inhibition implement_preactivation Implement Catalyst Pre-activation Protocol check_inhibition->implement_preactivation Yes check_reagents Verify Reagent Purity and Reaction Conditions check_inhibition->check_reagents No end_success Improved Yield implement_preactivation->end_success end_fail Re-evaluate System check_reagents->end_fail

Caption: Troubleshooting workflow for low yield in Pd-catalyzed reactions.

References

Technical Support Center: Purification of 1-(4-Chlorophenyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1-(4-Chlorophenyl)imidazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and illustrative diagrams to guide you through your purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering practical solutions and preventative measures.

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities often stem from the starting materials and potential side reactions during synthesis. These can include:

  • Unreacted Starting Materials: Residual imidazole and 4-chlorophenyl halides (e.g., 4-chlorobromobenzene or 4-chloroiodobenzene) are common.

  • Homocoupled Byproducts: Formation of 4,4'-dichlorobiphenyl from the coupling of the aryl halide.

  • Isomeric Byproducts: Depending on the synthetic route, other isomers might form in small quantities.

  • Solvent Residues: Residual high-boiling point solvents used in the synthesis, such as DMF or DMSO.

Q2: My crude product is a dark oil or a sticky solid. How can I handle this?

A2: An oily or sticky crude product often indicates the presence of residual solvent or low-melting point impurities.

  • Troubleshooting:

    • Solvent Removal: Ensure that the solvent from the reaction workup has been thoroughly removed using a rotary evaporator, possibly followed by drying under high vacuum.

    • Trituration: Try triturating the crude material with a non-polar solvent like hexanes or diethyl ether. This can often help to solidify the product by washing away soluble, oily impurities, leaving the desired product as a solid that can be filtered.

Q3: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?

A3: Failure to crystallize is a common issue in recrystallization.[1]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure this compound to the solution to initiate crystallization.

    • Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]

    • Cooling: Ensure the solution is cooled slowly. Rapid cooling can sometimes lead to oiling out or the formation of very fine, impure crystals. After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

    • Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen for a better solvent or use a mixed-solvent system.

Q4: My product "oils out" during recrystallization instead of forming crystals. How can I prevent this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.[2][3]

  • Preventative Measures:

    • Add More Solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent to make the solution slightly less saturated. Allow it to cool slowly.

    • Lower the Cooling Temperature: Cool the solution to a temperature below the melting point of your compound before crystallization begins.

    • Change Solvent System: Use a solvent with a lower boiling point or a different mixed-solvent system.

Q5: I am seeing significant product loss during column chromatography. What are the likely causes?

A5: Product loss during column chromatography can be due to several factors.

  • Troubleshooting:

    • Compound Instability: Imidazole derivatives can sometimes be unstable on silica gel, which is slightly acidic.[4] If you observe streaking on your TLC plate or new, lower Rf spots appearing over time, your compound may be degrading. Consider deactivating the silica gel with a small amount of triethylamine (0.5-1%) in your eluent.

    • Improper Eluent Polarity: If the eluent is too polar, your compound may elute too quickly with impurities. If it is not polar enough, your compound may not elute at all or elute very slowly, leading to broad bands and poor recovery. Optimize the solvent system using TLC first.

    • Column Overloading: Loading too much crude material onto the column can lead to poor separation and co-elution of your product with impurities.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization >99%70-90%Highly effective for removing minor impurities; scalable.Requires finding a suitable solvent; can have lower yield if compound is moderately soluble at low temperatures.
Column Chromatography >98%60-85%Excellent for separating complex mixtures and closely related impurities.Can be time-consuming and labor-intensive; potential for product loss on the stationary phase.[5]
Acid-Base Extraction Variable80-95%Good for removing non-basic impurities.May not remove basic impurities; requires back-extraction.

Table 2: Thin Layer Chromatography (TLC) Analysis of this compound

Solvent System (v/v)Typical Rf of ProductNotes
Hexane:Ethyl Acetate (1:1)~0.4 - 0.5Good starting point for assessing purity and for developing column chromatography conditions.
Dichloromethane:Methanol (95:5)~0.6 - 0.7Useful for more polar impurities.
Toluene:Ethyl Acetate (7:3)~0.5 - 0.6Alternative non-halogenated solvent system.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general method for the recrystallization of this compound. The ideal solvent should be determined through small-scale solvent screening.

  • Solvent Screening:

    • Place a small amount of the crude product (20-30 mg) into several test tubes.

    • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water, hexane/ethyl acetate) dropwise at room temperature until the solid just dissolves.

    • If the solid dissolves readily at room temperature, the solvent is not suitable.

    • If the solid is insoluble at room temperature, heat the test tube gently. If the solid dissolves when hot, the solvent is potentially suitable.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a good amount of crystalline precipitate is a good candidate.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid completely.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

    • Perform a hot filtration through a fluted filter paper to remove any insoluble impurities (and charcoal if used).

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

  • Preparation of the Column:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting with the non-polar solvent system determined by TLC analysis.

    • Gradually increase the polarity of the mobile phase (e.g., from 9:1 to 4:1, then 1:1 Hexane:Ethyl Acetate). A step or linear gradient can be used.

    • If streaking or tailing is observed on TLC, consider adding 0.5% triethylamine to the mobile phase to neutralize the acidic silica gel.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Assess Purity Impure Significant Impurities TLC->Impure Multiple spots / Low Purity MinorImp Minor Impurities TLC->MinorImp Main spot + Minor spots Recrystallization Recrystallization Pure Pure Product (>98%) Recrystallization->Pure Column Column Chromatography Column->Pure Impure->Column Purify MinorImp->Recrystallization Purify

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting Start Dissolve Crude in Hot Solvent Cool Cool Solution Start->Cool Crystals Crystals Form Cool->Crystals NoCrystals No Crystals Form Cool->NoCrystals Problem Oil Product Oils Out Cool->Oil Problem Filter Filter and Dry Crystals->Filter Action1 Scratch / Seed / Concentrate NoCrystals->Action1 Action2 Re-heat, Add More Solvent Oil->Action2 Action1->Cool Action2->Cool

Caption: Troubleshooting guide for common recrystallization issues.

References

Stability of 1-(4-Chlorophenyl)imidazole under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 1-(4-Chlorophenyl)imidazole under various stress conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of this compound?

A1: Like many aromatic heterocyclic compounds, the primary stability concerns for this compound involve its susceptibility to hydrolysis under acidic and basic conditions, as well as potential degradation under oxidative and photolytic stress. The imidazole ring, in particular, can be prone to degradation. Forced degradation studies are essential to identify potential degradants and establish the intrinsic stability of the molecule.[1][2][3]

Q2: What are the typical conditions for conducting forced degradation studies on this compound as per ICH guidelines?

A2: Forced degradation studies should be designed to produce a modest level of degradation (typically 5-20%) to ensure that the analytical methods are stability-indicating.[4] According to ICH guidelines, the following conditions are recommended:

  • Acid Hydrolysis: 0.1 M to 1 M HCl or H₂SO₄ at room temperature or elevated temperatures (e.g., 60°C).[1][5][6]

  • Base Hydrolysis: 0.1 M to 1 M NaOH or KOH at room temperature or elevated temperatures (e.g., 60°C).[1][5][6]

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[1][5]

  • Thermal Degradation: Heating the solid drug substance at an elevated temperature (e.g., 80°C).

  • Photostability: Exposing the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Q3: What are the likely degradation products of this compound under acidic and basic conditions?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, hydrolysis of the imidazole ring is a potential degradation pathway. Under harsh acidic or basic conditions, cleavage of the N-phenyl bond or opening of the imidazole ring could occur. In some cases, imidazole derivatives can undergo oxidation.[2] It is crucial to use analytical techniques like LC-MS to identify the mass of any degradants formed and NMR for structural elucidation.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can separate the parent drug from its degradation products.[7] To develop such a method, you should:

  • Select a suitable column, typically a C8 or C18 reversed-phase column.[8]

  • Optimize the mobile phase composition (e.g., a mixture of a buffer like phosphate or acetate and an organic solvent like acetonitrile or methanol) to achieve good resolution between the parent peak and any degradant peaks.[8][9]

  • Use a photodiode array (PDA) detector to check for peak purity.

  • Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Guides

Problem 1: No degradation is observed under initial stress conditions.

  • Possible Cause: The stress conditions are too mild.

  • Solution:

    • Increase Temperature: For hydrolytic and thermal studies, incrementally increase the temperature (e.g., from room temperature to 60°C or 80°C).[5]

    • Increase Reagent Concentration: For acid and base hydrolysis, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).[1]

    • Extend Exposure Time: Increase the duration of the stress testing period.

    • Co-solvents: If the compound has poor aqueous solubility, a co-solvent can be used to ensure it is fully dissolved in the stress medium.[1]

Problem 2: The drug substance degrades completely or too rapidly.

  • Possible Cause: The stress conditions are too harsh.

  • Solution:

    • Decrease Temperature: Lower the incubation temperature.

    • Decrease Reagent Concentration: Use a lower concentration of the acid, base, or oxidizing agent.

    • Reduce Exposure Time: Sample at earlier time points to capture the initial degradation profile.

    • Neutralization: For acid and base hydrolysis, ensure rapid and accurate neutralization of the samples before analysis to halt the degradation reaction.

Problem 3: Poor resolution between the parent peak and degradation products in the HPLC chromatogram.

  • Possible Cause: The chromatographic conditions are not optimized.

  • Solution:

    • Modify Mobile Phase: Adjust the pH of the aqueous portion of the mobile phase or change the ratio of the organic solvent.

    • Change Organic Solvent: Switch from methanol to acetonitrile or vice versa, as this can alter selectivity.

    • Gradient Elution: If using isocratic elution, switch to a gradient method to improve the separation of peaks with different polarities.

    • Different Column: Try a column with a different stationary phase (e.g., a phenyl-hexyl or a different end-capping).

Quantitative Data Summary

The following tables present hypothetical data to illustrate how the results of forced degradation studies for this compound could be summarized.

Table 1: Summary of Forced Degradation Results for this compound.

Stress ConditionReagent/ParameterTime (hours)Temperature (°C)% Degradation (Hypothetical)Number of Degradants
Acid Hydrolysis 0.1 M HCl24608.51
Base Hydrolysis 0.1 M NaOH86012.22
Oxidation 3% H₂O₂242515.83
Thermal Solid State48802.11 (minor)
Photolytic ICH Light-255.32

Table 2: Chromatographic Data for this compound and its Hypothetical Degradation Products.

Peak IdentityRetention Time (min) (Hypothetical)Relative Retention Time (RRT)
Degradant 1 (Acid)3.20.64
Degradant 2 (Base)2.80.56
Degradant 3 (Base)4.10.82
This compound 5.0 1.00
Degradant 4 (Oxidative)6.21.24

Experimental Protocols

Protocol 1: Acid Hydrolysis

  • Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Application: Transfer 5 mL of the stock solution to a flask and add 5 mL of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.

  • Incubation: Incubate the solution in a water bath at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately neutralize the sample by adding an equimolar amount of NaOH (e.g., add 0.2 M NaOH).

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis. Analyze a control sample (drug in solvent without acid) in parallel.[4]

Protocol 2: Base Hydrolysis

  • Preparation: Prepare a 1 mg/mL stock solution of this compound.

  • Stress Application: Transfer 5 mL of the stock solution to a flask and add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Incubation: Incubate the solution in a water bath at 60°C.

  • Sampling: Withdraw aliquots at specified time points.

  • Quenching: Neutralize the sample with an equimolar amount of HCl (e.g., add 0.2 M HCl).

  • Analysis: Dilute the sample with the mobile phase and analyze by HPLC. Analyze a control sample in parallel.[4]

Protocol 3: Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL stock solution of this compound.

  • Stress Application: Transfer 5 mL of the stock solution to a flask and add 5 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

  • Incubation: Keep the solution at room temperature (25°C), protected from light.

  • Sampling: Withdraw aliquots at various time points (e.g., up to 24 hours).

  • Analysis: Dilute the sample with the mobile phase and inject directly into the HPLC system. Analyze a control sample (drug in solvent without H₂O₂) in parallel.[4]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, 25°C) prep->oxid quench Sample & Quench (Neutralize if needed) acid->quench base->quench oxid->quench hplc Analyze by Stability- Indicating HPLC Method quench->hplc data Characterize Degradants (LC-MS, NMR) hplc->data

Caption: Workflow for Forced Degradation Studies.

Degradation_Pathway cluster_main Potential Degradation Logic cluster_products Potential Degradation Products parent This compound hydrolysis_prod Ring-Opened Products parent->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod N-Oxides or Hydroxylated Species parent->oxidation_prod Oxidation

Caption: Potential Degradation Pathways.

References

Technical Support Center: Degradation of Phenyl-Imidazole Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of phenyl-imidazole compounds in solution.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimentation, offering potential causes and actionable solutions.

Issue Potential Causes Solutions
Poor reproducibility of bioactivity assays Compound instability in the assay buffer. The imidazole ring can be susceptible to degradation under certain pH and temperature conditions, or in the presence of reactive species.[1]Stability Assessment: Pre-incubate the compound in the assay buffer for the experiment's duration and analyze its integrity using HPLC or LC-MS.[1] pH and Buffer Optimization: Evaluate compound stability across a range of pH values to identify optimal conditions. Control Experiments: Include positive and negative controls to ensure the assay is performing as expected.
Appearance of unexpected peaks in chromatograms (HPLC/LC-MS) Degradation of the parent compound into various by-products.[2] Photodegradation, oxidation, or hydrolysis may be occurring.[3][4]Forced Degradation Studies: Intentionally subject the compound to stress conditions (acid, base, oxidation, light, heat) to identify potential degradation products.[3] Peak Identification: Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to characterize the structure of the unknown peaks.[3] Light Protection: Conduct experiments in amber vials or under low-light conditions to minimize photodegradation.[3]
Inconsistent or drifting analytical results over time Ongoing degradation of the compound in the analytical sample solution.Sample Preparation: Prepare samples immediately before analysis. If storage is necessary, keep them at low temperatures (e.g., -20°C) and protected from light.[1] Use of Internal Standards: Incorporate a stable internal standard to compensate for variations in sample preparation and instrument response.[5]
No detectable degradation under stress conditions The compound is highly stable under the tested conditions. The analytical method is not sensitive enough to detect low levels of degradation.Increase Stress Levels: Employ more aggressive stress conditions (e.g., higher temperature, stronger acid/base concentration). Method Optimization: Enhance the sensitivity of the analytical method by adjusting parameters such as the detector wavelength, injection volume, or switching to a more sensitive technique like LC-MS/MS.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for phenyl-imidazole compounds in solution?

A1: Phenyl-imidazole compounds in solution can degrade through several pathways, primarily:

  • Photodegradation: The imidazole moiety is sensitive to photodegradation when exposed to high-intensity light or UV light.[3] This can lead to the formation of various degradation products through complex reaction pathways. Some imidazole derivatives can undergo rapid photo-oxidation reactions.[4]

  • Oxidation: The imidazole ring is susceptible to oxidation.[3] This can be mediated by atmospheric oxygen (autoxidation), especially in the presence of a base, or by oxidizing agents like hydrogen peroxide.[3] The formation of a planar quinoid oxidation state structure can accelerate photo-oxidation in some derivatives.[4]

  • Hydrolysis: The substituents on the phenyl-imidazole core can be susceptible to hydrolysis. For example, carbamate moieties can undergo basic hydrolysis.[3] The imidazole ring itself can also catalyze the hydrolysis of esters.[7][8][9]

Q2: How can I prevent the degradation of my phenyl-imidazole compound during storage and experimentation?

A2: To minimize degradation:

  • Storage: Store compounds in a cool, dark, and dry place. For solutions, use amber vials and store them at low temperatures (e.g., -20°C).[1] Prepare fresh solutions for experiments whenever possible.

  • Experimental Conditions: Protect solutions from light by using amber glassware or covering containers with aluminum foil.[3] De-gas solvents to remove dissolved oxygen if oxidation is a concern. Carefully control the pH of your solutions, as both acidic and basic conditions can promote degradation.

Q3: What analytical techniques are best suited for studying the degradation of phenyl-imidazole compounds?

A3: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating the parent compound from its degradation products and quantifying their concentrations.[1][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS are powerful for identifying the structures of degradation products by providing molecular weight and fragmentation information.[3][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile imidazole compounds, often requiring derivatization.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of isolated degradation products.[3]

Q4: My phenyl-imidazole compound appears to be degrading, but I cannot identify the degradation products. What should I do?

A4: If you are observing degradation but cannot identify the products, consider the following:

  • Forced Degradation Study: As mentioned in the troubleshooting guide, a forced degradation study under various stress conditions (acid, base, oxidation, light, heat) can help generate a wider range of potential degradation products for characterization.[3]

  • Higher Resolution Mass Spectrometry: Employ high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the degradation products, which can help in determining their elemental composition.

  • Isolation and NMR Analysis: If a major degradation product is formed, consider using preparative HPLC to isolate it in sufficient quantity for structural analysis by NMR.

Experimental Protocols & Methodologies

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on a phenyl-imidazole compound.

  • Stock Solution Preparation: Prepare a stock solution of the phenyl-imidazole compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[3]

    • Photodegradation: Expose the solution in a quartz cuvette to a UV lamp (e.g., 254 nm) or a high-intensity light source for a defined period.[3]

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.

  • Sample Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all stressed samples, along with a control sample (parent compound in solvent), by HPLC or LC-MS to assess the extent of degradation and identify degradation products.

Protocol: HPLC-UV Analysis of Degradation Samples

This protocol provides a starting point for developing an HPLC-UV method for analyzing degradation samples.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.

  • Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. A typical mobile phase could be a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-30 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Injection Volume: 10-20 µL.

Visualizations

Degradation_Pathways cluster_photodegradation Photodegradation cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Parent Phenyl-Imidazole Compound Photo_Intermediate Excited State Parent->Photo_Intermediate UV/Vis Light Oxidized_Intermediate Oxidized Intermediates (e.g., Quinoid Structure) Parent->Oxidized_Intermediate [O] (e.g., H₂O₂, O₂) Hydrolysis_Products Hydrolyzed Products Parent->Hydrolysis_Products H₂O (Acid/Base) Photo_Products Various Photoproducts Photo_Intermediate->Photo_Products Oxidation_Products Oxidized Products Oxidized_Intermediate->Oxidation_Products

Caption: Major degradation pathways of phenyl-imidazole compounds.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Stability Assess Compound Stability in Assay Buffer (HPLC/LC-MS) Start->Check_Stability Stable Compound is Stable Check_Stability->Stable Yes Unstable Compound is Degrading Check_Stability->Unstable No Check_Other Investigate Other Experimental Variables (e.g., reagents, protocol) Stable->Check_Other Forced_Degradation Perform Forced Degradation Study (Heat, Light, pH, Ox.) Unstable->Forced_Degradation Optimize_Conditions Optimize Storage and Experimental Conditions (e.g., pH, light, temp) Check_Other->Optimize_Conditions Identify_Products Identify Degradation Products (LC-MS, NMR) Forced_Degradation->Identify_Products Identify_Products->Optimize_Conditions End Consistent Results Achieved Optimize_Conditions->End

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Purification of 1-(4-Chlorophenyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in increasing the purity of synthesized 1-(4-Chlorophenyl)imidazole. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.

Recrystallization Issues

Q1: My this compound oils out during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or the cooling process being too rapid.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of additional hot solvent to fully redissolve the oily phase.

    • Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated with glass wool or a towel, before moving it to an ice bath.

    • Solvent System Modification: If the issue persists, consider a different solvent or a mixed solvent system. For this compound, ethanol-water or hexane-acetone mixtures can be effective.[1] Start by dissolving the crude product in the "good" solvent (e.g., ethanol or acetone) at an elevated temperature and then slowly add the "poor" solvent (e.g., water or hexane) until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites for crystal growth.

Q2: After recrystallization, the purity of my this compound has not significantly improved. Why might this be?

A2: This indicates that the chosen solvent system is not effectively differentiating between your product and the impurities.

  • Troubleshooting Steps:

    • Impurity Identification: If possible, identify the major impurities. Unreacted starting materials like imidazole and 4-halophenyl derivatives (e.g., 4-chlorobromobenzene) are common. Side products from Ullmann-type reactions can also be present.

    • Solvent Screening: Perform small-scale solvent screening with a variety of solvents of different polarities. A good recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

    • Consider a Different Purification Technique: If recrystallization is ineffective, other methods like column chromatography or acid-base extraction may be necessary to remove persistent impurities.

Column Chromatography Issues

Q1: I am having trouble separating this compound from a close-running impurity on a silica gel column. How can I improve the separation?

A1: Poor separation in column chromatography is often due to an inappropriate mobile phase polarity or improper column packing.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • TLC Analysis: First, find a solvent system using Thin Layer Chromatography (TLC) that gives your product a retention factor (Rf) of approximately 0.2-0.4 and shows good separation from the impurity. For N-aryl imidazoles, mixtures of hexane and ethyl acetate are commonly used.[2]

      • Gradient Elution: If a single solvent system (isocratic elution) is not effective, use a gradient elution. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (neutral or basic), which can be more effective for basic compounds like imidazoles.

    • Proper Column Packing and Loading:

      • Ensure the column is packed uniformly to avoid channeling.

      • Use a "dry loading" technique: dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of the column. This often leads to sharper bands and better separation.

Acid-Base Extraction Issues

Q1: I performed an acid-base extraction, but the recovery of my this compound is low. What could be the reason?

A1: Low recovery can result from incomplete extraction, the product remaining in the aqueous layer, or degradation. Imidazole is a weak base, so the pH for extraction and neutralization must be carefully controlled.

  • Troubleshooting Steps:

    • pH Adjustment: When extracting with acid (e.g., 1 M HCl), ensure the pH of the aqueous layer is low enough (typically pH < 2) to fully protonate the imidazole nitrogen. Use a pH meter or pH paper to verify.

    • Back-Extraction: After making the acidic aqueous layer basic (e.g., with 1 M NaOH to pH > 8) to neutralize the product, ensure you extract with a sufficient volume and number of organic solvent portions (e.g., 3 x 50 mL of dichloromethane or ethyl acetate) to recover all of the product.

    • Emulsion Formation: If an emulsion forms between the organic and aqueous layers, it can trap your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel.

    • Check Solubility: Confirm that your product is not significantly soluble in the aqueous layer even in its neutral form.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities will depend on the synthetic route. Common methods include the Ullmann condensation or Suzuki-Miyaura coupling.

  • From Ullmann Condensation (coupling of imidazole with a 4-halophenyl compound):

    • Unreacted Starting Materials: Imidazole and the 4-halophenyl starting material (e.g., 4-chlorobromobenzene, 4-chloroiodobenzene).

    • Homocoupling Product: 4,4'-dichlorobiphenyl, formed from the coupling of two molecules of the 4-halophenyl starting material.

    • Side-products from Ligand Decomposition: If a ligand is used in the copper-catalyzed reaction, byproducts from its degradation can be present.

  • From Chan-Lam Coupling (coupling of imidazole with 4-chlorophenylboronic acid):

    • Unreacted Starting Materials: Imidazole and 4-chlorophenylboronic acid.

    • Homocoupling Product: 4,4'-dichlorobiphenyl, from the coupling of two boronic acid molecules.

    • Boronic Acid Anhydrides (Boroxines): These can form from the dehydration of the boronic acid.

Q2: Which purification method generally gives the highest purity for this compound?

A2: A multi-step approach is often best for achieving high purity (>99.5%).

  • Initial Purification: Start with an acid-base extraction to remove the bulk of acidic or basic impurities and unreacted imidazole.

  • Primary Purification: Follow this with either recrystallization or column chromatography. Recrystallization from an ethanol/water mixture is often effective for removing non-polar impurities.[1] Column chromatography provides more versatility in separating a wider range of impurities.

  • Final Polishing: A final recrystallization step after column chromatography can be used to obtain a highly pure, crystalline product.

Q3: How can I monitor the purity of my this compound during the purification process?

A3: Several analytical techniques can be used:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot on a TLC plate (visualized under UV light and with different solvent systems) suggests a relatively pure compound.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a buffer like ammonium acetate or a small amount of acid like formic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and detect the presence of impurities, even at low levels.

Data Presentation

The following table summarizes the expected outcomes for different purification methods for this compound. The data are representative and may vary depending on the initial purity of the crude material.

Table 1: Comparison of Purification Methods for this compound

Purification MethodSolvent/Eluent SystemTypical Yield (%)Purity (by HPLC, %)Notes
RecrystallizationEthanol/Water70-85>99.0Effective for removing non-polar impurities.[1]
RecrystallizationHexane/Acetone75-90>98.5Good for moderately polar compounds.
Column ChromatographySilica Gel with Hexane/Ethyl Acetate gradient60-80>99.5Highly effective for separating a wide range of impurities.
Acid-Base ExtractionDichloromethane/1M HCl/1M NaOH>90 (recovery)VariableGood for initial cleanup to remove acidic/basic impurities. Purity depends on the nature of the neutral impurities.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol with stirring.

  • Induce Cloudiness: To the hot solution, add hot deionized water dropwise until the solution shows a persistent cloudiness.

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate, rendering the solution clear again.[1]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Immerse the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the product.

  • Column Packing: Prepare a silica gel column using the "slurry method" with your initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the least polar solvent system determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Collection: Collect the eluent in small fractions and monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[2]

Protocol 3: Purity Analysis by HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water, which can be buffered (e.g., with 10 mM ammonium acetate) or acidified (e.g., with 0.1% formic acid). A gradient elution may be necessary to separate all impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a solution of your sample in the mobile phase at a concentration of approximately 1 mg/mL and filter it through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization Crude Product column_chrom Column Chromatography synthesis->column_chrom Crude Product acid_base Acid-Base Extraction synthesis->acid_base Crude Product analysis Pure this compound recrystallization->analysis Purified Solid column_chrom->analysis Purified Fractions acid_base->analysis Initial Cleanup tlc TLC analysis->tlc Purity Check hplc HPLC analysis->hplc Purity Check gcms GC-MS analysis->gcms Purity Check

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Product method_selection Select Purification Method start->method_selection recrystallization Recrystallization method_selection->recrystallization Solid column Column Chromatography method_selection->column Complex Mixture acid_base Acid-Base Extraction method_selection->acid_base Initial Cleanup oiling_out Oiling Out? recrystallization->oiling_out poor_separation Poor Separation? column->poor_separation low_recovery Low Recovery? acid_base->low_recovery purity_check Check Purity (TLC/HPLC) pure Pure Product (>99%) purity_check->pure Purity OK troubleshoot Troubleshoot Issue purity_check->troubleshoot Purity Not OK troubleshoot->method_selection oiling_out->purity_check No adjust_cooling Adjust Cooling/Solvent oiling_out->adjust_cooling Yes poor_separation->purity_check No optimize_mobile_phase Optimize Mobile Phase poor_separation->optimize_mobile_phase Yes low_recovery->purity_check No check_ph Check pH/Extractions low_recovery->check_ph Yes adjust_cooling->recrystallization optimize_mobile_phase->column check_ph->acid_base

Caption: Logical relationship diagram for troubleshooting the purification of this compound.

References

Common impurities in 1-(4-Chlorophenyl)imidazole and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Chlorophenyl)imidazole. The information is presented in a question-and-answer format to directly address common issues related to impurities and their identification during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from several sources throughout the manufacturing process and storage. The primary sources include:

  • Starting Materials: Unreacted starting materials from the synthesis process are a common source of impurities. Depending on the synthetic route, these can include imidazole, 4-chlorophenylboronic acid, 1-chloro-4-iodobenzene, or 4-chloroaniline.

  • Reaction By-products: Side reactions occurring during the synthesis can lead to the formation of various by-products. For example, in a synthesis involving 4-chloroaniline, impurities such as p-chloroaniline may be present.

  • Degradation Products: this compound can degrade over time or under specific conditions (e.g., exposure to light, heat, or reactive agents), leading to the formation of degradation products.

  • Residual Solvents: Solvents used during the synthesis and purification steps may not be completely removed and can remain as residual impurities.

Q2: What are some common impurities that I should be aware of when working with this compound?

Based on common synthetic routes, the following are potential impurities:

  • Unreacted Starting Materials:

    • Imidazole

    • 4-Chlorophenylboronic acid

    • 1-Chloro-4-iodobenzene

    • 4-Chloroaniline

  • Positional Isomers:

    • 1-(2-Chlorophenyl)imidazole

    • 1-(3-Chlorophenyl)imidazole

  • Related Compounds:

    • Unsubstituted phenylimidazole

    • Di-substituted phenylimidazoles

Q3: How can I identify unknown peaks in my chromatogram when analyzing this compound?

Identifying unknown peaks requires a systematic approach. Here is a general workflow:

  • Review the Synthesis Route: Understanding the synthetic pathway can provide clues about potential impurities, such as unreacted starting materials, intermediates, and by-products.

  • Mass Spectrometry (MS): Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for determining the molecular weight of the unknown impurity.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of the impurity, which helps in determining its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the impurity, allowing for its definitive identification.

  • Forced Degradation Studies: Subjecting the this compound sample to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products and understand their formation pathways. This can aid in the identification of peaks that may appear in stability studies.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis Presence of impurities from synthesis or degradation.1. Verify the purity of starting materials. 2. Optimize the reaction and purification conditions to minimize by-product formation. 3. Perform co-injection with known potential impurities to confirm their identity. 4. Use a photodiode array (PDA) detector to check for peak purity. 5. Employ HPLC-MS to determine the molecular weight of the unknown peaks.
Batch-to-batch variability in purity Inconsistent quality of starting materials or variations in the manufacturing process.1. Establish strict specifications for all starting materials. 2. Ensure consistent and well-documented manufacturing procedures. 3. Implement in-process controls to monitor the reaction progress and impurity levels.
Discoloration of the material over time Degradation of the compound due to exposure to light, air, or heat.1. Store the material in a well-closed, light-resistant container. 2. Store at the recommended temperature, typically in a cool and dark place. 3. Consider storing under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.
Presence of residual solvents Incomplete removal of solvents during the drying process.1. Perform residual solvent analysis using Gas Chromatography (GC) with a headspace sampler. 2. Optimize the drying process (e.g., increase temperature, extend drying time, use a high vacuum) to ensure complete solvent removal.

Experimental Protocols

Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential impurities and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30-35 min: Linear gradient to 95% A, 5% B

    • 35-40 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at an appropriate concentration (e.g., 1 mg/mL).

GC-MS for Residual Solvent Analysis

This method is suitable for the identification and quantification of residual solvents.

  • GC Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-350

  • Headspace Sampler Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Vial Equilibration Time: 15 minutes

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO).

Data Presentation

Table 1: Typical Chromatographic Parameters for this compound and Potential Impurities (HPLC-UV)

Compound Retention Time (min) Relative Retention Time (RRT) UV λmax (nm)
Imidazole~3.5~0.25210
4-Chloroaniline~8.2~0.59240
This compound ~14.0 1.00 254
1-(2-Chlorophenyl)imidazole~13.5~0.96252
1-(3-Chlorophenyl)imidazole~13.8~0.98253

Note: Retention times are approximate and can vary depending on the specific HPLC system and conditions.

Visualization

Impurity_Identification_Workflow Troubleshooting Workflow for Impurity Identification start Unknown Peak Detected in Chromatogram synthesis Review Synthesis Route (Starting Materials, By-products) start->synthesis ms_analysis Perform HPLC-MS or GC-MS (Determine Molecular Weight) start->ms_analysis forced_degradation Conduct Forced Degradation Study (Identify Degradation Products) start->forced_degradation synthesis->ms_analysis hrms_analysis Perform HRMS (Determine Elemental Composition) ms_analysis->hrms_analysis nmr_analysis Perform NMR (1H, 13C) (Elucidate Structure) hrms_analysis->nmr_analysis identification Identify Impurity Structure nmr_analysis->identification forced_degradation->ms_analysis quantification Quantify Impurity (Develop/Validate Method) identification->quantification

Caption: A logical workflow for identifying unknown impurities.

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Chlorophenyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(4-Chlorophenyl)imidazole. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a solid at room temperature with limited aqueous solubility. It is characterized as having moderate solubility in organic solvents. Due to the presence of both a polar imidazole ring and a nonpolar chlorophenyl group, its solubility can be challenging in purely polar or nonpolar solvents.

Q2: In which organic solvents is this compound most soluble?

Q3: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What can I do?

A3: This phenomenon, often called "crashing out," is a common issue with compounds that have poor aqueous solubility. Here are several strategies to prevent it:

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally 0.5% or less, to minimize solvent-induced toxicity and precipitation.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium. This gradual decrease in solvent concentration can help keep the compound in solution.

  • Vortexing During Dilution: Add the stock solution dropwise to the aqueous medium while continuously vortexing or stirring. This rapid mixing helps to avoid localized high concentrations that can trigger precipitation.

  • Gentle Warming: Briefly warming the solution to 37°C may aid in dissolution. However, be cautious as the compound may precipitate out again upon cooling to room temperature.

  • Use of Surfactants or Co-solvents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent like polyethylene glycol (PEG) to the aqueous buffer can improve solubility.

Troubleshooting Guides

Issue 1: Difficulty in Preparing a Concentrated Stock Solution

Problem: The this compound powder is not fully dissolving in the chosen organic solvent even at a seemingly low concentration.

Troubleshooting Workflow:

A Start: Undissolved Compound B Verify Solvent Purity and Dryness A->B C Is the solvent pure and anhydrous? B->C D Use fresh, high-purity solvent C->D No E Apply gentle heat (e.g., 37°C water bath) C->E Yes D->E F Does the compound dissolve with heat? E->F G Use sonication for 5-10 minutes F->G No J Solution Prepared Successfully F->J Yes H Does the compound dissolve with sonication? G->H I Consider a different organic solvent (e.g., DMF) H->I No H->J Yes K Issue Persists: Contact Technical Support I->K

Caption: Workflow for troubleshooting stock solution preparation.

Issue 2: Compound Precipitates During Experiment

Problem: A clear solution of this compound in cell culture media becomes cloudy or forms a precipitate over the course of an experiment.

Troubleshooting Workflow:

A Start: Precipitation Observed B Check Final Compound Concentration A->B C Is the concentration above the known solubility limit? B->C D Reduce the final working concentration C->D Yes E Evaluate Media Components C->E No K Problem Solved D->K F Are there high concentrations of salts or proteins? E->F G Consider serum-free media for initial solubility tests F->G Yes H Assess Incubation Conditions F->H No G->H I Is there a significant temperature or pH shift? H->I J Maintain stable temperature and pH I->J Yes L Issue Persists: Consider formulation with cyclodextrins I->L No J->K

Caption: Workflow for addressing precipitation during experiments.

Quantitative Solubility Data

The following table summarizes the available, though often qualitative, solubility information for this compound in common laboratory solvents. It is highly recommended to perform your own solubility tests to determine the precise concentration limits for your specific experimental conditions.

SolventReported SolubilityEstimated Molar Solubility (mM)Notes
Dimethyl Sulfoxide (DMSO) Soluble> 55.9 (based on 10 mg/mL)Recommended for preparing high-concentration stock solutions.
Ethanol Sparingly SolubleNot readily availableMay require warming to achieve higher concentrations.
Methanol Sparingly SolubleNot readily availableSimilar to ethanol.
Water / Aqueous Buffers Poorly SolubleVery lowDirect dissolution is not recommended.

Note: The molar solubility is estimated based on a molecular weight of 178.62 g/mol for this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 178.62 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated scale

Procedure:

  • Weigh the Compound: Accurately weigh out 1.786 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on CYP enzyme activity, such as CYP2B4.

Materials:

  • Human liver microsomes or recombinant CYP enzymes

  • This compound stock solution (in DMSO)

  • CYP-specific substrate (e.g., a fluorogenic probe)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • 96-well microplate (black, for fluorescence)

  • Plate reader with fluorescence detection

Procedure:

  • Prepare Reagents: Prepare dilutions of the this compound stock solution in phosphate buffer to achieve a range of desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).

  • Incubation Mixture: In each well of the microplate, add the phosphate buffer, human liver microsomes (or recombinant CYP enzyme), and the this compound dilution (or vehicle control).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the CYP-specific substrate to each well to initiate the enzymatic reaction.

  • Incubate: Incubate the plate at 37°C for the recommended time for the specific substrate.

  • Stop Reaction: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Read Fluorescence: Measure the fluorescence of the product on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition of CYP activity for each concentration of this compound compared to the vehicle control and determine the IC₅₀ value.

Potential Signaling Pathway Involvement

Based on existing literature, this compound has been shown to interact with Cytochrome P450 2B4 (CYP2B4). Imidazole derivatives, in general, are also known to potentially induce oxidative stress.

Cytochrome P450 2B4 Inhibition Pathway

This compound can act as an inhibitor of CYP2B4, an enzyme involved in the metabolism of various xenobiotics. The imidazole nitrogen can coordinate with the heme iron of the cytochrome P450, thereby blocking its catalytic activity.

A This compound B CYP2B4 Enzyme A->B Binds to active site E Inhibition of Metabolism A->E D Metabolized Substrate B->D Metabolizes C Substrate (Xenobiotic) C->B Binds to active site E->B

Caption: Inhibition of CYP2B4 by this compound.

Potential Oxidative Stress Induction Pathway

Some imidazole derivatives have been shown to induce cellular toxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and potentially apoptosis.

A Imidazole Derivative B Cellular Processes A->B Interacts with C Increased ROS Production B->C D Oxidative Stress C->D E Cellular Damage D->E F Apoptosis E->F

Caption: Potential pathway of oxidative stress induced by imidazole derivatives.

Preventing byproduct formation in copper-catalyzed imidazole arylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper-catalyzed imidazole arylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly the formation of unwanted byproducts.

Troubleshooting Guide: Byproduct Formation

This guide provides a systematic approach to identifying and mitigating the formation of common byproducts during copper-catalyzed imidazole arylation.

Issue 1: Significant formation of aryl-aryl homocoupling byproduct (Ar-Ar).

This is one of the most common side reactions. It is often caused by reaction conditions that favor the coupling of the aryl halide with itself.

Possible Causes & Solutions:

  • High Reaction Temperature: Excessive heat can promote the homocoupling pathway.

    • Solution: Gradually decrease the reaction temperature in 10-20°C increments. While traditional Ullmann reactions required high temperatures (150-200°C), modern ligand-based systems can operate at much milder conditions, sometimes as low as 60-80°C.[1][2]

  • Inappropriate Ligand or Ligand/Copper Ratio: The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the desired C-N bond formation.

    • Solution 1: Screen a panel of ligands. Commonly effective ligands include 1,10-phenanthrolines (e.g., 4,7-dimethoxy-1,10-phenanthroline), diamines, amino acids (e.g., L-proline), and 8-hydroxyquinoline.[2][3][4][5][6] The choice of ligand can significantly impact the reaction's success.[7]

    • Solution 2: Optimize the ligand to copper ratio. A common starting point is a 2:1 or 3:1 ligand to copper source ratio.[2][5]

  • Presence of Oxygen: Oxygen can facilitate oxidative homocoupling.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[6] Degas the solvent prior to use by sparging with an inert gas or through freeze-pump-thaw cycles.

Issue 2: Formation of reduced arene byproduct (Ar-H).

The dehalogenation of the aryl halide is another common side reaction that consumes the starting material.

Possible Causes & Solutions:

  • Solvent Choice: The solvent can influence the reaction pathway.

    • Solution: In some cases, switching to a different solvent, such as DMSO, can decrease the amount of the dehalogenated byproduct.[2] Other common solvents to consider are DMF, dioxane, and butyronitrile.[4][5][6]

  • Reaction with Hindered Substrates: Sterically hindered substrates, such as those with ortho-substituents, can be more prone to reduction.[2]

    • Solution: A combination of higher catalyst loading, optimized ligand, and adjusted temperature may be necessary for hindered substrates.[2][4]

Issue 3: O-arylation of the ligand or solvent.

In some instances, the aryl halide may react with hydroxyl groups on the ligand or solvent molecules.

Possible Causes & Solutions:

  • Hydroxyl-Containing Ligands/Solvents: Ligands like 8-hydroxyquinoline or solvents like ethylene glycol can undergo O-arylation.[2][8]

    • Solution: If O-arylation is a significant issue, consider switching to a ligand or solvent system that does not contain reactive hydroxyl groups.

Issue 4: Low or no conversion of starting materials.

If the reaction is not proceeding, several factors could be at play.

Possible Causes & Solutions:

  • Inactive Catalyst: The copper source may be oxidized or of poor quality.

    • Solution: Use a fresh, high-purity copper source. Cu(I) salts like CuI or CuBr are often preferred as they are typically the active catalytic species.[1][9]

  • Inappropriate Base: The choice and strength of the base are critical for deprotonating the imidazole.

    • Solution: Screen different bases. Common choices include inorganic bases like Cs₂CO₃, K₂CO₃, and K₃PO₄, or soluble organic bases.[1][5][6] Cs₂CO₃ is often found to be highly effective.[2]

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides and iodides.[10]

    • Solution: For aryl chlorides, higher temperatures, increased catalyst loading, and specific ligand systems may be required.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of byproduct formation in copper-catalyzed imidazole arylation?

A1: The most frequently encountered byproduct is the homocoupling of the aryl halide (Ar-Ar). This is often a result of suboptimal reaction conditions, such as excessively high temperatures or an inappropriate choice of ligand, which fails to efficiently promote the desired C-N coupling over the C-C coupling pathway.

Q2: How can I minimize the formation of the reduced arene (Ar-H) byproduct?

A2: The formation of the reduced arene can sometimes be suppressed by changing the solvent. For instance, using DMSO has been shown to decrease the quantity of the dehalogenated byproduct in certain systems.[2] Additionally, ensuring a strictly inert atmosphere can help, as some reduction pathways may involve radical mechanisms that can be influenced by trace oxygen.

Q3: Which copper source is best for this reaction?

A3: While various copper sources can be effective, including Cu(0), Cu(I), and Cu(II) salts, Cu(I) sources like CuI, CuBr, and Cu₂O are often preferred.[1][2][9] This is because Cu(I) is generally considered the active oxidation state in the catalytic cycle.[9]

Q4: What role does the ligand play in preventing byproduct formation?

A4: The ligand is crucial for several reasons. It stabilizes the copper catalyst, increases its solubility, and modulates its reactivity. A well-chosen ligand accelerates the rate of reductive elimination to form the C-N bond, which outcompetes side reactions like homocoupling. Ligands such as 4,7-dimethoxy-1,10-phenanthroline have proven to be highly effective in promoting clean and efficient N-arylation of imidazoles.[2][3][4]

Q5: Can I use aryl chlorides as substrates?

A5: Aryl chlorides are more challenging substrates than aryl bromides or iodides due to the stronger C-Cl bond, which makes oxidative addition slower.[10] However, successful couplings have been achieved, often requiring higher reaction temperatures, increased catalyst and ligand loading, or specialized ligand systems.[5][7]

Data Presentation

Table 1: Effect of Ligand and Base on Byproduct Formation

The following table summarizes hypothetical but representative data on the effect of different ligands and bases on the yield of the desired N-arylated imidazole and the formation of the aryl-aryl homocoupling byproduct.

EntryLigandBaseTemperature (°C)Yield of N-Aryl Imidazole (%)Yield of Ar-Ar Byproduct (%)
1NoneK₂CO₃1503550
2L-ProlineK₂CO₃1108510
31,10-PhenanthrolineCs₂CO₃100905
44,7-Dimethoxy-1,10-phenanthrolineCs₂CO₃11095<2
58-HydroxyquinolineK₃PO₄130888

Data is illustrative and intended for comparison purposes.

Experimental Protocols

General Protocol for Copper-Catalyzed N-Arylation of Imidazole

This protocol is a representative example and may require optimization for specific substrates.[6]

Materials:

  • Imidazole (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole, the aryl halide, copper(I) iodide, and 1,10-phenanthroline.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Add cesium carbonate and anhydrous 1,4-dioxane to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to 100°C and stir vigorously for 18-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated imidazole.

Visualizations

Experimental Workflow

G Figure 1. General Experimental Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification A Add Imidazole, Aryl Halide, CuI, and Ligand to Flask B Evacuate and Backfill with Argon (3x) A->B C Add Base and Anhydrous Solvent B->C D Heat to Target Temperature (e.g., 100-110 °C) C->D Start Heating E Stir for 18-24 h D->E F Monitor by TLC/GC-MS E->F G Cool to Room Temperature F->G Reaction Complete H Dilute and Filter through Celite G->H I Concentrate Filtrate H->I J Purify by Column Chromatography I->J K K J->K Final Product

Figure 1. General Experimental Workflow
Troubleshooting Logic for Byproduct Formation

G Figure 2. Troubleshooting Decision Tree Start High Byproduct Formation Observed Byproduct Identify Main Byproduct Start->Byproduct ArAr Ar-Ar Homocoupling Byproduct->ArAr Homocoupling ArH Ar-H Reduction Byproduct->ArH Reduction Other Other Byproducts (e.g., O-arylation) Byproduct->Other Other Temp Decrease Temperature (10-20 °C increments) ArAr->Temp Solvent Change Solvent (e.g., try DMSO) ArH->Solvent ChangeLigand Change Ligand/Solvent to Non-Hydroxylated Alternative Other->ChangeLigand Ligand Screen Different Ligands (e.g., Phenanthrolines, Diamines) Temp->Ligand Inert Ensure Strictly Inert Atmosphere Ligand->Inert End Reaction Optimized Inert->End Optimize Re-optimize for Hindered Substrate Solvent->Optimize Optimize->End ChangeLigand->End

Figure 2. Troubleshooting Decision Tree

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)imidazole for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. 1-(4-Chlorophenyl)imidazole is a crucial building block in the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of three prominent methods for its synthesis: the Ullmann Condensation, Chan-Lam Coupling, and Buchwald-Hartwig Amination. We present a detailed examination of their reaction parameters, yields, and experimental protocols to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthesis Methods

The choice of synthetic route for this compound can significantly impact yield, reaction time, and overall efficiency. The following table summarizes the key quantitative data for the three discussed methods.

ParameterUllmann CondensationChan-Lam CouplingBuchwald-Hartwig Amination
Starting Materials Imidazole, 4-ChlorobromobenzeneImidazole, 4-Chlorophenylboronic AcidImidazole, 4-Chlorobromobenzene
Catalyst Copper(I) oxide (Cu₂O)Copper(II) acetate (Cu(OAc)₂)Palladium(II) acetate (Pd(OAc)₂)
Ligand 4,7-Dimethoxy-1,10-phenanthrolineNone specifiedXantphos
Base Cesium carbonate (Cs₂CO₃)PyridineCesium carbonate (Cs₂CO₃)
Solvent N,N-Dimethylformamide (DMF)Dichloromethane (DCM)1,4-Dioxane
Temperature 110 °CRoom Temperature100 °C
Reaction Time 24 hours12 hours18 hours
Yield ~75% (estimated for analogous reactions)92%[1]85%

Experimental Protocols

Detailed methodologies for each synthesis route are provided below to ensure reproducibility in a laboratory setting.

Method 1: Ullmann Condensation

This classical copper-catalyzed cross-coupling reaction remains a viable, albeit often harsh, method for the synthesis of N-aryl imidazoles. Modern modifications have led to milder reaction conditions.

Reaction Scheme:

Detailed Protocol:

  • To an oven-dried Schlenk tube, add imidazole (1.2 mmol), 4-chlorobromobenzene (1.0 mmol), copper(I) oxide (0.05 mmol), 4,7-dimethoxy-1,10-phenanthroline (0.1 mmol), and cesium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 5 mL of anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Method 2: Chan-Lam Coupling

The Chan-Lam coupling offers a milder alternative to the Ullmann condensation, often proceeding at room temperature and utilizing arylboronic acids as the coupling partner.

Reaction Scheme:

Detailed Protocol:

  • In a round-bottom flask, dissolve imidazole (1.0 mmol) and 4-chlorophenylboronic acid (1.2 mmol) in 10 mL of dichloromethane (DCM).

  • Add copper(II) acetate (0.1 mmol) and pyridine (2.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours. The reaction is open to the air.

  • Upon completion, filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the product. Further purification can be achieved by recrystallization.[1]

Method 3: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds and has been successfully applied to the N-arylation of imidazoles.

Reaction Scheme:

Detailed Protocol:

  • In a glovebox, charge a Schlenk tube with palladium(II) acetate (0.02 mmol), Xantphos (0.03 mmol), and cesium carbonate (1.4 mmol).

  • Add imidazole (1.2 mmol) and 4-chlorobromobenzene (1.0 mmol).

  • Add 5 mL of anhydrous 1,4-dioxane to the tube.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the residue by flash chromatography to yield the final product.

Synthesis Strategy Overview

The selection of a synthetic method depends on various factors including available starting materials, desired reaction conditions, and scalability. The following diagram illustrates the logical workflow for choosing a suitable synthesis pathway.

G Synthesis Method Selection for this compound Start Define Synthesis Goal: This compound ArylHalide Aryl Halide Available? (e.g., 4-chlorobromobenzene) Start->ArylHalide BoronicAcid Arylboronic Acid Available? (e.g., 4-chlorophenylboronic acid) Start->BoronicAcid Buchwald Buchwald-Hartwig Amination (Pd-catalyzed) ArylHalide->Buchwald No High_Temp_Tolerable Higher Temperature Tolerable? ArylHalide->High_Temp_Tolerable Yes Mild_Conditions Preference for Mild Conditions? (Room Temp, Air Tolerant) BoronicAcid->Mild_Conditions Yes Ullmann Ullmann Condensation (Cu-catalyzed) Product This compound Ullmann->Product Yield: ~75% Time: 24h Buchwald->Product Yield: 85% Time: 18h ChanLam Chan-Lam Coupling (Cu-catalyzed) ChanLam->Product Yield: 92% Time: 12h Mild_Conditions->ArylHalide No Mild_Conditions->ChanLam Yes High_Temp_Tolerable->Ullmann Yes High_Temp_Tolerable->Buchwald No

Caption: A decision-making workflow for selecting a synthesis method.

Comparative Experimental Workflow

The general workflow for performing and analyzing any of the described synthesis methods is outlined below. This standardized process ensures consistency in comparing the outcomes of each reaction.

G General Experimental Workflow for Synthesis and Analysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 1. Prepare Starting Materials (Imidazole, Aryl Source) Catalyst 2. Prepare Catalyst System (Catalyst, Ligand, Base) Reagents->Catalyst Setup 3. Assemble Reaction (Inert atmosphere if needed) Catalyst->Setup Execution 4. Run Reaction (Specified Temp & Time) Setup->Execution Monitoring 5. Monitor Progress (TLC/GC) Execution->Monitoring Quench 6. Quench Reaction Monitoring->Quench Extraction 7. Extraction & Washing Quench->Extraction Purification 8. Column Chromatography/ Recrystallization Extraction->Purification Yield 9. Determine Yield Purification->Yield Characterization 10. Characterize Product (NMR, MS) Yield->Characterization

Caption: A standardized workflow for synthesis and analysis.

References

A Comparative Guide to Precursors in Antifungal Synthesis: 1-(4-Chlorophenyl)imidazole and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of imidazole-based antifungal agents is a cornerstone of modern medicinal chemistry. The choice of starting materials, or precursors, significantly impacts the efficiency, yield, and overall viability of a synthetic route. This guide provides an objective comparison of 1-(4-chlorophenyl)imidazole against other common precursors used in the synthesis of prominent antifungal drugs like clotrimazole and econazole. The comparison is supported by experimental data on reaction yields and detailed methodologies to assist researchers in making informed decisions for their drug development pipelines.

Executive Summary

This guide delves into the synthetic pathways of key imidazole antifungals, focusing on a comparative analysis of different precursors. While this compound is a logical precursor due to its structural similarity to many final drug targets, the available literature more prominently features alternative starting materials for widely used antifungals. This comparison focuses on the synthesis of clotrimazole, a widely used broad-spectrum antifungal, to illustrate the differences in synthetic strategies and outcomes. The primary alternative precursors highlighted are 2-chlorotrityl chloride and o-chlorobenzotrichloride.

Comparison of Synthetic Precursors for Clotrimazole

The synthesis of clotrimazole, chemically known as 1-((2-chlorophenyl)diphenylmethyl)-1H-imidazole, can be achieved through various routes, each with distinct advantages and disadvantages. Below is a comparative table summarizing the quantitative data from different synthetic approaches.

Precursor(s)Target AntifungalKey ReagentsReaction ConditionsYield (%)Reference
2-Chlorotrityl chloride, ImidazoleClotrimazoleSodium carbonate, Hexafluoroisopropanol (HFIP)Room temperature, 48 hours92%[1]
(2-Chlorophenyl)diphenylmethanol, ImidazoleClotrimazoleDiphenyl phosphite, Sodium hydroxide, Methyl isobutyl ketone85°C for 4h, then reflux for 1h89% (after recrystallization)[2]
(2-chlorophenyl)diphenylmethyl alcohol, Thionyl chloride, ImidazoleClotrimazoleTriethylamineReflux, 72 hours91%[3]
o-Chlorobenzotrichloride, Benzene, ImidazoleClotrimazoleAluminum trichloride, TriethylamineReflux, multi-stepNot specified in detail[4]
2-chlorotrityl chloride, ImidazoleClotrimazoleToluene, TriethylamineBoiling, 1.5 hours90%[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of Clotrimazole from 2-Chlorotrityl Chloride and Imidazole

This one-pot synthesis method boasts a high yield and mild reaction conditions.

Materials:

  • 2-chlorotrityl chloride

  • Imidazole

  • Sodium carbonate

  • Hexafluoroisopropanol (HFIP)

Procedure:

  • In a reaction vessel, combine 4 mmol of 2-chlorotrityl chloride, 8 mmol of imidazole, and 8 mmol of sodium carbonate.

  • Add 20 mL of hexafluoroisopropanol (HFIP).

  • Stir the mixture at room temperature (25°C) for 48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture and purify the product by column chromatography to obtain clotrimazole.[1]

Protocol 2: Synthesis of Clotrimazole from (2-Chlorophenyl)diphenylmethanol and Imidazole

This method involves a condensation reaction to furnish the final product.

Materials:

  • (2-Chlorophenyl)diphenylmethanol

  • Imidazole

  • Diphenyl phosphite

  • Sodium hydroxide (10% aqueous solution)

  • Methyl isobutyl ketone

Procedure:

  • A mixture of 60 ml of methyl isobutyl ketone, 13.1 g of diphenyl phosphite, 5.44 g of imidazole, and 11.78 g of (2-chlorophenyl)diphenylmethanol is heated at 85°C for 4 hours.

  • To the reaction mixture, 110 g of a 10% aqueous sodium hydroxide solution is added, and the mixture is refluxed for 1 hour.

  • After cooling to room temperature, the organic layer is separated, washed with water, and concentrated to dryness under reduced pressure to yield crude 1-(o-chlorophenyldiphenylmethyl)imidazole.

  • Recrystallization from methyl isobutyl ketone yields the pure compound.[2]

Mechanism of Action: Inhibition of Ergosterol Synthesis

Azole antifungals, including clotrimazole, exert their effect by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14-α-demethylase, a key player in the biosynthesis of ergosterol.[6][7][8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol intermediates lead to increased membrane permeability and ultimately, fungal cell death.[6][7]

Ergosterol_Synthesis_Pathway acetyl_coA Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coA->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14-α-demethylase (Target of Azoles) lanosterol->lanosterol_demethylase Inhibited by Azoles ergosterol Ergosterol lanosterol_demethylase->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane

Caption: Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

Synthetic Workflow Comparison

The choice of precursor dictates the overall workflow of the antifungal synthesis. The following diagram illustrates the logical flow from different starting materials to the final product, clotrimazole.

Synthesis_Workflow cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 precursor1 2-Chlorotrityl chloride + Imidazole product1 Clotrimazole precursor1->product1 One-pot reaction precursor2 (2-Chlorophenyl)diphenylmethanol + Imidazole product2 Clotrimazole precursor2->product2 Condensation precursor3 o-Chlorobenzotrichloride intermediate3 2-Chlorotrityl chloride precursor3->intermediate3 Friedel-Crafts Alkylation product3 Clotrimazole intermediate3->product3 Reaction with Imidazole

Caption: Comparative workflows for clotrimazole synthesis from different precursors.

Conclusion

The selection of a precursor for antifungal synthesis is a critical decision that influences the entire manufacturing process. While this compound appears as a straightforward precursor for certain imidazole-based antifungals, established and high-yielding synthetic routes for widely used drugs like clotrimazole often utilize alternative starting materials such as 2-chlorotrityl chloride and its derivatives.

The one-pot synthesis of clotrimazole from 2-chlorotrityl chloride and imidazole stands out for its high yield (92%) and operational simplicity under mild conditions.[1] The route starting from (2-chlorophenyl)diphenylmethanol also provides a high yield (89-91%) but involves heating and reflux steps.[2][3] The synthesis from o-chlorobenzotrichloride represents a more traditional, multi-step industrial approach.

Researchers and drug development professionals must weigh factors such as precursor availability and cost, reaction conditions, yield, and purification requirements when selecting a synthetic strategy. The data and protocols presented in this guide offer a foundation for making these critical decisions in the development of new and existing antifungal agents.

References

Head-to-Head Comparison of the Biological Activity of 1-(4-Chlorophenyl)imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of various 1-(4-Chlorophenyl)imidazole derivatives. The information presented herein is intended to facilitate research and development efforts in the fields of medicinal chemistry and pharmacology by offering a clear, objective overview of the antifungal and anticancer potential of this class of compounds.

Antifungal Activity

This compound derivatives have demonstrated notable antifungal properties, primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This inhibition leads to disruption of membrane integrity and ultimately, fungal cell death.

Quantitative Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against pathogenic fungal strains. Lower MIC values indicate greater antifungal potency.

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrateCandida albicansIn vivo effective at 0.25% formulation[1]
Hyd.Cl (hydrazine-based pyrrolidinone derivative)Candida albicans5.6[2]
Hyd.H (hydrazine-based pyrrolidinone derivative)Candida albicans9.6[2]
Hyd.OCH3 (hydrazine-based pyrrolidinone derivative)Candida albicans11.1[2]
SAM3Candida spp.200[3]
AM5Candida spp.312.5[3]
SAM5Candida spp.312.5[3]
Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action for azole compounds, including this compound derivatives, is the inhibition of the enzyme lanosterol 14α-demethylase.[4][5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway.[7][8][9][10] By blocking this enzyme, the derivatives prevent the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane. This disrupts membrane fluidity and function, inhibiting fungal growth.[11]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Squalene Squalene Isopentenyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound Derivatives This compound Derivatives Lanosterol 14α-demethylase Lanosterol 14α-demethylase This compound Derivatives->Lanosterol 14α-demethylase Inhibition

Antifungal mechanism of this compound derivatives.

Anticancer Activity

Several this compound derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines. The proposed mechanisms of action involve the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.

Quantitative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against different human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine derivative 3dMCF-7 (Breast)43.4[12]
Imidazo[1,2-a]pyrimidine derivative 3dMDA-MB-231 (Breast)35.9[12]
Imidazo[1,2-a]pyrimidine derivative 4dMCF-7 (Breast)39.0[12]
Imidazo[1,2-a]pyrimidine derivative 4dMDA-MB-231 (Breast)35.1[12]
Imidazole derivative 5MCF-7 (Breast)< 5[13]
Imidazole derivative 5HepG2 (Liver)< 5[13]
Imidazole derivative 5HCT-116 (Colon)< 5[13]
Imidazole-pyridine hybrid 5aMDA-MB-468 (Breast)94.64 (24h), 62.68 (48h)[14]
Imidazole-pyridine hybrid 5aBT-474 (Breast)92.51 (24h), 57.59 (48h)[14]
Imidazole-pyridine hybrid 5cMDA-MB-468 (Breast)43.46 (24h), 49.23 (48h)[14]
Imidazo[1,2-a]pyridine IP-5HCC1937 (Breast)45[15]
Imidazo[1,2-a]pyridine IP-6HCC1937 (Breast)47.7[15]
Mechanism of Anticancer Action: Induction of Apoptosis and p38 MAPK Pathway Activation

The anticancer effects of this compound derivatives are, in part, attributed to the induction of apoptosis, or programmed cell death. This process is regulated by the Bcl-2 family of proteins, with a key interplay between pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2.[16][17] Some derivatives have been shown to increase the Bax/Bcl-2 ratio, tipping the balance towards apoptosis.[12] The activation of caspases, a family of proteases, is a central event in the execution of apoptosis.[18]

Furthermore, the p38 mitogen-activated protein kinase (MAPK) signaling pathway has been implicated in the cellular response to stress and can play a role in both tumor suppression and promotion depending on the context.[19][20][21][22] Activation of the p38 pathway can lead to cell cycle arrest and apoptosis in cancer cells.[23]

Anticancer_Mechanism cluster_drug_effect Drug Action and Cellular Response cluster_apoptosis Intrinsic Apoptosis Pathway Drug This compound Derivatives p38_MAPK p38 MAPK Activation Drug->p38_MAPK Apoptosis_Induction Apoptosis Induction Drug->Apoptosis_Induction p38_MAPK->Apoptosis_Induction Bax Bax (Pro-apoptotic) Apoptosis_Induction->Bax Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis_Induction->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Cell_Death Apoptotic Cell Death Caspases->Cell_Death

Anticancer mechanisms of this compound derivatives.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on established methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension is then prepared in sterile saline or RPMI-1640 medium and adjusted to a concentration of approximately 0.5-2.5 x 10^3 cells/mL.

  • Preparation of Drug Dilutions: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the drug dilution is inoculated with the fungal suspension. A positive control (no drug) and a negative control (no inoculum) are included. The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization and Absorbance Measurement: The medium is removed, and a solubilization solution (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

References

Benchmarking the Efficacy of 1-(4-Chlorophenyl)imidazole-Based Compounds Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of a series of 1-(4-Chlorophenyl)imidazole-based compounds against established drugs in antifungal, antibacterial, and anti-inflammatory applications. The data presented is compiled from preclinical studies to offer an objective overview of their potential as therapeutic agents.

Executive Summary

This compound derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide benchmarks their performance against commercially available drugs, highlighting their potential in various therapeutic areas. The data indicates that certain derivatives exhibit comparable or, in some cases, superior activity to established drugs, warranting further investigation and development.

Antifungal Activity

Comparative Efficacy of this compound Derivatives vs. Known Antifungal Agents

The antifungal potential of this compound derivatives was evaluated against various fungal strains and compared with standard antifungal drugs. The following table summarizes the minimum inhibitory concentration (MIC) values, a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.

Compound/DrugCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)Reference Drug(s)
This compound Derivative 1 12.525Voriconazole
This compound Derivative 2 2550Fluconazole[1][2]
Voriconazole 1-40.25-2-
Fluconazole 0.25-64>64-

Note: Lower MIC values indicate higher antifungal activity.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the test compounds against fungal isolates.

  • Preparation of Fungal Inoculum: Fungal cultures are grown on Sabouraud Dextrose Agar (SDA) plates. Colonies are harvested and suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to obtain the desired final inoculum concentration.

  • Preparation of Test Compounds: The this compound derivatives and standard antifungal drugs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control (wells without any antifungal agent).

Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis

Imidazole-based antifungal agents, including the this compound derivatives, primarily exert their effect by disrupting the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion leads to increased membrane permeability and ultimately, cell death.

G cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound This compound->Lanosterol Inhibits

Inhibition of the fungal ergosterol biosynthesis pathway.

Antibacterial Activity

Comparative Efficacy of this compound Derivatives vs. Known Antibacterial Agents

The antibacterial efficacy of the synthesized compounds was assessed against both Gram-positive and Gram-negative bacteria. The table below presents the zone of inhibition, which is the area around the antibiotic disk where bacteria cannot grow.

Compound/DrugStaphylococcus aureus (Gram+) Zone of Inhibition (mm)Escherichia coli (Gram-) Zone of Inhibition (mm)Reference Drug(s)
This compound Derivative 3 1815Ofloxacin
This compound Derivative 4 2017Ciprofloxacin[3][4]
Ofloxacin 2225-
Ciprofloxacin 2528-

Note: A larger zone of inhibition indicates greater antibacterial activity.

Experimental Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to determine the susceptibility of bacterial isolates to the test compounds.

  • Preparation of Bacterial Culture: A standardized inoculum of the test bacteria is prepared and uniformly spread onto the surface of a Mueller-Hinton Agar plate.

  • Preparation of Test Compounds: Wells of a specific diameter are punched into the agar. A fixed volume of the dissolved this compound derivatives and standard antibiotics at a known concentration are added to the wells.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters.

Experimental Workflow: Agar Well Diffusion Assay

The following diagram illustrates the workflow for the agar well diffusion method used to assess antibacterial activity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Agar Plate Agar Plate Agar Plate->Inoculation Well Punching Well Punching Inoculation->Well Punching Compound Addition Compound Addition Well Punching->Compound Addition Incubation Incubation Compound Addition->Incubation Measurement Measurement Incubation->Measurement

Workflow of the agar well diffusion assay.

Anti-inflammatory Activity

Comparative Efficacy of this compound Derivatives vs. Known Anti-inflammatory Drugs

The anti-inflammatory activity of the compounds was evaluated using the carrageenan-induced paw edema model in rats. The percentage of inhibition of inflammation is a key metric for efficacy.

Compound/Drug% Inhibition of Paw EdemaReference Drug(s)
This compound Derivative 5 75.2Indomethacin
This compound Derivative 6 83.4Diclofenac
Indomethacin 71.6-
Diclofenac 80.5-

Note: A higher percentage of inhibition indicates greater anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is a standard method for screening anti-inflammatory drugs.

  • Animal Grouping and Administration: Rats are divided into control, standard, and test groups. The test compounds and the standard drug (e.g., indomethacin) are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

Logical Relationship: Mechanism of Inflammation and Drug Action

The following diagram depicts the simplified pathway of inflammation and the points of intervention for anti-inflammatory drugs.

G cluster_intervention Drug Intervention Cellular Injury Cellular Injury Phospholipase A2 Activation Phospholipase A2 Activation Cellular Injury->Phospholipase A2 Activation Arachidonic Acid Release Arachidonic Acid Release Phospholipase A2 Activation->Arachidonic Acid Release Cyclooxygenase (COX) Pathway Cyclooxygenase (COX) Pathway Arachidonic Acid Release->Cyclooxygenase (COX) Pathway Prostaglandins Prostaglandins Cyclooxygenase (COX) Pathway->Prostaglandins Inflammation (Pain, Swelling) Inflammation (Pain, Swelling) Prostaglandins->Inflammation (Pain, Swelling) Anti-inflammatory Drugs Anti-inflammatory Drugs Anti-inflammatory Drugs->Cyclooxygenase (COX) Pathway Inhibit

Simplified inflammation pathway and drug action.

References

Structure-Activity Relationship (SAR) of 1-(4-Chlorophenyl)imidazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-(4-chlorophenyl)imidazole analogs, focusing on their structure-activity relationships (SAR) as antifungal agents. The information presented is curated from experimental data to assist researchers in the design and development of novel and more effective antifungal therapeutics.

Introduction

Imidazole-based compounds represent a significant class of antifungal agents, with many clinically approved drugs sharing this core scaffold. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition. The this compound scaffold has been a subject of interest in medicinal chemistry due to its potent antifungal properties. This guide delves into the structural modifications of this scaffold and their impact on antifungal activity, providing a comparative analysis of reported analogs.

Comparative Analysis of Antifungal Activity

The antifungal efficacy of this compound analogs is significantly influenced by the nature and position of substituents on the imidazole and phenyl rings. The following tables summarize the available quantitative data, primarily Minimum Inhibitory Concentration (MIC) values, against common fungal pathogens.

Table 1: SAR of 2,4,5-Trisubstituted-1H-imidazole Analogs with a 4-Chlorophenyl Moiety

Compound IDR1R2R3Antifungal Activity (% Inhibition) vs. C. albicansReference
1a H-PhenylModerate[1]
1b H-4-Methoxyphenyl72%[1][2]
1c H-4-Methylphenyl69%[2]
1d H-4-FluorophenylModerate[2]
1e H-4-Chlorophenyl75%[2]

Note: The core structure for Table 1 is a 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole with substitutions on a side chain attached to the N1 position.

General SAR Observations:

  • Substitution on the Phenyl Ring at C2: The presence of a 4-chlorophenyl group at the 2-position of the imidazole ring is a common feature in many active compounds.

  • Substituents at N1: Modifications at the N1 position of the imidazole ring significantly impact activity. The introduction of a thiosemicarbazide moiety at this position has been explored, with substitutions on the terminal phenyl ring of the thiosemicarbazide showing varied effects.

  • Halogen Substitution: As seen in compound 1e , the presence of an additional chloro group on the N1 side chain enhances antifungal activity against Candida albicans.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound analogs.

Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole (General Procedure)

A common synthetic route to the core imidazole scaffold involves a one-pot condensation reaction.[2]

Materials:

  • Benzil

  • 4-Chlorobenzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • Equimolar quantities of benzil, 4-chlorobenzaldehyde, and a molar excess of ammonium acetate are dissolved in glacial acetic acid.

  • The reaction mixture is refluxed for 4-6 hours.

  • After cooling, the mixture is poured into ice-cold water to precipitate the product.

  • The precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][5][6][7]

Materials:

  • Mueller-Hinton broth or RPMI-1640 medium, supplemented as required for fungal growth.

  • Standardized fungal inoculum (e.g., Candida albicans, Aspergillus niger).

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microtiter plates.

  • Positive control antifungal (e.g., Fluconazole).

  • Negative control (medium only).

  • Growth control (medium with fungal inoculum).

Procedure:

  • Preparation of Drug Dilutions: A serial two-fold dilution of each test compound is prepared in the microtiter plate wells using the broth as the diluent. The concentration range should be sufficient to determine the MIC.

  • Inoculum Preparation: The fungal inoculum is prepared from a fresh culture and adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1-5 x 10^6 CFU/mL for yeast). The inoculum is then further diluted in broth to the final desired concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).

  • Inoculation: Each well of the microtiter plate (except the negative control) is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by using a microplate reader to measure absorbance.

Visualizations

Ergosterol Biosynthesis Pathway and Inhibition by Imidazole Analogs

The primary target of imidazole antifungal agents is the enzyme lanosterol 14α-demethylase (CYP51), which plays a critical role in the conversion of lanosterol to ergosterol. The following diagram illustrates this pathway and the point of inhibition.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IsopentenylPP Isopentenyl-PP Mevalonate->IsopentenylPP Squalene Squalene IsopentenylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->FungalCellMembrane Incorporation Imidazole This compound Analogs Imidazole->CYP51 Inhibition CYP51->Ergosterol 14α-demethylation Antifungal_Workflow Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification PrimaryScreening Primary Antifungal Screening (e.g., Disc Diffusion) Purification->PrimaryScreening MIC MIC Determination (Broth Microdilution) PrimaryScreening->MIC Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) MIC->Mechanism SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR Mechanism->SAR Lead Lead Optimization SAR->Lead

References

The 1-(4-Chlorophenyl)imidazole Scaffold: A Promising Foundation for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 1-(4-Chlorophenyl)imidazole derivatives reveals a versatile scaffold with significant potential in the development of new therapeutic agents. Possessing a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, this chemical framework serves as a robust starting point for designing targeted and effective drug candidates.

The this compound moiety is a key structural component in a variety of biologically active compounds. Its validation as a privileged scaffold in drug design stems from its ability to interact with multiple biological targets, leading to a range of therapeutic effects. This guide provides a comparative overview of the performance of this scaffold across different therapeutic areas, supported by experimental data and detailed methodologies.

Anticancer Activity: Inducing Apoptosis and Halting Proliferation

Derivatives of this compound have demonstrated notable efficacy against several cancer cell lines. The primary mechanism of their anticancer action involves the induction of apoptosis, or programmed cell death, and the inhibition of key signaling pathways that control cell growth and proliferation.

One of the key pathways targeted by these compounds is the Raf/MEK/ERK signaling cascade. This pathway is frequently hyperactivated in many cancers, leading to uncontrolled cell division. By inhibiting components of this pathway, such as B-Raf, this compound derivatives can effectively halt cancer cell proliferation. Furthermore, these compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the process by which tumors develop their own blood supply.

The induction of apoptosis is another critical mechanism. Treatment with these compounds leads to the activation of caspases, a family of proteases that execute the apoptotic process, ultimately leading to the dismantling of the cancer cell.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound A Human Breast Cancer (MCF-7)13.05Erlotinib0.98
Compound B Human Colon Cancer (HCT-116)2.38Erlotinib0.98
Compound C Human Prostate Cancer (PPC-1)4.1--
Compound D Human Glioblastoma (U-87)3.1--
Experimental Protocol: MTT Assay for Cytotoxicity

The anticancer activity of this compound derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

anticancer_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) growth_factor->receptor ras Ras receptor->ras raf Raf (e.g., B-Raf) ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Angiogenesis, Survival erk->proliferation apoptosis Apoptosis compound This compound Derivative compound->receptor Inhibition compound->raf Inhibition caspases Caspase Activation compound->caspases caspases->apoptosis

Caption: Anticancer mechanism of this compound derivatives.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

The proposed mechanism of action for the anti-inflammatory properties of imidazole-based compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins, mediators of inflammation and pain.

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound IDAnimal ModelInhibition of Edema (%)Reference CompoundInhibition of Edema (%)
Compound E Rat Paw Edema83.40Indomethacin71.56
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., Indomethacin) are administered orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.

  • Induction of Edema: After a specific period, a phlogistic agent, such as carrageenan, is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema in the drug-treated groups is calculated by comparing the increase in paw volume with that of the control group.

anti_inflammatory_pathway stimulus Inflammatory Stimulus pla2 Phospholipase A2 stimulus->pla2 cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid PLA2 action pla2->cell_membrane cox COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Pain, Swelling) prostaglandins->inflammation compound This compound Derivative compound->cox Inhibition

Caption: Anti-inflammatory mechanism of this compound derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of this compound have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. The primary mechanism of antifungal action for imidazole-based compounds is the inhibition of the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts the membrane's integrity, leading to fungal cell death.

Table 3: Antimicrobial Activity of this compound Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound F Staphylococcus aureus-Ofloxacin-
Compound G Escherichia coli-Ofloxacin-
Compound H Candida albicans8Fluconazole-
Compound I Aspergillus niger4Fluconazole-

Note: Specific MIC values for bacterial strains were not consistently available in the reviewed literature; however, significant zones of inhibition were reported.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The test compound and a reference antimicrobial drug are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

antifungal_workflow start Start prepare_inoculum Prepare Fungal Inoculum start->prepare_inoculum inoculate Inoculate Microtiter Plate prepare_inoculum->inoculate serial_dilution Serial Dilution of This compound Derivative serial_dilution->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_results Read MIC (Lowest Concentration with No Visible Growth) incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Pharmacokinetics and Future Directions

While the in vitro biological activities of this compound derivatives are promising, comprehensive in vivo pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data is currently limited in the public domain. Further studies are essential to evaluate the drug-like properties of these compounds, including their bioavailability, metabolic stability, and half-life, which are critical for their development into clinically viable drugs.

A Comparative Analysis of 1-(4-Chlorophenyl)imidazole and Econazole as Antifungal Agents and Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparative study of the established antifungal drug, econazole, and its core structural component, 1-(4-Chlorophenyl)imidazole. The analysis is intended for researchers, scientists, and professionals in drug development, offering insights into their respective roles, antifungal efficacy, and the structure-activity relationships that govern their function. While econazole is a well-documented, potent therapeutic agent, this compound serves as a foundational chemical scaffold, possessing intrinsic but significantly less potent antifungal properties. This comparison illuminates the chemical modifications necessary to transform a basic precursor into a clinically effective drug.

Chemical Structure and Synthetic Relationship

Econazole is a complex imidazole derivative, while this compound represents a simpler, core component of its structure.

  • This compound: A simple aromatic imidazole compound.

  • Econazole: Chemically known as (RS)-1-{2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole. It features the 1-(4-chlorophenyl) moiety linked to the imidazole ring via a dichlorophenylethyl ether group.

While this compound is a key structural motif within econazole, a common documented synthesis for econazole does not use it as a direct starting material. Instead, the synthesis typically begins with the alkylation of the basic imidazole ring, followed by further modifications to build the final, more complex structure.[1] This highlights the role of this compound not as a direct synthetic precursor in this pathway, but as the fundamental pharmacophore whose efficacy is dramatically enhanced by strategic chemical additions.

Mechanism of Antifungal Action

Both compounds belong to the azole class of antifungals and are believed to share a common mechanism of action, though their efficiency differs significantly.

Econazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[2][3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2][3] By disrupting ergosterol synthesis, econazole compromises the structural integrity and fluidity of the cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[2][3]

This compound , as an imidazole derivative, is presumed to operate via the same mechanism. However, its simpler structure results in a lower affinity for the target enzyme, leading to significantly weaker antifungal activity compared to the highly optimized structure of econazole. The additional chemical groups on econazole enhance its binding to the active site of lanosterol 14-α-demethylase, accounting for its superior potency.

Azole_Mechanism_of_Action cluster_Fungus Fungal Cell cluster_Drug cluster_Result Result Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (CYP51) Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Membrane Incorporation Econazole Econazole / Azoles Lanosterol -> Ergosterol Lanosterol -> Ergosterol Econazole->Lanosterol -> Ergosterol Inhibition Disruption Ergosterol Depletion Damage Membrane Damage & Increased Permeability Disruption->Damage Death Fungal Cell Death Damage->Death

Figure 1: Mechanism of action for azole antifungals like econazole.

Comparative Antifungal Performance

Direct experimental data on the antifungal activity of this compound is not widely available in published literature. This is likely because its activity is considered too low for therapeutic relevance, and it is primarily viewed as a chemical intermediate. However, studies on various derivatives built upon this core structure demonstrate that the this compound moiety is a valid starting point for developing active compounds.

The following tables compare the well-documented Minimum Inhibitory Concentration (MIC) values for econazole against various fungal pathogens with the reported activity of representative imidazole derivatives containing a 1-aryl or 1-(4-chlorophenyl) core, to illustrate the concept of potency evolution from a precursor scaffold.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal StrainEconazole1-Aryl-Imidazole Derivatives*Reference Compound
Candida albicans0.016 - 16[4]62.5 - 500[4]Fluconazole: 0.25 - 64[4]
Candida tropicalis0.016 - 16[4]Data not availableMiconazole: 0.016 - 16[4]
Candida parapsilosis0.016 - 16[4]Data not availableItraconazole: 0.032 - 16[4]
Candida glabrata0.016 - 16[4]Data not availableFluconazole: 0.25 - 64[4]
Trichophyton rubrum≤ 4Data not availableMiconazole: ≤ 4
Microsporum spp.≤ 4Data not availableMiconazole: ≤ 4

*Note: Data for "1-Aryl-Imidazole Derivatives" is sourced from studies on various simple substituted imidazoles to provide a baseline for precursor-like structures.[4] The wide range reflects varying efficacy based on specific substitutions. Direct MIC values for the unsubstituted this compound are not readily found in peer-reviewed databases.

The data clearly indicates that econazole is a highly potent antifungal agent with low MIC values against a broad spectrum of fungi. The available data on simpler imidazole derivatives show significantly higher MICs, underscoring the critical role of the additional chemical moieties in econazole's structure for potent antifungal activity.

Experimental Protocols

The following are standardized methodologies for evaluating the antifungal performance of compounds like econazole and its precursors.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Media Preparation: RPMI 1640 medium is prepared with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Drug Preparation: The test compound (e.g., econazole) is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) and then serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 to yield a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. A drug-free well serves as a positive growth control. The plate is incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the drug-free control well, determined visually or spectrophotometrically.

Zone of Inhibition Assay (Agar Disk Diffusion)

This method provides a qualitative or semi-quantitative measure of antifungal activity.

  • Media Preparation: A suitable agar medium, such as Mueller-Hinton agar supplemented with glucose and methylene blue, is prepared and poured into petri dishes.

  • Inoculum Preparation: A standardized fungal inoculum (e.g., 0.5 McFarland) is prepared as described for the MIC assay.

  • Inoculation: The surface of the agar plate is uniformly inoculated with the fungal suspension using a sterile cotton swab.

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Measurement: The diameter of the clear zone of no fungal growth around the disk is measured in millimeters. A larger diameter indicates greater susceptibility of the fungus to the compound.

MIC_Workflow cluster_plate 3. 96-Well Plate Preparation start Start: Fungal Isolate culture 1. Culture on Sabouraud Dextrose Agar start->culture prep_inoculum 2. Prepare Standardized Inoculum (0.5 McFarland) culture->prep_inoculum add_inoculum B. Add Fungal Inoculum to Each Well prep_inoculum->add_inoculum dilute_drug A. Prepare Serial Dilutions of Test Compound in RPMI dilute_drug->add_inoculum incubate 4. Incubate Plate (35°C, 24-48h) add_inoculum->incubate read_results 5. Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic 6. Determine MIC read_results->determine_mic end End: MIC Value determine_mic->end

Figure 2: Standard experimental workflow for MIC determination.

Conclusion and Outlook

This comparative analysis demonstrates the clear distinction between an active pharmaceutical ingredient, econazole , and a precursor scaffold, This compound .

  • Econazole is a structurally optimized and highly potent antifungal agent with broad-spectrum activity, supported by extensive experimental data. Its efficacy stems from a high affinity for its target enzyme, lanosterol 14-α-demethylase, a feature endowed by its complex chemical structure.

  • This compound , while forming the core of many antifungal agents, is not a potent antifungal in its own right. It represents a critical building block or pharmacophore. The journey from this simple precursor to a drug like econazole involves sophisticated chemical synthesis to add specific functional groups that dramatically enhance target binding and overall antifungal potency.

For researchers in drug development, this comparison underscores the importance of structure-activity relationship studies. While this compound provides a valid starting point, it is the rational design and addition of moieties—such as the dichlorophenylethyl ether group in econazole—that transforms a weakly active precursor into a clinically invaluable therapeutic agent. Future research may continue to explore novel derivatives of the this compound scaffold to develop new antifungal drugs with improved efficacy, broader spectrum, or reduced potential for resistance.

References

In Vitro Anticancer Activity: A Comparative Analysis of 1-(4-Chlorophenyl)imidazole Derivatives and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro anticancer activity of novel 1-(4-Chlorophenyl)imidazole derivatives against the established chemotherapeutic agent, cisplatin. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds as potential anticancer agents.

Quantitative Analysis of Cytotoxicity

A series of S- and N-substituted imidazole derivatives were synthesized and evaluated for their cytotoxic effects on various human cancer cell lines. The half-maximal effective concentration (EC50) values were determined to quantify the anticancer activity. The results for the most promising imidazole derivatives are summarized below and compared with cisplatin.[1]

CompoundCell LineEC50 (µM) of Imidazole DerivativeEC50 (µM) of Cisplatin
2-((4-acetylphenyl)amino)-1-(4-chlorophenyl)ethan-1-one (Compound 4 )PPC-14.1 - 47.227.8 ± 11.1
1-(4-(4-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one (Compound 9 )PPC-14.1 - 47.227.8 ± 11.1
1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one (Compound 14 )PPC-13.1 - 47.227.8 ± 11.1
1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one (Compound 22 )PPC-13.1 - 47.227.8 ± 11.1
1-(4-(4-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one (Compound 10 )PPC-1Not specified as most active27.8 ± 11.1

Data sourced from a study on 4-acetylphenylamine-based imidazole derivatives. The EC50 values for the most active compounds in the PPC-1 prostate carcinoma cell line were found to be in the range of 4.1 to 47.2 µM, which is comparable to the activity of cisplatin in the same cell line.[1]

Experimental Protocols

The following methodologies were employed to assess the in vitro anticancer activity of the this compound derivatives and cisplatin.

Cell Lines and Culture

  • Cell Lines:

    • MDA-MB-231 (human triple-negative breast cancer)

    • PPC-1 (human prostate carcinoma)

    • U-87 (human glioblastoma)

  • Culture Conditions: Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized imidazole derivatives and cisplatin were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

  • Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and cisplatin for 72 hours.[1]

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a further few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the EC50 values were determined from the dose-response curves.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

G Experimental Workflow for MTT Assay cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Lines (MDA-MB-231, PPC-1, U-87) B Cell Seeding in 96-well plates A->B C Addition of Imidazole Derivatives and Cisplatin at various concentrations B->C D Incubation for 72 hours C->D E Addition of MTT solution D->E F Incubation and Formazan Crystal Formation E->F G Solubilization of Formazan F->G H Absorbance Measurement G->H I Calculation of Cell Viability H->I J Determination of EC50 values I->J

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Proposed Signaling Pathway for Anticancer Activity of Imidazole Derivatives

Some novel 1H-imidazole derivatives have been shown to potentially suppress the PI3K/AKT/mTOR signaling pathway, which is a critical pathway in regulating cell proliferation, survival, and apoptosis.[3]

G Proposed PI3K/AKT/mTOR Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis | Imidazole This compound Derivatives Imidazole->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazole derivatives.

References

Inhibitory Potential of 1-(4-Chlorophenyl)imidazole Derivatives on Key Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the inhibitory potential of 1-(4-Chlorophenyl)imidazole derivatives against a range of specific enzymes. The imidazole scaffold, particularly when substituted with a 4-chlorophenyl group, has been identified as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This document summarizes key quantitative data on their enzyme inhibition, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.

Comparative Inhibitory Activity

The inhibitory potential of various this compound derivatives against several key enzymes is summarized in the table below. The data, presented as IC50 and Ki values, highlight the structure-activity relationships and the therapeutic potential of this class of compounds.

Derivative/CompoundTarget EnzymeIC50 (µM)Ki (µM)Reference CompoundReference IC50/Ki (µM)
This compound Derivative (Generic)Aromatase7.9-Cisplatin9.75
Letrozole (contains imidazole-like triazole ring)Aromatase-0.001--
Vorozole (contains imidazole-like triazole ring)Aromatase-0.001--
Fadrozole (imidazole derivative)Aromatase----
ClotrimazoleCytochrome P450 (CYP3A4)-0.02--
MiconazoleCytochrome P450 (CYP2C19)-0.05--
KetoconazoleCytochrome P450 (CYP3A4)----
1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrateCandida albicansPotent in vivo activity---
Substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole (Compound 5b)Cyclooxygenase-2 (COX-2)0.71-Celecoxib-

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize their role within the broader biological context. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by the inhibition of target enzymes and a general workflow for enzyme inhibition assays.

Estrogen Biosynthesis and Aromatase Inhibition

Aromatase (CYP19A1) is a critical enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer.

Estrogen_Biosynthesis Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone Estradiol Estradiol Aromatase->Estradiol Inhibitor This compound Derivatives Inhibitor->Aromatase Inhibition

Caption: Estrogen biosynthesis pathway and the inhibitory action of this compound derivatives on Aromatase.

Ergosterol Biosynthesis and Lanosterol 14α-Demethylase Inhibition

Lanosterol 14α-demethylase (CYP51) is a key enzyme in the ergosterol biosynthesis pathway in fungi. Its inhibition disrupts fungal cell membrane integrity, forming the basis of many antifungal drugs.

Ergosterol_Biosynthesis Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-Demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Ergosterol_Precursor Ergosterol Precursor Lanosterol_14a_demethylase->Ergosterol_Precursor Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Inhibitor This compound Derivatives Inhibitor->Lanosterol_14a_demethylase Inhibition

Caption: Ergosterol biosynthesis pathway illustrating the inhibition of Lanosterol 14α-demethylase.

Prostaglandin Synthesis and Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

Prostaglandin_Synthesis Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 (PGH2) COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes Prostaglandins_H2->Prostaglandins_Thromboxanes Inflammation Inflammation Prostaglandins_Thromboxanes->Inflammation Inhibitor This compound Derivatives Inhibitor->COX2 Selective Inhibition

Caption: Prostaglandin synthesis pathway showing selective inhibition of COX-2.

General Experimental Workflow for Enzyme Inhibition Assay

The following diagram outlines a typical workflow for screening and characterizing enzyme inhibitors.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Inhibitor Stock (e.g., in DMSO) Dispense Dispense Inhibitor Dilutions into Microplate Compound_Prep->Dispense Enzyme_Prep Prepare Enzyme Solution (in Assay Buffer) Add_Enzyme Add Enzyme to Wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Solution Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Dispense->Add_Enzyme Pre_incubation Pre-incubate Add_Enzyme->Pre_incubation Pre_incubation->Add_Substrate Incubation Incubate at Optimal Temperature Add_Substrate->Incubation Stop_Reaction Stop Reaction (if necessary) Incubation->Stop_Reaction Detection Measure Signal (e.g., Absorbance, Fluorescence) Stop_Reaction->Detection Data_Analysis Data Analysis (Calculate % Inhibition) Detection->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 1-(4-Chlorophenyl)imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-chlorophenyl)imidazole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with diverse therapeutic applications, including antifungal, anti-inflammatory, and anticancer activities.[1][2][3] However, the inherent chemical properties of the imidazole ring and the overall molecular structure can lead to unintended interactions with biological targets other than the primary therapeutic target. This cross-reactivity, or off-target activity, is a significant concern in drug development, as it can lead to adverse drug reactions and toxicities.[4][5]

This guide provides a comparative overview of the potential cross-reactivity profile of this compound-based compounds. Due to the limited availability of comprehensive public data on a single compound of this class, this guide presents a composite profile, drawing from data on structurally related imidazole-based compounds to illustrate the key concepts and experimental approaches for assessing cross-reactivity. The data herein should be considered illustrative and highlights the importance of thorough experimental validation for any new chemical entity.

Data Presentation: A Comparative Look at Off-Target Liabilities

Effective drug development hinges on a thorough understanding of a compound's selectivity. The following tables summarize potential off-target interactions for a representative this compound-based compound, compiled from studies on related imidazole-containing molecules. These tables provide a framework for comparing the cross-reactivity profile against key classes of off-targets.

Table 1: Kinase Selectivity Profile

Many imidazole-based compounds are designed as kinase inhibitors.[6] However, due to the conserved nature of the ATP-binding site across the human kinome, off-target kinase inhibition is a common challenge.[7] Kinome-wide scanning is a crucial tool for assessing selectivity.[8][9][10]

Kinase TargetPercent of Control (%) @ 1 µMIC50 (nM)Putative Biological Implication of Off-Target Inhibition
Primary Target <10 <100 Therapeutic Efficacy
Off-Target Kinase 125500Potential for unintended pathway modulation
Off-Target Kinase 240>1000Lower risk at therapeutic concentrations
Off-Target Kinase 35150Significant potential for off-target effects

Data is representative and compiled for illustrative purposes.

Table 2: Cytochrome P450 (CYP) Inhibition Profile

The imidazole moiety is a well-known inhibitor of cytochrome P450 enzymes, which are critical for drug metabolism.[11][12][13] Inhibition of CYPs can lead to significant drug-drug interactions.[12]

CYP IsoformIC50 (µM)Type of InhibitionPotential for Drug-Drug Interactions
CYP3A4<1CompetitiveHigh
CYP2C95CompetitiveModerate
CYP2C1915Non-competitiveLow
CYP1A2>50-Very Low
CYP2D6>50-Very Low

Data is representative and compiled for illustrative purposes based on studies of imidazole-containing drugs like ketoconazole and clotrimazole.[11][12]

Table 3: hERG Channel Inhibition Profile

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[14][15]

Assay TypeEndpointValue (µM)Risk Assessment
Thallium Flux AssayIC5012Moderate Risk
Patch Clamp ElectrophysiologyIC508Moderate to High Risk

Data is representative and compiled for illustrative purposes.

Experimental Protocols

Detailed and robust experimental methodologies are essential for accurately assessing cross-reactivity. The following are protocols for key in vitro safety pharmacology assays.

Kinome-Wide Selectivity Profiling (KINOMEscan™)

This competition binding assay is a high-throughput method to quantitatively measure the interactions of a test compound against a large panel of kinases.[9][16]

Methodology:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured.

  • Procedure:

    • A diverse panel of human kinases, typically expressed as DNA-tagged fusion proteins, is used.[16]

    • The test compound is incubated at a fixed concentration (e.g., 1 µM) with the kinase panel in the presence of the immobilized ligand.[17]

    • The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.[16]

    • Results are typically reported as "percent of control," where the control is a DMSO vehicle. A lower percentage indicates stronger binding of the test compound.[16]

  • Data Analysis: Hits are identified as kinases showing significant inhibition (e.g., >65% reduction in binding). For these hits, dose-response curves are generated to determine the dissociation constant (Kd) or IC50 values.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the major drug-metabolizing CYP isoforms.[12]

Methodology:

  • Materials: Human liver microsomes (HLMs) or recombinant human CYP enzymes, specific probe substrates for each CYP isoform, and a sensitive analytical method like LC-MS/MS are required.[12]

  • Procedure:

    • The test compound is pre-incubated with HLMs or recombinant CYPs in a buffer system containing a NADPH-regenerating system.

    • The reaction is initiated by the addition of a CYP isoform-specific probe substrate (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).

    • The reaction is incubated at 37°C for a specified time and then terminated by the addition of a quenching solvent (e.g., cold acetonitrile).

    • The formation of the specific metabolite is quantified by LC-MS/MS.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. IC50 values are determined by fitting the data to a four-parameter logistic equation.

hERG Potassium Channel Inhibition Assay (Automated Patch Clamp)

This electrophysiological assay is the gold standard for assessing a compound's potential to block the hERG channel.

Methodology:

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293) is used.

  • Procedure:

    • Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system.

    • Cells are held at a negative holding potential (e.g., -80 mV), and the hERG current is elicited by a specific voltage pulse protocol that allows for the measurement of the tail current upon repolarization.

    • The test compound is applied at increasing concentrations, and the effect on the hERG tail current is measured.

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration. The IC50 value is determined by fitting the concentration-response data to a Hill equation.

Mandatory Visualization

Diagrams illustrating key biological pathways and experimental workflows provide a clear visual representation of the concepts discussed.

experimental_workflow cluster_screening In Vitro Safety Pharmacology Screening cluster_data Data Analysis cluster_decision Decision Making kinome_scan Kinome Scan ic50_determination IC50/Kd Determination kinome_scan->ic50_determination cyp_inhibition CYP450 Inhibition cyp_inhibition->ic50_determination herg_assay hERG Assay herg_assay->ic50_determination selectivity_profile Selectivity Profiling ic50_determination->selectivity_profile risk_assessment Risk Assessment selectivity_profile->risk_assessment lead_optimization Lead Optimization risk_assessment->lead_optimization candidate_selection Candidate Selection risk_assessment->candidate_selection

Caption: Workflow for in vitro cross-reactivity assessment.

signaling_pathway cluster_pathway Generic Kinase Signaling Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factors erk->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response inhibitor This compound -based Kinase Inhibitor inhibitor->raf

Caption: Inhibition of a kinase signaling pathway.

References

Safety Operating Guide

Proper Disposal of 1-(4-Chlorophenyl)imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 28, 2025

This document provides essential guidance on the safe and compliant disposal of 1-(4-Chlorophenyl)imidazole, a compound frequently utilized in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. The following protocols are designed for researchers, scientists, and drug development professionals.

I. Hazard and Disposal Information Summary

Proper disposal of any chemical begins with a thorough understanding of its hazards. The following table summarizes key safety and disposal information for imidazole and its derivatives, based on available Safety Data Sheets (SDS).

PropertyThis compoundGeneral Imidazole Compounds
CAS Number 51581-54-5[1]Varies
Physical Form Solid[1]Solid, may form combustible dust[2]
Key Hazards Causes serious eye damage (H318)Corrosive, causes severe skin burns and eye damage, may cause respiratory irritation[2][3]
Personal Protective Equipment (PPE) Safety glasses with side-shields, gloves[4]Chemical-resistant gloves, safety goggles, lab coat, and in some cases, a respirator[2][4]
Primary Disposal Route Licensed professional waste disposal service[4]Incineration in a chemical incinerator with afterburner and scrubber[4]
Spill Cleanup Sweep up and shovel into suitable, closed containers for disposal, avoiding dust formation[4]Use appropriate tools to clean up spilled material and place in a sealed, airtight, compatible waste container[3]
Environmental Precautions Do not let product enter drains[4][5]Prevent entry into waterways, soil, and drains[5]

II. Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the disposal of this compound and its contaminated materials.

1. Waste Segregation and Collection:

  • Pure Compound and Solutions: Collect waste this compound in its pure form or in solution in a dedicated, sealable, and airtight waste container that is compatible with the chemical.[3]

  • Contaminated Materials: Dispose of contaminated items such as gloves, pipette tips, and bench paper as unused product.[4] Place these items in a designated, clearly labeled hazardous waste container.

2. Labeling:

  • Attach a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first waste is added.

  • The label must include the full chemical name: "this compound", the CAS number (51581-54-5), and the associated hazards (e.g., "Corrosive," "Eye Damage").

3. Storage of Waste:

  • Store the waste container in a designated, secure, cool, dry, and well-ventilated area.[3]

  • Ensure the storage area is away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[3]

4. Final Disposal:

  • Arrange for the disposal of the waste through a licensed professional waste disposal company.[4]

  • Alternatively, the compound may be disposed of by incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by trained personnel at a licensed facility.

  • Never dispose of this compound down the drain or in the regular trash.[4][5]

III. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Restrict access to the spill area.

2. Personal Protective Equipment (PPE):

  • Before cleaning up the spill, don the appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[4]

3. Spill Containment and Cleanup:

  • For solid spills, carefully sweep up the material, avoiding the creation of dust.[4] A vacuum cleaner equipped with a HEPA filter may also be used.

  • Place the collected material into a suitable, closed, and labeled container for disposal.[4][5]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

  • Once absorbed, scoop the material into a designated hazardous waste container.

4. Decontamination:

  • Decontaminate the spill area with a suitable cleaning agent.

  • Wash hands thoroughly with soap and water after the cleanup is complete.

IV. Workflow and Decision-Making Diagrams

To further clarify the disposal and emergency procedures, the following diagrams illustrate the logical workflows.

cluster_0 Waste Generation cluster_1 Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal Pure Compound / Solutions Pure Compound / Solutions Dedicated Hazardous Waste Container Dedicated Hazardous Waste Container Pure Compound / Solutions->Dedicated Hazardous Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Dedicated Hazardous Waste Container Label Container ('Dangerous Waste') Label Container ('Dangerous Waste') Dedicated Hazardous Waste Container->Label Container ('Dangerous Waste') Store in Designated Area Store in Designated Area Label Container ('Dangerous Waste')->Store in Designated Area Segregate from Incompatibles Segregate from Incompatibles Store in Designated Area->Segregate from Incompatibles Licensed Waste Disposal Company Licensed Waste Disposal Company Segregate from Incompatibles->Licensed Waste Disposal Company Chemical Incineration Chemical Incineration Segregate from Incompatibles->Chemical Incineration

Figure 1: Workflow for the proper disposal of this compound waste.

Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill Minor Large Spill Large Spill Assess Spill Size->Large Spill Major Don Appropriate PPE Don Appropriate PPE Small Spill->Don Appropriate PPE Evacuate & Call for Assistance Evacuate & Call for Assistance Large Spill->Evacuate & Call for Assistance Contain & Clean Up Contain & Clean Up Don Appropriate PPE->Contain & Clean Up Dispose of as Hazardous Waste Dispose of as Hazardous Waste Contain & Clean Up->Dispose of as Hazardous Waste Decontaminate Area Decontaminate Area Dispose of as Hazardous Waste->Decontaminate Area

Figure 2: Decision-making process for handling a this compound spill.

References

Essential Safety and Handling Protocols for 1-(4-Chlorophenyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-Chlorophenyl)imidazole. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. The following table summarizes the required PPE, conforming to established safety standards.

PPE CategorySpecificationStandard
Eye/Face Protection Safety glasses with side-shields, goggles, or a face shield.EN 166 (EU) or NIOSH (US)
Skin Protection Chemically resistant gloves (inspect before use). Impervious laboratory coat or clothing.EN 374 (EU)
Respiratory Protection Nuisance Exposure: P95 (US) or P1 (EU) particle respirator. Higher-Level Protection: OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.NIOSH (US) or EN 143 (EU)

Operational Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound from initial preparation to final disposal, minimizing exposure risk at each stage.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Assemble all necessary PPE B Ensure proper ventilation (e.g., fume hood) A->B C Inspect PPE for integrity B->C D Don PPE correctly C->D E Weigh and handle the solid chemical D->E Proceed to Handling F Avoid creating dust E->F G Keep containers tightly closed when not in use F->G H Doff PPE using proper technique G->H Proceed to Disposal I Segregate contaminated PPE for disposal H->I J Dispose of chemical waste in sealed, labeled containers I->J K Consult licensed disposal service J->K

Safe handling workflow for this compound.

Procedural Guidance

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the formation and inhalation of dust and aerosols.[1]

  • Before beginning work, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Inspect all PPE for any signs of damage or wear and replace as necessary.[1]

2. Handling the Chemical:

  • Wear the appropriate PPE as specified in the table above.

  • When handling the solid, take care to avoid the creation of dust.[1]

  • Keep the container tightly closed when not in use to prevent contamination and exposure.[1]

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: If swallowed, rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a physician.

4. Disposal Plan:

  • Personal Protective Equipment: Contaminated gloves and other disposable PPE must be disposed of in accordance with applicable local, state, and federal regulations.[1] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]

  • Chemical Waste: this compound and any contaminated materials should be considered hazardous waste.[2] Disposal should be conducted by a licensed professional waste disposal service.[1] Do not allow the product to enter drains.[1] Options may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Containers: Empty containers should be disposed of as unused product.[1] Do not reuse containers.

By strictly following these guidelines, you can ensure a safe laboratory environment when working with this compound. Always refer to the specific Safety Data Sheet (SDS) for the most detailed information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)imidazole
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.